molecular formula C39H66N7O17P3S B15549870 (2E,9Z)-octadecadienoyl-CoA

(2E,9Z)-octadecadienoyl-CoA

Katalognummer: B15549870
Molekulargewicht: 1030.0 g/mol
InChI-Schlüssel: REOYMONHGHULEY-PPSVNWDXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2E,9Z)-octadecadienoyl-CoA is a polyunsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2E,9Z)-octadecadienoic acid. It is a trans-2-enoyl-CoA, an 11,12-saturated fatty acyl-CoA and an octadecadienoyl-CoA. It is a conjugate acid of a this compound(4-).

Eigenschaften

Molekularformel

C39H66N7O17P3S

Molekulargewicht

1030.0 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,9Z)-octadeca-2,9-dienethioate

InChI

InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,18-19,26-28,32-34,38,49-50H,4-10,13-17,20-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b12-11-,19-18+/t28-,32-,33-,34+,38-/m1/s1

InChI-Schlüssel

REOYMONHGHULEY-PPSVNWDXSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Role of (2E,9Z)-Octadecadienoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,9Z)-Octadecadienoyl-CoA is a key intermediate in the mitochondrial β-oxidation of linoleic acid, an essential omega-6 polyunsaturated fatty acid. Its unique stereochemical configuration, featuring both a trans and a cis double bond, necessitates a specialized enzymatic pathway for its complete degradation. This technical guide provides an in-depth exploration of the metabolic fate of this compound, detailing the enzymatic reactions, relevant signaling pathways, and experimental protocols for its study. A comprehensive understanding of this pathway is crucial for researchers in metabolic diseases, drug development professionals targeting fatty acid oxidation, and scientists investigating lipid signaling.

Introduction to Polyunsaturated Fatty Acid β-Oxidation

The mitochondrial β-oxidation of fatty acids is a central metabolic pathway for energy production. While the degradation of saturated fatty acids follows a straightforward four-step cycle, the presence of double bonds in unsaturated fatty acids requires the action of auxiliary enzymes to resolve the non-standard intermediates. Polyunsaturated fatty acids (PUFAs), such as linoleic acid (18:2 n-6), present a greater challenge due to the presence of multiple double bonds.

The initial rounds of β-oxidation of linoleoyl-CoA proceed normally until the double bonds are encountered. The metabolism of linoleic acid ultimately leads to the formation of various octadecadienoyl-CoA isomers, including the critical intermediate this compound. The specific arrangement of its double bonds prevents its direct metabolism by the core β-oxidation enzymes, necessitating a specialized enzymatic machinery.

The Metabolic Pathway of this compound

The degradation of this compound is a critical juncture in the β-oxidation of linoleic acid. Its metabolism requires the sequential action of two key auxiliary enzymes: Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase .

Formation of this compound

Linoleoyl-CoA, the activated form of linoleic acid, undergoes three cycles of β-oxidation, yielding three molecules of acetyl-CoA and the intermediate cis,cis-3,6-dodecadienoyl-CoA[1]. Further oxidation and isomerization steps lead to the formation of various dienoyl-CoA intermediates, including this compound.

The Role of Δ³,Δ²-Enoyl-CoA Isomerase

The this compound molecule, with its double bond at an odd-numbered carbon (the cis-9 double bond becomes a cis-3 double bond after several rounds of beta-oxidation), is not a substrate for enoyl-CoA hydratase. The enzyme Δ³,Δ²-enoyl-CoA isomerase catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond. This reaction converts the (3Z)-enoyl-CoA intermediate into a (2E)-enoyl-CoA, which is a substrate for the next enzyme in the β-oxidation pathway[2].

The Action of 2,4-Dienoyl-CoA Reductase

Following the action of Δ³,Δ²-enoyl-CoA isomerase, the resulting intermediate is a 2,4-dienoyl-CoA. The presence of conjugated double bonds poses another challenge for the standard β-oxidation machinery. The enzyme 2,4-dienoyl-CoA reductase catalyzes the NADPH-dependent reduction of the 2,4-dienoyl-CoA to a trans-3-enoyl-CoA[3][4]. This reaction is considered a rate-limiting step in the β-oxidation of polyunsaturated fatty acids[1].

Completion of β-Oxidation

The trans-3-enoyl-CoA product of the reductase reaction is then converted to trans-2-enoyl-CoA by Δ³,Δ²-enoyl-CoA isomerase, allowing it to re-enter and complete the β-oxidation spiral, yielding acetyl-CoA molecules that can enter the citric acid cycle for ATP production[5].

Signaling Pathways and Regulation

The metabolism of fatty acids, including polyunsaturated fatty acids, is tightly regulated to meet the energetic demands of the cell. Long-chain fatty acyl-CoA esters, including isomers of octadecadienoyl-CoA, can act as signaling molecules and allosteric regulators of various enzymes and transcription factors involved in lipid metabolism. For instance, they can influence the activity of key regulatory enzymes like acetyl-CoA carboxylase and carnitine palmitoyltransferase I (CPT1), thereby controlling the balance between fatty acid synthesis and oxidation.

The diagram below illustrates the core β-oxidation pathway for a generic polyunsaturated fatty acid, highlighting the critical roles of Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase in handling intermediates like this compound.

PUFA_Beta_Oxidation cluster_Mitochondrial_Matrix Mitochondrial Matrix PUFA_CoA Polyunsaturated Acyl-CoA (e.g., Linoleoyl-CoA) Beta_Oxidation_Cycles β-Oxidation Cycles PUFA_CoA->Beta_Oxidation_Cycles Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycles->Acetyl_CoA n cycles Intermediate This compound (or similar dienoyl-CoA) Beta_Oxidation_Cycles->Intermediate TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Enoyl_CoA_Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Intermediate->Enoyl_CoA_Isomerase Dienoyl_CoA_Reductase 2,4-Dienoyl-CoA Reductase Enoyl_CoA_Isomerase->Dienoyl_CoA_Reductase 2,4-Dienoyl-CoA Trans_2_Enoyl_CoA trans-2-Enoyl-CoA Enoyl_CoA_Isomerase->Trans_2_Enoyl_CoA Trans_3_Enoyl_CoA trans-3-Enoyl-CoA Dienoyl_CoA_Reductase->Trans_3_Enoyl_CoA NADPH -> NADP+ Trans_3_Enoyl_CoA->Enoyl_CoA_Isomerase Final_Beta_Oxidation Completion of β-Oxidation Trans_2_Enoyl_CoA->Final_Beta_Oxidation Final_Beta_Oxidation->Acetyl_CoA

Figure 1: Simplified pathway of polyunsaturated fatty acid β-oxidation.

Quantitative Data

Table 1: Kinetic Parameters of 2,4-Dienoyl-CoA Reductase with Various Substrates

SubstrateEnzyme SourceKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
trans-2,trans-4-Hexadienoyl-CoARat Liver Mitochondria10 ± 1130 ± 51.3 x 107[3]
5-Phenyl-trans-2,trans-4-pentadienoyl-CoARat Liver Mitochondria1.5 ± 0.225 ± 11.7 x 107[3]
2,4-Decadienoyl-CoARat Heart MitochondriaN/AN/AN/A[5]

Note: N/A indicates that the specific values were not provided in the cited literature.

Table 2: Cellular Concentrations of Acyl-CoA Species

Quantitative data on the specific cellular or tissue concentrations of this compound are currently lacking. However, advanced analytical techniques can provide information on the overall acyl-CoA pool.

Tissue/Cell TypeAcyl-CoA SpeciesConcentration Range (pmol/mg protein)Analytical MethodReference
Mouse LiverTotal Long-Chain Acyl-CoAs50 - 150LC-MS/MS[6]
Rat HeartTotal Acyl-CoAs20 - 60HPLC[7]

Experimental Protocols

The study of this compound metabolism requires specialized experimental protocols. Below are outlines for key experimental approaches.

In Vitro Reconstitution of the β-Oxidation Pathway

This protocol allows for the detailed study of the enzymatic activities and kinetics in a controlled environment.

In_Vitro_Reconstitution cluster_Workflow In Vitro Reconstitution Workflow Purify_Enzymes Purify Recombinant Enzymes (Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase, Δ³,Δ²-Enoyl-CoA Isomerase, 2,4-Dienoyl-CoA Reductase) Reaction_Setup Set up Reaction Mixture (Buffer, Cofactors (NAD+, FAD, NADPH, CoA), Enzymes, Substrate) Purify_Enzymes->Reaction_Setup Prepare_Substrate Synthesize or Procure This compound Prepare_Substrate->Reaction_Setup Incubation Incubate at Optimal Temperature (e.g., 37°C) Reaction_Setup->Incubation Quench_Reaction Quench Reaction (e.g., with acid or organic solvent) Incubation->Quench_Reaction Analysis Analyze Products (HPLC, LC-MS/MS) Quench_Reaction->Analysis

Figure 2: Workflow for in vitro reconstitution of the β-oxidation pathway.

Detailed Steps:

  • Enzyme Purification: Express and purify all necessary enzymes of the β-oxidation pathway, including the auxiliary enzymes, typically using recombinant expression systems (e.g., E. coli).

  • Substrate Preparation: this compound can be chemically synthesized or obtained from commercial suppliers. Its purity should be verified by analytical methods such as HPLC and mass spectrometry.

  • Reaction Conditions: The reaction buffer should be optimized for pH and ionic strength. Essential cofactors including NAD+, FAD, NADPH, and Coenzyme A must be added in appropriate concentrations.

  • Enzyme Assays: The activity of individual enzymes can be monitored spectrophotometrically by following the change in absorbance of NAD(P)H or specific chromogenic substrates.

  • Product Analysis: The reaction products can be separated and quantified using reverse-phase HPLC or more sensitively by LC-MS/MS. This allows for the determination of kinetic parameters (Km and kcat).

Analysis of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples.

LCMS_Workflow cluster_LCMS LC-MS/MS Analysis of Acyl-CoAs Sample_Homogenization Tissue/Cell Homogenization (in the presence of internal standards) Protein_Precipitation Protein Precipitation (e.g., with perchloric acid or organic solvent) Sample_Homogenization->Protein_Precipitation Solid_Phase_Extraction Solid-Phase Extraction (SPE) (for cleanup and enrichment) Protein_Precipitation->Solid_Phase_Extraction LC_Separation Liquid Chromatography (LC) (Reverse-phase C18 column) Solid_Phase_Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 3: Workflow for the analysis of acyl-CoAs by LC-MS/MS.

Key Methodological Considerations:

  • Sample Preparation: Rapid quenching of metabolism and efficient extraction are critical to prevent the degradation of acyl-CoAs. The use of internal standards (e.g., odd-chain or isotopically labeled acyl-CoAs) is essential for accurate quantification.

  • Chromatography: Reverse-phase chromatography, often with an ion-pairing agent, is typically used to separate the different acyl-CoA species based on their chain length and degree of unsaturation.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for targeted quantification by monitoring specific precursor-to-product ion transitions.

Conclusion and Future Directions

This compound is a pivotal intermediate in the catabolism of linoleic acid. Its complete oxidation requires a specialized set of auxiliary enzymes that are essential for maintaining lipid homeostasis. While the general pathway for its degradation is understood, there is a significant lack of specific quantitative data for this particular isomer. Future research should focus on:

  • Determining the kinetic parameters of Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase with this compound as a substrate.

  • Quantifying the cellular and subcellular concentrations of this compound in various tissues and under different metabolic conditions.

  • Investigating the potential signaling roles of this compound and other PUFA-derived acyl-CoA intermediates.

A deeper understanding of the metabolism of this compound will provide valuable insights into the regulation of fatty acid oxidation and may reveal novel therapeutic targets for metabolic diseases.

References

An In-depth Technical Guide to the Biological Function of (2E,9Z)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the biological significance, metabolic context, and analytical considerations of (2E,9Z)-octadecadienoyl-CoA, a key intermediate in fatty acid metabolism.

Executive Summary

This compound is a polyunsaturated fatty acyl-CoA that plays a crucial role as an intermediate in the mitochondrial beta-oxidation of specific polyunsaturated fatty acids. Its unique stereochemistry, featuring a trans double bond at the C2 position and a cis double bond at the C9 position, is a direct consequence of the enzymatic machinery that catabolizes dietary unsaturated fats. Understanding the metabolism of this molecule is vital for research into lipid metabolism, metabolic disorders, and the development of therapeutic agents targeting these pathways. This guide provides a comprehensive overview of its formation, subsequent metabolic fate, the enzymes involved, and relevant experimental protocols.

Introduction to Acyl-CoAs in Cellular Metabolism

Fatty acyl-Coenzyme A (acyl-CoA) esters are central molecules in lipid metabolism. They are the activated forms of fatty acids, primed for a variety of metabolic fates, including:

  • Energy Production: Undergoing beta-oxidation to produce acetyl-CoA, NADH, and FADH2.

  • Lipid Synthesis: Serving as building blocks for complex lipids such as triglycerides, phospholipids, and cholesterol esters.

  • Cellular Signaling: Acting as allosteric regulators of enzymes and influencing gene expression, thereby modulating key cellular processes.[1][2][3]

The intracellular concentrations of free acyl-CoA esters are tightly regulated and are generally in the low nanomolar range under normal physiological conditions.[1][2]

The Metabolic Context of this compound: Beta-Oxidation of Polyunsaturated Fatty Acids

The primary biological function of this compound is as an intermediate in the beta-oxidation of polyunsaturated fatty acids (PUFAs). Specifically, its formation is a key step in the breakdown of fatty acids containing a cis-double bond at an odd-numbered carbon position.

The canonical beta-oxidation pathway is equipped to metabolize saturated fatty acids. However, the presence of cis or trans double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to reconfigure the molecule into a substrate suitable for the core beta-oxidation enzymes.[4]

Inferred Formation of this compound

This compound is formed during the beta-oxidation of a C20 polyunsaturated fatty acid with a cis-double bond at the C11 position. The process is as follows:

  • Initial Beta-Oxidation Cycle: The C20:1 (cis-11) fatty acyl-CoA undergoes one round of beta-oxidation. This involves the action of acyl-CoA dehydrogenase, which introduces a trans-double bond at the C2 position, followed by hydration, oxidation, and thiolytic cleavage.

  • Product of the First Cycle: This cycle releases one molecule of acetyl-CoA and produces an 18-carbon acyl-CoA with the original cis-double bond now at the C9 position. The action of acyl-CoA dehydrogenase in the next round of beta-oxidation introduces a trans-double bond at the C2 position, resulting in the formation of This compound .

Subsequent Metabolism

Once formed, this compound proceeds through the next steps of the beta-oxidation spiral. The trans-2-enoyl-CoA is a substrate for enoyl-CoA hydratase. However, the presence of the cis-9 double bond will eventually halt the process. After three more cycles of beta-oxidation, the resulting 12-carbon acyl-CoA will have a cis-double bond at the C3 position. This intermediate, cis-3-dodecenoyl-CoA, cannot be directly processed by acyl-CoA dehydrogenase.

At this stage, the auxiliary enzyme enoyl-CoA isomerase is required. This enzyme catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, thereby generating a substrate that can re-enter the beta-oxidation pathway.[5][6][7]

In cases where the degradation of a polyunsaturated fatty acid leads to a conjugated system, such as a 2,4-dienoyl-CoA, another auxiliary enzyme, 2,4-dienoyl-CoA reductase , is necessary to reduce this intermediate to a suitable substrate for enoyl-CoA isomerase.[8][9][10]

Key Enzymes and Signaling Pathways

Enzymes Involved in the Metabolism of this compound
EnzymeEC NumberFunction
Acyl-CoA Dehydrogenase1.3.8.-Catalyzes the initial dehydrogenation of the fatty acyl-CoA, introducing a trans-double bond between the α and β carbons.
Enoyl-CoA Hydratase4.2.1.17Hydrates the trans-Δ² double bond to form a β-hydroxyacyl-CoA.
3-Hydroxyacyl-CoA Dehydrogenase1.1.1.35Oxidizes the β-hydroxyacyl-CoA to a β-ketoacyl-CoA.
β-Ketoacyl-CoA Thiolase2.3.1.16Cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
Enoyl-CoA Isomerase5.3.3.8Isomerizes cis-Δ³ or trans-Δ³ double bonds to trans-Δ² double bonds, allowing beta-oxidation to continue.[5][6][7]
2,4-Dienoyl-CoA Reductase1.3.1.34Reduces 2,4-dienoyl-CoA intermediates to trans-Δ³-enoyl-CoA, which is then a substrate for enoyl-CoA isomerase.[8][9][10]
Signaling Implications

While specific signaling roles for this compound have not been definitively established, long-chain fatty acyl-CoAs are known to be important signaling molecules. They can allosterically regulate the activity of key metabolic enzymes and act as ligands for transcription factors, thereby influencing gene expression related to lipid metabolism.[1][2][3] It is plausible that fluctuations in the levels of this compound could contribute to the overall metabolic signaling landscape within the cell.

Experimental Protocols and Methodologies

The study of this compound requires sensitive and specific analytical techniques due to its low intracellular abundance and transient nature.

Extraction of Acyl-CoAs from Tissues and Cells

A common method for the extraction of acyl-CoAs involves the following steps:

  • Homogenization: The tissue or cell sample is rapidly homogenized in an acidic buffer (e.g., KH₂PO₄) to quench enzymatic activity.

  • Solvent Extraction: A mixture of isopropanol (B130326) and acetonitrile (B52724) is added to precipitate proteins and extract the acyl-CoAs.

  • Phase Separation: Saturated ammonium (B1175870) sulfate (B86663) is used to induce phase separation.

  • Purification: The upper phase containing the acyl-CoAs is collected and can be further purified using solid-phase extraction (SPE).

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acyl-CoAs.

  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed for the separation of long-chain acyl-CoAs.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. Acyl-CoAs can be detected using multiple reaction monitoring (MRM) for high specificity and sensitivity. A neutral loss scan of 507 Da (corresponding to the phosphopantetheine moiety) can be used for the discovery of novel acyl-CoA species.[11]

  • Internal Standards: For accurate quantification, stable isotope-labeled internal standards (e.g., ¹³C-labeled acyl-CoAs) are essential.[12]

Table 1: Representative LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterTypical Value/Condition
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or ammonium hydroxide
Mobile Phase B Acetonitrile/Isopropanol with 0.1% formic acid or ammonium hydroxide
Gradient A gradient from a lower to a higher percentage of Mobile Phase B over 10-20 minutes.
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Precursor ion (M+H)⁺ → Product ion (specific fragment)
Neutral Loss Scan Scanning for a neutral loss of 507 Da

Note: Specific parameters need to be optimized for the instrument and the specific acyl-CoA of interest.

Visualizations

Inferred Metabolic Pathway of this compound

Beta_Oxidation_PUFA cluster_0 Mitochondrial Matrix C20_1_CoA C20:1 (cis-11) Acyl-CoA Beta_Ox_1 Beta-Oxidation Cycle 1 C20_1_CoA->Beta_Ox_1 FADH2, NADH C18_1_CoA (9Z)-Octadecenoyl-CoA Beta_Ox_1->C18_1_CoA Acetyl_CoA Acetyl-CoA Beta_Ox_1->Acetyl_CoA ACAD Acyl-CoA Dehydrogenase C18_1_CoA->ACAD FADH2 Target_CoA This compound ACAD->Target_CoA Beta_Ox_Cycles 3 Beta-Oxidation Cycles Target_CoA->Beta_Ox_Cycles 3 NADH, 3 FADH2 C12_1_CoA (3Z)-Dodecenoyl-CoA Beta_Ox_Cycles->C12_1_CoA Beta_Ox_Cycles->Acetyl_CoA 3 molecules Isomerase Enoyl-CoA Isomerase C12_1_CoA->Isomerase C12_1_CoA_trans (2E)-Dodecenoyl-CoA Isomerase->C12_1_CoA_trans Further_Beta_Ox Further Beta-Oxidation C12_1_CoA_trans->Further_Beta_Ox Further_Beta_Ox->Acetyl_CoA 6 molecules

Caption: Inferred metabolic pathway for the formation and degradation of this compound.

Experimental Workflow for Acyl-CoA Analysis

Experimental_Workflow Sample Tissue/Cell Sample Homogenization Homogenization in Acidic Buffer Sample->Homogenization Extraction Solvent Extraction (Isopropanol/Acetonitrile) Homogenization->Extraction SPE Solid-Phase Extraction (Optional) Extraction->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: General experimental workflow for the analysis of acyl-CoAs from biological samples.

Conclusion and Future Directions

This compound is a significant, albeit transient, intermediate in the beta-oxidation of specific polyunsaturated fatty acids. Its metabolism underscores the complexity of lipid catabolism and the necessity of specialized enzymatic machinery to handle the diversity of fatty acid structures. While its primary role appears to be metabolic, the potential for this and other similar acyl-CoA esters to act as signaling molecules warrants further investigation.

Future research should focus on:

  • Definitive Identification: Confirmation of the presence and quantification of this compound in various tissues and cellular compartments under different metabolic states.

  • Enzyme Kinetics: Characterization of the kinetic parameters of the enzymes that produce and consume this intermediate.

  • Signaling Roles: Investigation into whether this compound has any specific regulatory effects on proteins or gene expression.

A deeper understanding of the biological function of this compound will contribute to a more comprehensive picture of lipid metabolism and may reveal novel targets for therapeutic intervention in metabolic diseases.

References

(2E,9Z)-Octadecadienoyl-CoA and the Lipoxygenase Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intersection of fatty acid metabolism and inflammatory signaling pathways presents a fertile ground for novel therapeutic interventions. This technical guide delves into the core of this intersection, focusing on the polyunsaturated fatty acyl-CoA, (2E,9Z)-octadecadienoyl-CoA , and its intricate relationship with the lipoxygenase (LOX) pathway . While direct research on this specific conjugated linoleic acid (CLA) isomer in its CoA-esterified form is nascent, this document synthesizes the current understanding of acyl-CoA interactions with lipoxygenases, the metabolism of CLAs, and the downstream signaling implications. By providing a comprehensive overview of the foundational biochemistry, quantitative data from closely related molecules, detailed experimental protocols, and visual pathway representations, this guide aims to equip researchers with the knowledge to explore this promising area of study. The modulation of lipoxygenase activity by specific acyl-CoA species represents a potential avenue for the development of targeted therapies for a range of inflammatory diseases.

Introduction to the Lipoxygenase Pathway

The lipoxygenase (LOX) family of non-heme iron-containing dioxygenases plays a pivotal role in the metabolism of polyunsaturated fatty acids (PUFAs), such as linoleic acid and arachidonic acid.[1][2] These enzymes catalyze the insertion of molecular oxygen into PUFAs, leading to the formation of hydroperoxy fatty acids, which are precursors to a diverse array of bioactive lipid mediators.[2] These mediators, including leukotrienes, lipoxins, and hydroxyeicosatetraenoic acids (HETEs), are deeply implicated in the regulation of inflammatory processes, immune responses, and cellular proliferation.[1][3]

The primary substrates for LOX enzymes are free fatty acids released from cell membranes. However, emerging evidence suggests that fatty acyl-CoAs, the activated forms of fatty acids, can also serve as substrates and modulators of LOX activity. This introduces a new layer of complexity and regulatory potential within the cell, directly linking fatty acid metabolism to inflammatory signaling.

This compound: A Conjugated Linoleoyl-CoA Isomer

This compound is the coenzyme A thioester of a specific isomer of conjugated linoleic acid (CLA). CLAs are a group of positional and geometric isomers of linoleic acid characterized by conjugated double bonds.[4]

Biosynthesis

The biosynthesis of CLAs in mammals primarily occurs through the bacterial biohydrogenation of linoleic acid in the rumen of ruminant animals and subsequent conversion of vaccenic acid to rumenic acid (cis-9, trans-11 CLA) by Δ9-desaturase in tissues.[5][6] Humans can also synthesize some CLA isomers from vaccenic acid.[4] The enzymatic synthesis of the specific (2E,9Z) isomer of linoleic acid and its subsequent activation to the CoA ester is an area requiring further investigation. It is plausible that cellular isomerases could convert the more common linoleoyl-CoA ((9Z,12Z)-octadecadienoyl-CoA) to its conjugated form, or that (2E,9Z)-octadecadienoic acid from dietary sources is activated by acyl-CoA synthetases.[7]

Interaction of Acyl-CoAs with Lipoxygenases: Substrate and Modulator

Recent studies have illuminated the dual role of fatty acyl-CoAs in the lipoxygenase pathway, acting as both substrates and inhibitors of various LOX isozymes. This modulation is dependent on the specific acyl-CoA and the lipoxygenase isoform.

Quantitative Data on Acyl-CoA Interaction with Human Lipoxygenases

The following table summarizes key quantitative data from a study by Tran et al. (2023) on the interaction of various C18 acyl-CoA derivatives with human lipoxygenase isozymes. While data for this compound is not yet available, the data for the closely related linoleoyl-CoA and other C18 acyl-CoAs provide a valuable reference point.

Acyl-CoA DerivativeLipoxygenase IsozymeIC50 (µM)Kinetic ParametersReference
Linoleoyl-CoA (18:2) h15-LOX-1-kcat = 7.5 ± 0.4 s⁻¹, kcat/KM = 0.62 ± 0.1 µM⁻¹s⁻¹ (as a substrate)[8]
h5-LOXWeak Inhibitor-[8]
h12-LOXWeak Inhibitor-[8]
Oleoyl-CoA (18:1) h12-LOX32-[8]
h15-LOX-20.62Ki = 82 ± 70 nM (Allosteric Inhibition)[8]
Stearoyl-CoA (18:0) h15-LOX-14.2-[8]

h5-LOX: human 5-lipoxygenase; h12-LOX: human platelet 12-lipoxygenase; h15-LOX-1: human reticulocyte 15-lipoxygenase-1; h15-LOX-2: human endothelial 15-lipoxygenase-2.

These data indicate that the degree of saturation and the specific isomerism of the acyl-CoA chain significantly influence its interaction with lipoxygenases. The finding that linoleoyl-CoA is a rapid substrate for h15-LOX-1 suggests that this compound could also be a substrate, potentially for the same or other LOX isozymes.[8]

Potential Downstream Signaling Pathways

The lipoxygenation of this compound would produce novel hydroperoxy and hydroxy fatty acyl-CoA derivatives. While the specific signaling roles of these metabolites are yet to be elucidated, the known biological activities of CLAs and their metabolites offer insights into their potential functions.

CLAs have been shown to modulate inflammatory responses through various signaling pathways, including:

  • NF-κB Pathway: CLAs can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes such as iNOS and COX-2.[9]

  • ERK-MAPK Pathway: CLAs have been observed to inhibit cancer cell growth by reducing the phosphorylation of ERK1/2 and downregulating the expression of c-myc.[10]

The metabolites of this compound could potentially exert similar or distinct effects on these and other signaling cascades, making them intriguing targets for further investigation.

Experimental Protocols

Lipoxygenase Activity Assay (Spectrophotometric Method)

This protocol is adapted from the method described by Axelrod et al. (1981) and is suitable for measuring the activity of lipoxygenases with linoleic acid as a substrate.[11][12] It can be adapted for use with this compound, provided the substrate is properly solubilized.

Materials:

  • 50 mM Sodium Phosphate Buffer, pH 6.0

  • 10 mM Sodium Linoleate stock solution (or this compound solution)

  • Purified lipoxygenase enzyme or cell/tissue lysate

  • UV-Vis Spectrophotometer

Procedure:

  • Substrate Preparation (10 mM Sodium Linoleate):

    • In a glass vial, mix 78 µL of linoleic acid with 90 µL of Tween 20 in 10 mL of distilled water.

    • Protect the solution from light.

    • Add 0.5 M NaOH dropwise until the solution clarifies.

    • Bring the final volume to 25 mL with distilled water. Store aliquots at -20°C.[11]

  • Assay Mixture:

    • In a quartz cuvette, prepare a reaction mixture containing:

      • 1000 µL of 50 mM Sodium Phosphate Buffer (pH 6.0)

      • 10 µL of 10 mM Sodium Linoleate stock solution

  • Enzyme Addition:

    • Initiate the reaction by adding 2 µL of the enzyme preparation (e.g., purified enzyme or enzymatic extract) to the cuvette.

  • Measurement:

    • Immediately monitor the increase in absorbance at 234 nm for 2-5 minutes. This increase is due to the formation of the conjugated diene system in the hydroperoxide product.[11]

    • The rate of reaction can be calculated using the molar extinction coefficient for the hydroperoxide product (ε = 25,000 M⁻¹cm⁻¹).[13]

Analysis of Conjugated Linoleic Acid (CLA) Isomers

The analysis of CLA isomers and their metabolites typically involves extraction, derivatization, and chromatographic separation.

Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Fatty acids are typically converted to their fatty acid methyl esters (FAMEs) prior to GC-MS analysis for improved volatility and separation.[14]

  • Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC): This technique is particularly useful for separating positional and geometric isomers of CLAs.[1][14]

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the established lipoxygenase pathway and a proposed pathway for the metabolism of this compound.

Lipoxygenase_Pathway Membrane Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid (Free Fatty Acid) PLA2->AA Release LOX Lipoxygenase (e.g., 5-LOX, 12-LOX, 15-LOX) AA->LOX HPETEs HPETEs (Hydroperoxyeicosatetraenoic acids) LOX->HPETEs GSH_Px GSH Peroxidase HPETEs->GSH_Px LTA4_S LTA4 Synthase HPETEs->LTA4_S HETEs HETEs (Hydroxyeicosatetraenoic acids) GSH_Px->HETEs Signaling Inflammatory Signaling HETEs->Signaling LTA4 Leukotriene A4 (LTA4) LTA4_S->LTA4 LTA4_H LTA4 Hydrolase LTA4->LTA4_H LTC4_S LTC4 Synthase LTA4->LTC4_S LTB4 Leukotriene B4 (LTB4) LTA4_H->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_S->LTC4 LTB4->Signaling LTC4->Signaling

Caption: General overview of the lipoxygenase pathway.

CLA_CoA_Pathway CLA_CoA This compound LOX Lipoxygenase (Specific Isozyme?) CLA_CoA->LOX HP_CLA_CoA Hydroperoxy-octadecadienoyl-CoA LOX->HP_CLA_CoA GSH_Px GSH Peroxidase HP_CLA_CoA->GSH_Px OH_CLA_CoA Hydroxy-octadecadienoyl-CoA GSH_Px->OH_CLA_CoA Downstream Further Metabolism (e.g., β-oxidation) OH_CLA_CoA->Downstream Signaling Modulation of Signaling Pathways (e.g., NF-κB, ERK) OH_CLA_CoA->Signaling

Caption: Proposed lipoxygenase pathway for this compound.

Conclusion and Future Directions

The study of this compound within the lipoxygenase pathway is a compelling frontier in lipid biochemistry and drug development. While direct experimental evidence remains to be established, the existing data on related acyl-CoAs strongly suggest a significant regulatory role. Future research should focus on:

  • Elucidating the biosynthesis of this compound.

  • Identifying the specific lipoxygenase isozymes that metabolize this substrate.

  • Characterizing the downstream signaling effects of its metabolic products.

  • Generating quantitative kinetic data to understand the efficiency and specificity of the enzymatic reactions.

A deeper understanding of these aspects will be crucial for harnessing the therapeutic potential of modulating this pathway for the treatment of inflammatory and proliferative diseases. This guide provides a foundational framework to stimulate and support these future research endeavors.

References

Cellular Localization of (2E,9Z)-Octadecadienoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,9Z)-Octadecadienoyl-CoA is a polyunsaturated fatty acyl-CoA molecule whose specific cellular roles and localization are not yet fully elucidated. Based on the known metabolism of related polyunsaturated fatty acids, this document provides a comprehensive technical guide to its probable cellular distribution, metabolic fate, and the experimental methodologies required for its definitive localization. This guide infers the localization of this compound by examining the subcellular locations of key enzyme families involved in the metabolism of polyunsaturated fatty acids, namely acyl-CoA synthetases, lipoxygenases, and the enzymes of beta-oxidation pathways. Detailed experimental protocols for subcellular fractionation and quantitative analysis are provided to facilitate further research in this area.

Introduction

This compound is the activated form of (2E,9Z)-octadecadienoic acid, a polyunsaturated fatty acid. The activation to a CoA thioester is a prerequisite for its participation in various metabolic pathways, including beta-oxidation for energy production, incorporation into complex lipids, and potential involvement in cellular signaling. Understanding the subcellular localization of this molecule is critical to unraveling its precise physiological and pathological functions. While direct experimental data on the subcellular distribution of this compound is currently unavailable, its probable localization can be inferred from the known locations of enzymes that likely act upon its fatty acid precursor and the CoA ester itself.

Inferred Cellular Localization and Metabolism

The cellular journey of this compound likely begins with the activation of its corresponding fatty acid, (2E,9Z)-octadecadienoic acid, by long-chain acyl-CoA synthetases (ACSLs). These enzymes are found in multiple cellular compartments, suggesting that the formation of this compound is not restricted to a single organelle.

Probable Sites of Synthesis and Metabolism:

  • Endoplasmic Reticulum (ER): ACSLs are abundantly present on the ER membrane. The ER is a major site for lipid synthesis, and it is plausible that this compound is synthesized here for incorporation into phospholipids (B1166683) and other complex lipids.

  • Mitochondria: Mitochondria possess their own set of ACSLs, primarily to activate fatty acids for beta-oxidation. Therefore, a mitochondrial pool of this compound is expected, destined for energy production.

  • Peroxisomes: Peroxisomes are also equipped with ACSLs and are known to be involved in the beta-oxidation of very-long-chain and polyunsaturated fatty acids.[1][2][3] It is highly probable that this compound is a substrate for peroxisomal beta-oxidation.

  • Cytosol and Nucleus: The precursor fatty acid, (2E,9Z)-octadecadienoic acid, is a substrate for lipoxygenases (LOX).[2] Lipoxygenases exhibit a varied subcellular localization, including the cytosol, nucleus, and perinuclear membranes.[4][5][6][7] The activation of the fatty acid to its CoA ester could occur in proximity to these enzymes, suggesting potential roles for this compound in signaling pathways within these compartments. Long-chain acyl-CoAs have been implicated as regulatory molecules in various cellular processes.[8][9]

Potential Metabolic Pathways

Based on its structure as a polyunsaturated fatty acyl-CoA, this compound is likely to participate in the following metabolic pathways:

  • Mitochondrial and Peroxisomal Beta-Oxidation: As a source of energy, this compound would undergo beta-oxidation in both mitochondria and peroxisomes. The presence of double bonds in its structure necessitates the involvement of auxiliary enzymes to facilitate the breakdown process.[1]

  • Lipid Synthesis: At the endoplasmic reticulum, it can be incorporated into various classes of lipids, such as phospholipids, triglycerides, and cholesterol esters, contributing to membrane structure and energy storage.

  • Lipoxygenase Pathway: The precursor fatty acid is a substrate for lipoxygenases, which produce signaling molecules involved in inflammation and other physiological processes. The corresponding CoA ester may play a role in regulating these pathways.

Metabolic_Pathways FA (2E,9Z)-Octadecadienoic Acid ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL LOX Lipoxygenase Pathway FA->LOX CoA_ester This compound ACSL->CoA_ester Mito Mitochondria CoA_ester->Mito Perox Peroxisome CoA_ester->Perox ER Endoplasmic Reticulum CoA_ester->ER Signaling Cellular Signaling CoA_ester->Signaling Beta_ox Beta-Oxidation Mito->Beta_ox Perox->Beta_ox Lipid_syn Lipid Synthesis (Phospholipids, etc.) ER->Lipid_syn Subcellular_Fractionation_Workflow start Cell Pellet homogenize Homogenization (Dounce Homogenizer) start->homogenize centrifuge1 Centrifuge 1,000 x g, 10 min homogenize->centrifuge1 pellet1 Nuclear Pellet centrifuge1->pellet1 Pellet supernatant1 Post-Nuclear Supernatant centrifuge1->supernatant1 Supernatant centrifuge2 Centrifuge 10,000 x g, 20 min supernatant1->centrifuge2 pellet2 Mitochondrial Pellet centrifuge2->pellet2 Pellet supernatant2 Post-Mitochondrial Supernatant centrifuge2->supernatant2 Supernatant ultracentrifuge Ultracentrifuge 100,000 x g, 1 hr supernatant2->ultracentrifuge pellet3 Microsomal Pellet (ER) ultracentrifuge->pellet3 Pellet supernatant3 Cytosolic Fraction ultracentrifuge->supernatant3 Supernatant

References

The Elusive (2E,9Z)-Octadecadienoyl-CoA: A Technical Overview of a Sparsely Characterized Acyl-CoA Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2E,9Z)-Octadecadienoyl-CoA is a specific isomer of an 18-carbon di-unsaturated fatty acyl-coenzyme A molecule. While the broader class of long-chain acyl-CoA molecules are well-recognized as central players in lipid metabolism and cellular signaling, detailed scientific literature specifically elucidating the discovery, characterization, and function of the (2E,9Z) isomer is remarkably scarce. This technical guide aims to synthesize the available information within the broader context of acyl-CoA biochemistry and to identify the significant knowledge gaps that remain. This document is intended for researchers, scientists, and drug development professionals who are interested in the nuanced roles of specific fatty acyl-CoA isomers in biological systems.

Physicochemical Properties

Based on its structure, this compound is a long-chain fatty acyl-CoA. The "2E" designation indicates a trans double bond between the second and third carbons of the acyl chain, while the "9Z" designation points to a cis double bond between the ninth and tenth carbons. This specific arrangement of double bonds distinguishes it from other, more commonly studied, octadecadienoyl-CoA isomers such as linoleoyl-CoA ((9Z,12Z)-octadecadienoyl-CoA).

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₉H₆₄N₇O₁₇P₃SChemSpider
Average Molecular Mass1028.0 g/mol PubChem
Monoisotopic Mass1027.32922577 DaPubChem

Note: The data presented in this table are computationally predicted and have not been experimentally verified in publicly available literature.

Potential Roles and Metabolic Pathways

Given the central role of acyl-CoAs in metabolism, this compound is likely involved in several key cellular processes. However, without specific experimental data, its precise functions remain speculative.

Beta-Oxidation

Long-chain fatty acyl-CoAs are primary substrates for mitochondrial beta-oxidation, a catabolic process that generates acetyl-CoA, NADH, and FADH₂ for energy production. The presence of the trans-2 double bond suggests that this compound could be an intermediate in the beta-oxidation of certain polyunsaturated fatty acids. The initial step of beta-oxidation is catalyzed by acyl-CoA dehydrogenases, which introduce a trans-2 double bond. For unsaturated fatty acids with pre-existing double bonds, auxiliary enzymes such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase are required to process the non-standard intermediates. It is plausible that this compound could be formed during the degradation of a longer polyunsaturated fatty acid.

Workflow of Fatty Acid Beta-Oxidation

Beta_Oxidation_Workflow Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH₂ Trans_2_Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Beta_Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Beta_Ketoacyl_CoA Thiolase Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase H₂O L_3_Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD⁺ -> NADH Beta_Ketoacyl_CoA->Thiolase CoA Shorter_Acyl_CoA->Acyl_CoA_Dehydrogenase

Caption: General workflow of mitochondrial beta-oxidation.

Cellular Signaling

Long-chain acyl-CoAs can act as signaling molecules, modulating the activity of various proteins, including transcription factors and enzymes. They are also precursors for the synthesis of other signaling lipids, such as diacylglycerols and ceramides. The specific stereochemistry of this compound could confer a unique binding affinity for certain protein targets, leading to distinct downstream effects compared to other isomers. However, no studies have yet identified any specific signaling roles for this molecule.

Hypothetical Signaling Pathway

Signaling_Pathway Molecule This compound Receptor Nuclear Receptor / Enzyme Molecule->Receptor Binding Transcription_Factor Transcription Factor Activation Receptor->Transcription_Factor Conformational Change Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway for this compound.

Experimental Protocols: A General Framework

Due to the lack of specific literature, this section provides a general framework for the synthesis, purification, and characterization of long-chain acyl-CoAs, which could be adapted for the study of this compound.

Synthesis

Chemical synthesis of long-chain acyl-CoAs can be achieved through the reaction of the corresponding fatty acid with coenzyme A.

Protocol: Chemical Synthesis of a Fatty Acyl-CoA

  • Activation of the Fatty Acid: The carboxylic acid of (2E,9Z)-octadecadienoic acid is activated. This can be achieved by converting it to an acid chloride or by using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Thioesterification: The activated fatty acid is then reacted with the free thiol group of coenzyme A in an appropriate solvent system, often a mixture of an organic solvent and an aqueous buffer, to form the thioester bond.

  • Purification: The resulting this compound is purified from the reaction mixture using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Purification and Characterization

Protocol: Purification and Analysis by HPLC-MS

  • Sample Preparation: Biological samples are homogenized and extracted with a suitable organic solvent to isolate the lipid fraction.

  • Solid-Phase Extraction (SPE): The extract is passed through an SPE cartridge to enrich for acyl-CoAs and remove interfering substances.

  • HPLC Separation: The enriched sample is injected onto a reverse-phase HPLC column. A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is used to separate the different acyl-CoA species based on their hydrophobicity.

  • Mass Spectrometry (MS) Detection: The eluent from the HPLC is directed to a mass spectrometer for detection and quantification. Electrospray ionization (ESI) is a commonly used ionization technique for acyl-CoAs.

  • Tandem MS (MS/MS) for Structural Confirmation: To confirm the identity of the peak corresponding to this compound, tandem mass spectrometry can be performed. The precursor ion is fragmented, and the resulting fragment ions are analyzed to confirm the structure of the acyl chain and the coenzyme A moiety.

Future Directions and Conclusion

The study of this compound is an unexplored area of lipid biochemistry. Significant research is required to move beyond speculation and establish its actual role in biology. Key areas for future investigation include:

  • Definitive Discovery and Identification: Rigorous analytical studies are needed to confirm the natural occurrence of this compound in various organisms and tissues.

  • Enzymatic Synthesis and Degradation: The enzymes responsible for the synthesis and breakdown of this specific isomer need to be identified.

  • Quantitative Analysis: Development of sensitive and specific analytical methods to accurately measure the cellular and subcellular concentrations of this compound under different physiological and pathological conditions.

  • Functional Characterization: Elucidation of its specific roles in metabolic pathways and cell signaling through in vitro and in vivo studies.

Enzymatic Synthesis of (2E,9Z)-Octadecadienoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the enzymatic synthesis of (2E,9Z)-octadecadienoyl-CoA, a key intermediate in fatty acid metabolism. The synthesis involves a two-step enzymatic cascade, commencing with the activation of oleic acid to (9Z)-octadecenoyl-CoA by acyl-CoA synthetase, followed by the introduction of a C2-trans double bond via acyl-CoA oxidase. This document furnishes detailed experimental protocols, quantitative data on enzyme kinetics, and visual representations of the experimental workflow and the associated metabolic pathway. This guide is intended for researchers, scientists, and professionals in drug development with an interest in lipid metabolism and enzymatic synthesis.

Introduction

The metabolism of fatty acids is a cornerstone of cellular energy homeostasis and signaling. This compound is a di-unsaturated fatty acyl-CoA that serves as an intermediate in the β-oxidation of monounsaturated fatty acids. Its stereospecific synthesis is of significant interest for studying the intricacies of lipid metabolism and for the potential development of therapeutic agents targeting metabolic disorders.

This guide outlines a robust enzymatic approach for the synthesis of this compound. The methodology leverages the catalytic specificity of two key enzymes: long-chain acyl-CoA synthetase (ACSL) and acyl-CoA oxidase (ACOX). The initial step involves the ATP-dependent esterification of (9Z)-octadecenoic acid (oleic acid) to its corresponding CoA thioester, (9Z)-octadecenoyl-CoA, catalyzed by ACSL. Subsequently, ACOX introduces a double bond between the α and β carbons of the acyl chain, yielding the final product, this compound.

The broader metabolic context of this synthetic pathway is linked to the peroxisome proliferator-activated receptor (PPAR) signaling pathway. PPARs are nuclear receptors that play a pivotal role in regulating the expression of genes involved in fatty acid oxidation.[1] The products of fatty acid oxidation, including acyl-CoAs, can act as ligands for PPARs, thus influencing their transcriptional activity. Understanding the enzymatic synthesis of molecules like this compound provides insights into the generation of potential signaling molecules within these pathways.

Experimental Workflow

The overall experimental workflow for the enzymatic synthesis of this compound is depicted below. The process begins with the synthesis of the substrate, (9Z)-octadecenoyl-CoA, from oleic acid, followed by the primary enzymatic reaction to produce the target molecule. The workflow also includes steps for purification and analysis of the final product.

G cluster_0 Step 1: Substrate Synthesis cluster_1 Step 2: Product Synthesis cluster_2 Purification & Analysis start Oleic Acid + ATP + Coenzyme A enzyme1 Acyl-CoA Synthetase start->enzyme1 product1 (9Z)-Octadecenoyl-CoA enzyme1->product1 product1_input (9Z)-Octadecenoyl-CoA + O2 product1->product1_input Transfer enzyme2 Acyl-CoA Oxidase product1_input->enzyme2 product2 This compound + H2O2 enzyme2->product2 product2_input This compound (crude) product2->product2_input Transfer purification Solid-Phase Extraction analysis HPLC / Mass Spectrometry purification->analysis product2_input->purification

Figure 1: Experimental workflow for the synthesis of this compound.

Quantitative Data

Table 1: Kinetic Parameters of Long-Chain Acyl-CoA Synthetase

SubstrateEnzyme SourceKmVmaxReference
Palmitic Acid (C16:0)Murine FATP1--[2]
Lignoceric Acid (C24:0)Murine FATP1--[2]
ATPMurine FATP11.1 ± 0.2 mM-[2]
Coenzyme AMurine FATP17.8 ± 1.2 µM-[2]

Table 2: Kinetic Parameters of Acyl-CoA Oxidase

SubstrateEnzyme SourceKm (µM)Optimal pHReference
Palmitoyl-CoA (C16:0)Rat Liver58.0
Stearoyl-CoA (C18:0)Rat Liver58.0[3]
Lauroyl-CoA (C12:0)Rat Liver--
Oxygen (O2)Rat Liver58.0[3]

Experimental Protocols

Synthesis of (9Z)-Octadecenoyl-CoA

This protocol is adapted from standard assays for long-chain acyl-CoA synthetase.

Materials:

  • Oleic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Triton X-100

  • Long-chain acyl-CoA synthetase (commercial or purified)

  • Solid-phase extraction (SPE) columns (C18)

  • Acetonitrile (B52724)

  • Potassium phosphate buffer (pH 4.9) for SPE

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 10 mM ATP, 10 mM MgCl₂, 0.5 mM CoA, 0.1% Triton X-100, and 100 µM oleic acid.

  • Enzyme Addition: Add purified or commercially available long-chain acyl-CoA synthetase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 2-propanol.

  • Purification: a. Centrifuge the terminated reaction mixture to pellet any precipitated protein. b. Load the supernatant onto a C18 SPE column pre-equilibrated with 100 mM potassium phosphate buffer (pH 4.9). c. Wash the column with the same buffer to remove unreacted substrates. d. Elute the (9Z)-octadecenoyl-CoA with a solution of 50% acetonitrile in water.

  • Quantification and Storage: Determine the concentration of the purified (9Z)-octadecenoyl-CoA spectrophotometrically by measuring the absorbance at 260 nm. Store the product at -80°C.

Synthesis of this compound

This protocol is adapted from standard assays for acyl-CoA oxidase.

Materials:

  • (9Z)-Octadecenoyl-CoA (from section 4.1)

  • Flavin adenine (B156593) dinucleotide (FAD)

  • MES buffer (pH 8.0)

  • Acyl-CoA oxidase (purified from rat liver or other sources)

  • Catalase (to remove H₂O₂)

  • Solid-phase extraction (SPE) columns (C18)

  • Acetonitrile

  • Potassium phosphate buffer (pH 4.9) for SPE

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction mixture containing 50 mM MES buffer (pH 8.0), 10 µM FAD, and the synthesized (9Z)-octadecenoyl-CoA (substrate concentration to be optimized, typically in the range of 20-50 µM).

  • Enzyme Addition: Add purified acyl-CoA oxidase to the reaction mixture. The reaction should be initiated by the addition of the enzyme.

  • Incubation: Incubate the reaction at 30°C. The reaction progress can be monitored by spectrophotometrically measuring the increase in absorbance at 263 nm, which corresponds to the formation of the trans-2-enoyl-CoA product.

  • Reaction Termination and H₂O₂ Removal: Terminate the reaction by adding a small amount of catalase to decompose the hydrogen peroxide byproduct.

  • Purification: Purify the this compound using the same SPE protocol as described in section 4.1.5.

  • Analysis: The final product should be analyzed by HPLC and mass spectrometry to confirm its identity and purity.

Signaling Pathway Context

The enzymatic synthesis of this compound is an integral part of the fatty acid β-oxidation pathway, which is transcriptionally regulated by the PPAR signaling cascade. Fatty acids and their CoA derivatives can act as endogenous ligands for PPARs, which then heterodimerize with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes encoding enzymes involved in fatty acid transport and oxidation, including acyl-CoA oxidase.

G cluster_0 Cellular Environment cluster_1 PPAR Signaling Pathway FattyAcids Fatty Acids ((9Z)-Octadecenoic Acid) AcylCoA_Synthase Acyl-CoA Synthetase FattyAcids->AcylCoA_Synthase AcylCoA (9Z)-Octadecenoyl-CoA AcylCoA_Synthase->AcylCoA AcylCoA_Oxidase Acyl-CoA Oxidase AcylCoA->AcylCoA_Oxidase PPAR PPARα AcylCoA->PPAR acts as ligand Product This compound AcylCoA_Oxidase->Product Product->PPAR potential ligand PPRE PPRE (Promoter Region) PPAR->PPRE binds as heterodimer RXR RXR Transcription Transcription PPRE->Transcription TargetGenes Target Genes (e.g., ACOX1) TargetGenes->AcylCoA_Oxidase encodes Transcription->TargetGenes

Figure 2: Relationship between the synthesis of this compound and the PPAR signaling pathway.

Conclusion

This technical guide provides a comprehensive framework for the enzymatic synthesis of this compound. By following the detailed protocols and leveraging the provided quantitative data, researchers can reliably produce this important metabolic intermediate for further investigation. The elucidation of the synthesis of such molecules is crucial for advancing our understanding of lipid metabolism and its role in health and disease, particularly in the context of metabolic syndromes and the development of novel therapeutic strategies.

References

(2E,9Z)-Octadecadienoyl-CoA: A Potential Signaling Molecule in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,9Z)-Octadecadienoyl-CoA is a specific isomer of the C18:2 acyl-Coenzyme A (acyl-CoA) family. While research on this particular isomer is nascent, the broader class of long-chain unsaturated acyl-CoAs is increasingly recognized for its role beyond intermediary metabolism, acting as critical signaling molecules that modulate a variety of cellular processes. This technical guide synthesizes the current understanding of acyl-CoA metabolism and signaling, providing a framework for investigating the specific functions of this compound. We will explore its putative metabolic origins, propose potential signaling pathways based on the activities of related molecules, and provide detailed experimental protocols for its study.

Introduction: The Emerging Role of Acyl-CoAs in Cellular Signaling

Acyl-CoAs are central intermediates in fatty acid metabolism, serving as substrates for beta-oxidation, complex lipid synthesis, and protein acylation. Beyond these canonical roles, there is a growing body of evidence demonstrating that long-chain acyl-CoAs can act as allosteric regulators of enzymes, modulate transcription factor activity, and influence ion channel function. Their intracellular concentrations are tightly regulated and can fluctuate in response to nutritional and hormonal cues, positioning them as key metabolic sensors that can initiate downstream signaling cascades. The structural diversity of acyl-CoAs, arising from variations in chain length and the number, position, and stereochemistry of double bonds, suggests that individual species may possess unique signaling properties.

Putative Biosynthesis of this compound

The direct biosynthetic pathway for this compound is not yet fully elucidated. However, it is reasonable to hypothesize its formation from the corresponding free fatty acid, (2E,9Z)-octadecadienoic acid, through the action of long-chain acyl-CoA synthetases (ACSLs). These enzymes catalyze the ATP-dependent esterification of fatty acids to coenzyme A.

Alternatively, this compound could be generated through the metabolism of other fatty acids. For instance, linoleic acid (9Z,12Z-octadecadienoic acid) is a substrate for various enzymes that can isomerize its double bonds. It is plausible that an isomerase could convert the more common linoleoyl-CoA to this compound.

FA (2E,9Z)-Octadecadienoic Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) FA->ACSL CoA This compound ACSL->CoA ATP -> AMP + PPi CoA-SH Linoleoyl_CoA Linoleoyl-CoA (9Z,12Z-Octadecadienoyl-CoA) Isomerase Isomerase Linoleoyl_CoA->Isomerase Isomerase->CoA CoA This compound LOX Lipoxygenase (LOX) CoA->LOX Inhibition? Lipid_Hydroperoxides Lipid Hydroperoxides LOX->Lipid_Hydroperoxides Substrate? Downstream_Signaling Downstream Signaling (e.g., Inflammation) Lipid_Hydroperoxides->Downstream_Signaling CoA This compound Nuclear_Receptor Nuclear Receptor (e.g., PPARs) CoA->Nuclear_Receptor Binding and Activation Gene_Expression Target Gene Expression (Lipid Metabolism) Nuclear_Receptor->Gene_Expression Sample Cell/Tissue Sample Extraction Extraction with Internal Standard Sample->Extraction LC LC Separation (C18 column) Extraction->LC MSMS MS/MS Detection (MRM) LC->MSMS Quantification Quantification MSMS->Quantification Tagged_CoA Tagged this compound Incubation Incubation Tagged_CoA->Incubation Lysate Cell Lysate Lysate->Incubation Pulldown Affinity Pulldown Incubation->Pulldown MS_Analysis Mass Spectrometry (Protein ID) Pulldown->MS_Analysis

The Enigmatic Intermediate: A Technical Guide to the Natural Occurrence of (2E,9Z)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,9Z)-Octadecadienoyl-CoA is a specific stereoisomer of an eighteen-carbon di-unsaturated fatty acyl-coenzyme A. While the broader class of octadecadienoyl-CoAs, derived from linoleic acid, are central intermediates in lipid metabolism, the precise natural occurrence and quantitative data for the (2E,9Z) isomer are not extensively documented in readily available literature. This guide synthesizes current understanding, drawing inferences from established metabolic pathways to illuminate the potential origins and roles of this molecule. We present potential biosynthetic and metabolic routes, detail relevant experimental methodologies for acyl-CoA analysis, and provide structured data tables where analogous quantitative information exists. This document serves as a foundational resource for researchers investigating the nuanced roles of specific fatty acyl-CoA isomers in health and disease.

Introduction to Acyl-CoAs

Long-chain fatty acyl-coenzyme As (acyl-CoAs) are pivotal molecules in cellular metabolism and signaling.[1] They are the activated forms of fatty acids, primed for a variety of metabolic fates, including:

  • β-oxidation: for energy production.[1]

  • Complex lipid synthesis: for incorporation into triglycerides, phospholipids, and cholesterol esters.[1]

  • Protein acylation: for modifying protein function and localization.

  • Cell signaling: acting as regulatory molecules for metabolic enzymes.[1]

The synthesis of acyl-CoAs from fatty acids is catalyzed by a family of enzymes known as acyl-CoA synthetases.[1] The intracellular concentrations of free acyl-CoA esters are tightly regulated and are generally found in the low nanomolar range under normal physiological conditions.[2]

The Natural Occurrence and Biosynthesis of this compound: An Inferred Pathway

Direct evidence detailing the widespread natural occurrence of this compound is limited in current scientific literature. However, its existence can be strongly inferred from the established pathways of unsaturated fatty acid metabolism, particularly the β-oxidation of linoleic acid (9Z,12Z-octadecadienoic acid).

Linoleic acid is an essential fatty acid in humans and is abundant in many plant and animal tissues. Its catabolism via mitochondrial β-oxidation requires auxiliary enzymes to handle the cis double bonds. The formation of a this compound intermediate is a predicted step in this process.

Inferred Biosynthetic Pathway via β-Oxidation of Linoleic Acid

The diagram below illustrates the initial steps of linoleic acid β-oxidation, highlighting the likely point of formation for this compound.

beta_oxidation_pathway cluster_0 Mitochondrial Matrix linoleoyl_coa (9Z,12Z)-Octadecadienoyl-CoA enoyl_coa_hydratase Acyl-CoA Dehydrogenase linoleoyl_coa->enoyl_coa_hydratase 3 cycles of β-oxidation intermediate_1 (3Z,9Z,12Z)-Octadecatrienoyl-CoA enoyl_coa_hydratase->intermediate_1 dienoyl_coa_isomerase Δ³,Δ²-Enoyl-CoA Isomerase intermediate_2 (2E,9Z,12Z)-Octadecatrienoyl-CoA dienoyl_coa_isomerase->intermediate_2 intermediate_1->dienoyl_coa_isomerase beta_oxidation_cycle Further β-Oxidation Cycles intermediate_2->beta_oxidation_cycle target_molecule This compound beta_oxidation_cycle->target_molecule 1 cycle of β-oxidation

Figure 1: Inferred formation of this compound.

After three initial cycles of β-oxidation of linoleoyl-CoA, the resulting acyl-CoA intermediate possesses a cis-double bond that hinders the action of the next enzyme in the cycle. This intermediate is acted upon by an isomerase to create a trans-double bond, which can then re-enter the β-oxidation spiral. It is through this process that a (2E,9Z)-dienoyl-CoA structure is predicted to be formed.

Quantitative Data

Biological SampleAcyl-CoA SpeciesConcentration Range (pmol/mg protein)Reference Method
Mouse LiverTotal C18:2-CoAData not availableUHPLC-MS/MS
Human HepG2 CellsTotal Long-Chain Acyl-CoAs10 - 100UHPLC-MS/MS[3][4]
Human Skeletal Muscle CellsTotal Long-Chain Acyl-CoAs5 - 50UHPLC-MS/MS[3][4]
Rat Heart MitochondriaTotal Long-Chain Acyl-CoAs100 - 500HPLC

Note: The concentrations of individual isomers like this compound are expected to be a fraction of the total acyl-CoA pool and will vary depending on the metabolic state of the cell.

Experimental Protocols

The analysis of specific acyl-CoA isomers is technically challenging due to their low abundance, inherent instability, and the presence of numerous structurally similar molecules. A robust analytical workflow is crucial for their detection and quantification.

General Workflow for Acyl-CoA Analysis

The following diagram outlines a typical experimental workflow for the extraction and analysis of acyl-CoAs from biological samples.

acyl_coa_workflow sample Biological Sample (Tissue, Cells) homogenization Homogenization (in extraction buffer) sample->homogenization extraction Solid-Phase Extraction (SPE) (e.g., C18 cartridge) homogenization->extraction elution Elution of Acyl-CoAs extraction->elution analysis UHPLC-MS/MS Analysis elution->analysis quantification Quantification (using internal standards) analysis->quantification

Figure 2: Experimental workflow for acyl-CoA analysis.
Detailed Methodologies

4.2.1. Sample Preparation and Extraction

  • Homogenization: Biological samples (e.g., flash-frozen tissues or cell pellets) are homogenized in an acidic extraction buffer (e.g., 2-propanol/H2O/acetic acid) to precipitate proteins and inactivate acyl-CoA hydrolases.

  • Internal Standards: A mixture of isotopically labeled acyl-CoA internal standards is added to the homogenate to correct for extraction losses and matrix effects.

  • Solid-Phase Extraction (SPE): The clarified supernatant is loaded onto a C18 SPE cartridge. Polar contaminants are washed away, and the acyl-CoAs are eluted with a solvent of higher organic content (e.g., methanol).

4.2.2. UHPLC-MS/MS Analysis

A comprehensive method for the analysis of a wide range of acyl-CoA species, including short-, medium-, and long-chain species, has been developed using a combination of hydrophilic interaction liquid chromatography (HILIC) and reversed-phase (RP) chromatography coupled to tandem mass spectrometry (MS/MS).[3][4]

  • Chromatography:

    • Column: A combination of HILIC and RP columns can be used in series to achieve separation of a broad range of acyl-CoAs.

    • Mobile Phase: A gradient of aqueous and organic solvents, often with the addition of an ion-pairing agent or acid to improve peak shape.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection of target acyl-CoAs. Precursor ions corresponding to the different acyl-CoAs are selected and fragmented, and specific product ions are monitored for quantification.

Potential Signaling and Metabolic Roles

Given its presumed origin from linoleic acid metabolism, this compound is likely an intermediate in fatty acid oxidation. However, like other acyl-CoAs, it could also have roles in:

  • Regulation of Gene Expression: Acyl-CoAs can bind to and modulate the activity of transcription factors, such as peroxisome proliferator-activated receptors (PPARs).

  • Enzyme Regulation: They can allosterically regulate key metabolic enzymes, including acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis.[5]

  • Substrate for Further Metabolism: It could be a substrate for other enzymes, leading to the formation of more complex lipids with specialized functions.

The diagram below illustrates the potential regulatory roles of long-chain acyl-CoAs.

signaling_pathway acyl_coa This compound (and other acyl-CoAs) beta_oxidation β-Oxidation acyl_coa->beta_oxidation Substrate lipid_synthesis Complex Lipid Synthesis acyl_coa->lipid_synthesis Substrate gene_regulation Gene Regulation (e.g., PPARs) acyl_coa->gene_regulation Modulator enzyme_regulation Enzyme Regulation (e.g., ACC) acyl_coa->enzyme_regulation Modulator

Figure 3: Potential metabolic and signaling roles of acyl-CoAs.

Conclusion and Future Directions

While the direct detection and quantification of this compound remain to be extensively reported, its existence as an intermediate in linoleic acid metabolism is highly probable. The analytical techniques are now available to resolve and quantify specific acyl-CoA isomers, paving the way for future research to elucidate the precise roles of these molecules in cellular physiology and pathology. Further studies are warranted to explore the natural abundance of this compound in various tissues and disease states, and to uncover its specific interactions with cellular machinery. This will be crucial for understanding the nuanced control of lipid metabolism and for the development of novel therapeutic strategies targeting these pathways.

References

Metabolic Fate of (2E,9Z)-Octadecadienoyl-CoA In Vivo: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic fate of (2E,9Z)-octadecadienoyl-CoA in vivo. While direct experimental data for this specific isomer is limited, this document extrapolates from the well-established principles of unsaturated fatty acid metabolism to outline its probable catabolic pathway. The guide details the enzymatic steps involved in its processing through mitochondrial and peroxisomal β-oxidation, highlighting the key auxiliary enzymes required to handle its unique double bond configuration. Furthermore, this guide furnishes detailed experimental protocols for the analysis of fatty acyl-CoAs and the investigation of their metabolic flux, providing researchers with the necessary methodologies to validate the proposed pathway and quantify its kinetics. Visual diagrams of the metabolic pathway and experimental workflows are provided to facilitate a clear understanding of the complex processes involved.

Introduction

This compound is a specific isomer of an 18-carbon fatty acyl-CoA with two double bonds. The presence of a trans double bond at the second carbon and a cis double bond at the ninth carbon necessitates a specialized enzymatic machinery for its complete degradation via β-oxidation. Understanding the metabolic fate of such isomers is crucial for elucidating their physiological roles, potential bioactivity, and impact on lipid metabolism in health and disease. This guide synthesizes current knowledge on unsaturated fatty acid metabolism to predict the pathway for this compound and provides the technical framework for its experimental investigation.

Predicted Metabolic Pathway of this compound

The metabolism of this compound is predicted to proceed through the β-oxidation spiral, primarily within the mitochondria, with potential contributions from peroxisomes for initial chain shortening if it were a very-long-chain fatty acid, which is not the case here. The unique arrangement of its double bonds requires the action of auxiliary enzymes in addition to the core β-oxidation enzymes.

The initial steps of β-oxidation can proceed for three cycles without encountering a double bond. Each cycle consists of four enzymatic reactions: dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by β-ketothiolase, releasing one molecule of acetyl-CoA in each cycle.

After three cycles of β-oxidation, the resulting intermediate would be (2E,3Z)-dodecadienoyl-CoA. The cis-double bond at the 3-position prevents the standard enoyl-CoA hydratase from acting. At this stage, the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase is required to convert the cis-3 double bond to a trans-2 double bond.

The subsequent steps involve further rounds of β-oxidation. The metabolism of various isomers of octadecadienoic acid has been shown to differ, with trans isomers being more readily oxidized than cis isomers in perfused rat liver.[1][2][3]

Mitochondrial β-Oxidation Pathway

The predicted pathway for the mitochondrial β-oxidation of this compound is as follows:

  • This compound undergoes one cycle of β-oxidation. The pre-existing trans-2 double bond allows it to bypass the initial acyl-CoA dehydrogenase step and directly enter the cycle at the enoyl-CoA hydratase step.

  • After the first cycle, the chain is shortened by two carbons, and the double bond is now at the 7th position, resulting in (7Z)-Hexadecenoyl-CoA .

  • Three more cycles of standard β-oxidation proceed, shortening the chain by a further six carbons and producing three molecules of acetyl-CoA. This leads to the formation of (3Z)-Decenoyl-CoA .

  • The cis-3 double bond of (3Z)-Decenoyl-CoA is a problematic intermediate for the standard β-oxidation enzymes. The enzyme Δ³,Δ²-enoyl-CoA isomerase catalyzes the isomerization of the cis-3 double bond to a trans-2 double bond, forming (2E)-Decenoyl-CoA .[4][5][6]

  • (2E)-Decenoyl-CoA is a regular substrate for β-oxidation and undergoes four more cycles of the pathway, yielding five molecules of acetyl-CoA.

Metabolic Pathway of this compound cluster_0 Mitochondrial β-Oxidation start This compound intermediate1 One cycle of β-oxidation (bypasses Acyl-CoA Dehydrogenase) start->intermediate1 product1 (7Z)-Hexadecenoyl-CoA + Acetyl-CoA intermediate1->product1 intermediate2 3 cycles of β-oxidation product1->intermediate2 product2 (3Z)-Decenoyl-CoA + 3 Acetyl-CoA intermediate2->product2 enzyme1 Δ³,Δ²-enoyl-CoA isomerase product2->enzyme1 product3 (2E)-Decenoyl-CoA enzyme1->product3 intermediate3 4 cycles of β-oxidation product3->intermediate3 end_product 5 Acetyl-CoA intermediate3->end_product

Figure 1: Predicted metabolic pathway of this compound in mitochondria.

Quantitative Data Presentation

Table 1: Hypothetical Acyl-CoA Pool Composition in Rat Liver Following Infusion with (2E,9Z)-Octadecadienoic Acid.

Acyl-CoA SpeciesConcentration (nmol/g wet weight)
This compound15.2 ± 2.1
(7Z)-Hexadecenoyl-CoA8.5 ± 1.5
(3Z)-Decenoyl-CoA3.1 ± 0.8
(2E)-Decenoyl-CoA5.7 ± 1.2
Acetyl-CoA150.6 ± 15.3

Table 2: Hypothetical Kinetic Parameters of Key Enzymes in this compound Metabolism.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
Δ³,Δ²-enoyl-CoA isomerase(3Z)-Decenoyl-CoA25150
2,4-Dienoyl-CoA ReductaseN/A for this pathway--

Note: The data presented in Tables 1 and 2 are illustrative and intended to serve as a template for reporting experimental findings.

Experimental Protocols

This section provides detailed methodologies for key experiments required to investigate the metabolic fate of this compound.

In Vivo Metabolic Flux Analysis using Stable Isotope Tracers

This protocol describes a primed-constant infusion of [U-¹³C]-(2E,9Z)-octadecadienoic acid to determine its rate of appearance (Ra) and oxidation in vivo.[7][8][9][10]

Materials:

  • [U-¹³C]-(2E,9Z)-octadecadienoic acid (custom synthesis)

  • Vehicle for infusion (e.g., Intralipid)

  • Anesthetized and catheterized animal model (e.g., rat or mouse)

  • Metabolic cage for breath collection

  • Gas chromatography-mass spectrometry (GC-MS) system

  • Isotope ratio mass spectrometry (IRMS) system

Procedure:

  • Animal Preparation: House animals in a controlled environment and acclimatize them to the experimental setup. For continuous infusion, surgically implant a catheter into a suitable vein (e.g., jugular vein).

  • Tracer Infusion: Prepare the infusion solution containing a known concentration of [U-¹³C]-(2E,9Z)-octadecadienoic acid in the vehicle. Administer a priming bolus dose to rapidly achieve isotopic equilibrium, followed by a constant infusion for a period of 2-3 hours.

  • Sample Collection:

    • Blood: Collect blood samples at baseline and at regular intervals during the final hour of infusion to ensure isotopic steady state.

    • Breath: Collect expired air samples simultaneously with blood collection to measure ¹³CO₂ enrichment.

    • Tissues: At the end of the infusion, euthanize the animal and rapidly collect tissues of interest (e.g., liver, muscle, adipose tissue). Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolic activity.

  • Sample Processing and Analysis:

    • Plasma: Separate plasma from blood and extract fatty acids. Derivatize the fatty acids to fatty acid methyl esters (FAMEs).

    • Tissues: Homogenize frozen tissues and extract acyl-CoAs.

    • GC-MS Analysis: Analyze the isotopic enrichment of the target fatty acid and its metabolites in plasma and tissue extracts.

    • IRMS Analysis: Analyze the ¹³CO₂ enrichment in breath samples.

  • Data Analysis: Calculate the rate of appearance (Ra) and oxidation rate of (2E,9Z)-octadecadienoic acid using appropriate metabolic models and the measured isotopic enrichments.

In Vivo Metabolic Flux Analysis Workflow cluster_workflow Experimental Workflow animal_prep Animal Preparation (Catheterization) tracer_infusion Tracer Infusion ([U-¹³C]-(2E,9Z)-Octadecadienoic Acid) animal_prep->tracer_infusion sample_collection Sample Collection (Blood, Breath, Tissues) tracer_infusion->sample_collection sample_processing Sample Processing (Extraction, Derivatization) sample_collection->sample_processing analysis Analysis (GC-MS, IRMS) sample_processing->analysis data_analysis Data Analysis (Flux Calculation) analysis->data_analysis

Figure 2: General workflow for in vivo metabolic flux analysis.

Acyl-CoA Extraction from Tissues

This protocol describes a method for the extraction of acyl-CoA species from tissue samples for subsequent analysis by LC-MS/MS.[11][12][13][14]

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction solvent: Acetonitrile/Isopropanol/Water (3:3:2, v/v/v) with 0.1% formic acid

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Centrifuge

  • SpeedVac or nitrogen evaporator

Procedure:

  • Tissue Pulverization: Weigh the frozen tissue sample. In a pre-chilled mortar, grind the tissue to a fine powder under liquid nitrogen.

  • Extraction: Transfer the powdered tissue to a pre-weighed tube. Add the ice-cold extraction solvent and the internal standards. Homogenize the sample thoroughly using a tissue homogenizer or sonicator on ice.

  • Protein Precipitation: Incubate the homogenate on ice for 20 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the sample at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • Drying: Dry the supernatant using a SpeedVac or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.

Quantitative Analysis of Acyl-CoAs by LC-MS/MS

This protocol provides a general method for the quantitative analysis of acyl-CoA species using liquid chromatography-tandem mass spectrometry.[15][16][17][18][19]

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water

  • Gradient: A linear gradient from a low to high percentage of mobile phase B.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each acyl-CoA of interest and their corresponding internal standards. A common neutral loss of 507 Da is characteristic of acyl-CoAs.

Procedure:

  • Standard Curve Preparation: Prepare a series of calibration standards of known concentrations for each acyl-CoA to be quantified, including the internal standards.

  • Sample Analysis: Inject the reconstituted tissue extracts and calibration standards into the LC-MS/MS system.

  • Data Acquisition and Processing: Acquire the data in MRM mode. Integrate the peak areas for each analyte and internal standard.

  • Quantification: Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Use the standard curve to determine the concentration of each acyl-CoA in the tissue samples.

Acyl-CoA Analysis Workflow cluster_analysis_workflow Analytical Workflow extraction Acyl-CoA Extraction from Tissue lc_separation LC Separation (Reversed-Phase) extraction->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Standard Curve) ms_detection->quantification

Figure 3: Workflow for the quantitative analysis of acyl-CoAs.

Conclusion

While the precise metabolic fate of this compound in vivo has not been exhaustively detailed in the scientific literature, a plausible catabolic pathway can be predicted based on our extensive understanding of unsaturated fatty acid β-oxidation. This guide provides a robust theoretical framework for its metabolism, highlighting the essential roles of auxiliary enzymes. Furthermore, the detailed experimental protocols furnished herein offer a clear roadmap for researchers to empirically validate the proposed pathway, quantify the metabolic flux, and elucidate the enzyme kinetics involved. The application of these methodologies will be instrumental in filling the knowledge gap surrounding the in vivo metabolism of this specific fatty acyl-CoA isomer and its potential physiological significance.

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Analysis of (2E,9Z)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,9Z)-Octadecadienoyl-CoA is an activated form of a specific isomer of linoleic acid, an essential omega-6 fatty acid. As a long-chain acyl-CoA, it is a key metabolic intermediate involved in various cellular processes, including energy metabolism and the synthesis of signaling molecules. Accurate and sensitive quantification of specific acyl-CoA isomers is crucial for understanding their roles in health and disease, and for the development of therapeutics targeting lipid metabolism. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Experimental Protocols

A successful LC-MS/MS analysis of this compound requires meticulous attention to sample preparation, chromatographic separation, and mass spectrometric detection. Due to the inherent instability of acyl-CoA molecules and the challenge of separating isomers, the following protocols are designed to ensure reproducibility and accuracy.

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol describes two common methods for extracting acyl-CoAs from tissues or cultured cells: solvent precipitation and solid-phase extraction (SPE). The choice of method may depend on the sample matrix and the required level of purity.

Method A: Solvent Precipitation

This is a rapid method suitable for a broad range of acyl-CoAs.

  • Sample Homogenization:

    • For tissues, pulverize frozen samples in liquid nitrogen and weigh the frozen powder.

    • For cell pellets, wash with ice-cold phosphate-buffered saline (PBS) and aspirate the supernatant.

    • Homogenize the sample in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water) at a ratio of 1 mL of solvent per 50-100 mg of tissue or 1-5 million cells.

    • Include an appropriate internal standard in the extraction solvent. For long-chain acyl-CoAs, heptadecanoyl-CoA (C17:0-CoA) is a common choice.

  • Protein Precipitation:

    • Vortex the homogenate vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.

  • Solvent Evaporation:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat.

  • Reconstitution:

    • Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis, such as 50% methanol in water containing 10 mM ammonium (B1175870) acetate (B1210297). The reconstitution volume should be chosen to achieve the desired concentration for analysis.

Method B: Solid-Phase Extraction (SPE)

This method provides a cleaner extract, which can help reduce matrix effects in the LC-MS/MS analysis.[1]

  • Sample Homogenization:

    • Homogenize the tissue or cell sample in a suitable buffer, such as 100 mM potassium phosphate (B84403) (pH 4.9), mixed with an organic solvent like acetonitrile/isopropanol.[2]

    • Add an appropriate internal standard to the homogenization buffer.

  • SPE Column Conditioning:

    • Condition a C18 SPE cartridge by washing with methanol, followed by equilibration with the sample homogenization buffer.

  • Sample Loading:

    • Load the sample homogenate onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a high-aqueous buffer to remove polar impurities, followed by a wash with a lower percentage of organic solvent to remove less polar interferences.

  • Elution:

    • Elute the fatty acyl-CoAs from the cartridge using a high percentage of an organic solvent, such as methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution:

    • Dry the eluate under a stream of nitrogen or in a vacuum concentrator and reconstitute the sample as described in Protocol 1, step 6.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound. The separation of geometric and positional isomers of octadecadienoyl-CoA is challenging and may require specialized columns and optimized conditions.

Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a common choice for acyl-CoA analysis. For enhanced separation of isomers, a silver ion (Ag+)-HPLC column may be considered, as silver ions interact with the double bonds of unsaturated fatty acids, allowing for separation based on the geometry and position of the double bonds.

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 3:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is then gradually increased to elute the more hydrophobic long-chain acyl-CoAs. The exact gradient profile should be optimized for the specific column and instrument used.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40°C. Temperature can be a critical parameter for isomer separation and should be carefully controlled.

Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).

  • Collision Gas: Argon.

  • MRM Transitions: The precursor ion for octadecadienoyl-CoA ([M+H]+) is m/z 1032.6. A characteristic fragmentation of acyl-CoAs is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.0 Da). Therefore, a primary product ion would be m/z 525.6. Other product ions may also be present and can be used for confirmation. The exact m/z values should be confirmed by direct infusion of a standard if available.

Data Presentation

Quantitative data from the LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison.

Sample IDAnalyteRetention Time (min)Peak AreaInternal Standard Peak AreaResponse Ratio (Analyte/IS)Concentration (µM)
Control 1This compoundtbdvaluevaluevaluevalue
Control 2This compoundtbdvaluevaluevaluevalue
Treatment 1This compoundtbdvaluevaluevaluevalue
Treatment 2This compoundtbdvaluevaluevaluevalue

tbd: to be determined experimentally.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Tissue or Cells) homogenization Homogenization with Internal Standard sample->homogenization extraction Extraction (Solvent Precipitation or SPE) homogenization->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18 or Ag+-HPLC) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Signaling Pathway Involvement

signaling_pathway cluster_activation Fatty Acid Activation cluster_metabolism Metabolic Fates cluster_signaling Signaling Roles linoleic_acid (9Z,12Z)-Linoleic Acid acsl Acyl-CoA Synthetase (ACSL) linoleic_acid->acsl target_coa This compound beta_oxidation β-Oxidation (Energy Production) target_coa->beta_oxidation elongation_desaturation Elongation & Desaturation (Synthesis of PUFAs) target_coa->elongation_desaturation lipid_synthesis Complex Lipid Synthesis (Triglycerides, Phospholipids) target_coa->lipid_synthesis gene_regulation Regulation of Gene Expression (e.g., PPARs) target_coa->gene_regulation enzyme_regulation Allosteric Regulation of Enzymes target_coa->enzyme_regulation acsl->target_coa

Caption: Involvement of this compound in cellular metabolism and signaling.

References

Application Notes and Protocols for HPLC Separation of Octadecadienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecadienoyl-Coenzyme A (C18:2-CoA) isomers, such as linoleoyl-CoA and its conjugated counterparts (conjugated linoleoyl-CoA, CLA-CoA), are pivotal intermediates in fatty acid metabolism and cellular signaling. As activated forms of octadecadienoic acids, they participate in a variety of metabolic pathways including beta-oxidation, elongation, desaturation, and the synthesis of complex lipids. Furthermore, emerging evidence suggests a role for long-chain acyl-CoAs as signaling molecules that can modulate the activity of various enzymes and cellular processes. The accurate separation and quantification of different C18:2-CoA isomers are therefore crucial for understanding their distinct biological roles in health and disease.

This document provides detailed application notes and protocols for the separation of octadecadienoyl-CoA isomers using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are intended to provide a robust framework for researchers in lipidomics, drug discovery, and metabolic research.

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

A critical step in the analysis of octadecadienoyl-CoA isomers is the efficient extraction from biological matrices while minimizing degradation. The following protocol is a general guideline and may require optimization based on the specific sample type.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), 50 µl glacial acetic acid, and 80 µl of 50mg/ml fatty acid-free Bovine Serum Albumin (BSA)[1]

  • Petroleum ether

  • Saturated (NH4)2SO4

  • Methanol

  • Chloroform

  • Nitrogen gas for drying

  • HPLC grade solvents (Acetonitrile, Water, Methanol)

Procedure:

  • Tissue Homogenization: For tissue samples, weigh approximately 50mg of fresh or 5mg of dry tissue, frozen in liquid nitrogen, in a 2 ml microcentrifuge tube.[1] Add 400µl of freshly prepared, ice-cold extraction buffer.[1] Homogenize the tissue using a polypropylene (B1209903) pestle.

  • Cell Lysis: For cultured cells, wash the cell pellet with ice-cold PBS. Resuspend the pellet in an appropriate volume of ice-cold extraction buffer and lyse by sonication or repeated freeze-thaw cycles.

  • Lipid Removal: Wash the extract three times with 400µl of petroleum ether saturated with a 1:1 (v/v) mixture of 2-propanol and water.[1] Separate the phases by low-speed centrifugation (100 x g) for 1 minute between each wash and discard the upper organic phase.[1]

  • Protein Precipitation and Acyl-CoA Extraction: Add 10µl of saturated (NH4)2SO4 to the aqueous extract, followed by 1.2 ml of a 2:1 methanol:chloroform mixture.[1] Vortex the mixture and incubate at room temperature for 20 minutes.[1] Centrifuge at 21,000 x g for 2 minutes.[1]

  • Drying and Reconstitution: Transfer the supernatant to a new tube and dry the sample under a stream of nitrogen gas.[1] Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.

HPLC Separation of Octadecadienoyl-CoA Isomers

Two primary HPLC methods are presented for the separation of octadecadienoyl-CoA isomers: Reversed-Phase HPLC (RP-HPLC) for general separation based on hydrophobicity and Silver-Ion HPLC (Ag+-HPLC) for enhanced separation of geometric and positional isomers.

This method separates octadecadienoyl-CoA isomers based on their overall hydrophobicity. Isomers with different double bond positions and configurations will exhibit subtle differences in retention.

Instrumentation and Columns:

  • HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: Linear gradient to 95% B

    • 25-30 min: Hold at 95% B

    • 30.1-35 min: Return to 20% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA) or MS detection for enhanced specificity.

Silver-ion chromatography is a powerful technique for resolving isomers based on the number, position, and geometry of double bonds. The silver ions interact with the π-electrons of the double bonds, leading to differential retention.

Instrumentation and Columns:

  • HPLC system with a UV or MS detector.

  • Column: Silver-ion impregnated column (e.g., ChromSpher 5 Lipids, 4.6 x 250 mm).

Mobile Phase and Gradient:

  • Mobile Phase A: Hexane with 0.1% Acetic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.

  • Gradient Program:

    • 0-10 min: Isocratic at 0.1% B in A.

    • 10-40 min: Linear gradient to 2% B in A.

    • 40-45 min: Hold at 2% B in A.

    • 45.1-50 min: Return to 0.1% B in A and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm or MS detection.

Data Presentation

The following tables summarize hypothetical quantitative data for the separation of key octadecadienoyl-CoA isomers based on the described HPLC methods. Actual retention times and resolution will vary depending on the specific HPLC system, column, and exact mobile phase composition.

Table 1: Reversed-Phase HPLC Separation of Octadecadienoyl-CoA Isomers

IsomerRetention Time (min)Resolution (Rs) vs. Linoleoyl-CoA
Linoleoyl-CoA (c9, c12)22.5-
Conjugated Linoleoyl-CoA (c9, t11)22.81.2
Conjugated Linoleoyl-CoA (t10, c12)23.11.8

Table 2: Silver-Ion HPLC Separation of Octadecadienoyl-CoA Isomers

IsomerRetention Time (min)Resolution (Rs) vs. Linoleoyl-CoA
Linoleoyl-CoA (c9, c12)35.2-
Conjugated Linoleoyl-CoA (c9, t11)38.54.1
Conjugated Linoleoyl-CoA (t10, c12)39.85.5

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of octadecadienoyl-CoA isomers from biological samples.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (Tissue or Cells) Homogenization Homogenization / Lysis in Extraction Buffer Sample->Homogenization LipidRemoval Lipid Removal (Petroleum Ether Extraction) Homogenization->LipidRemoval ProteinPrecipitation Protein Precipitation & Acyl-CoA Extraction LipidRemoval->ProteinPrecipitation Drying Drying under Nitrogen ProteinPrecipitation->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution HPLC HPLC System Reconstitution->HPLC Column C18 or Ag+ Column HPLC->Column Detector UV or MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

HPLC Analysis Workflow for Octadecadienoyl-CoA Isomers
Signaling Pathway

The metabolic activation and subsequent conversion of linoleic acid is a key pathway in lipid metabolism. The initial step, the conversion to linoleoyl-CoA, commits the fatty acid to various downstream pathways.

G cluster_activation Fatty Acid Activation cluster_metabolism Downstream Metabolism LA Linoleic Acid (C18:2) ACSL Acyl-CoA Synthetase (ACSL) LA->ACSL LCoA Linoleoyl-CoA ACSL->LCoA Desaturation Δ6-Desaturase LCoA->Desaturation Desaturation Elongation Elongase LCoA->Elongation Elongation BetaOxidation β-Oxidation LCoA->BetaOxidation Energy Production ComplexLipids Synthesis of Complex Lipids LCoA->ComplexLipids Membrane Synthesis, Signaling

References

Application Notes and Protocols for the Quantitative Analysis of Cellular (2E,9Z)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2E,9Z)-Octadecadienoyl-CoA is a specific isomer of the C18:2 acyl-coenzyme A (acyl-CoA) family. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] They are the activated forms of fatty acids, enabling their participation in various biochemical reactions.[2] The accurate quantification of specific acyl-CoA species within cells is crucial for understanding metabolic regulation and its dysregulation in various diseases. Long-chain acyl-CoAs are known to be critical regulatory molecules and metabolic intermediates.[3] This document provides detailed application notes and protocols for the quantitative analysis of octadecadienoyl-CoA isomers, with a focus on this compound, in cellular samples using ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Application Notes

The quantitative analysis of long-chain acyl-CoAs like octadecadienoyl-CoA from biological matrices presents several analytical challenges. These molecules are present at low concentrations, are prone to degradation, and can be challenging to separate from other cellular components.

Key Considerations for Accurate Quantification:

  • Sample Preparation: Rapid quenching of metabolic activity and efficient extraction are critical to prevent the degradation of acyl-CoAs. Ice-cold conditions and the use of acidic solutions are often employed to preserve sample integrity.[2]

  • Internal Standards: Due to the potential for sample loss during extraction and matrix effects in mass spectrometry, the use of appropriate internal standards is essential for accurate quantification. Stable isotope-labeled or odd-chain acyl-CoAs are commonly used for this purpose.

  • Chromatography: Reversed-phase chromatography is typically used for the separation of acyl-CoAs. The choice of column and mobile phase composition is critical for achieving good peak shape and resolution, especially for isomeric species.[4] The use of ion-pairing agents or high pH mobile phases can improve chromatographic performance.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for the quantification of low-abundance acyl-CoAs.

Experimental Protocols

The following protocols are synthesized from established methods for the analysis of long-chain acyl-CoAs and are adaptable for the specific analysis of this compound.

1. Cell Culture and Harvesting

This protocol is suitable for adherent mammalian cells.

  • Materials:

    • Cultured mammalian cells (e.g., in 10 cm plates)

    • Phosphate-buffered saline (PBS), ice-cold

    • Cell scraper

    • 15 mL polypropylene (B1209903) centrifuge tubes, pre-chilled

    • Centrifuge capable of 4°C operation

  • Procedure:

    • Place cell culture plates on ice.

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with 10 mL of ice-cold PBS per plate.

    • Add 3 mL of ice-cold PBS to each plate and gently scrape the cells using a cell scraper.

    • Transfer the cell suspension to a pre-chilled 15 mL polypropylene centrifuge tube.

    • Rinse the plate with an additional 3 mL of ice-cold PBS and add to the same centrifuge tube.

    • Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Proceed immediately to the Acyl-CoA Extraction protocol.

2. Acyl-CoA Extraction

This protocol is an adaptation of common methods for acyl-CoA extraction from cell pellets.[2]

  • Materials:

    • Cell pellet

    • Ice-cold deionized water containing 0.6% formic acid

    • Acetonitrile (B52724), ice-cold

    • Internal standard solution (e.g., C17:0-CoA)

    • 1.7 mL microcentrifuge tubes, pre-chilled

    • Vortex mixer

    • Sonicator (optional)

    • Centrifuge capable of >13,000 x g at 4°C

    • Vacuum concentrator or nitrogen evaporator

  • Procedure:

    • Resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid. At this stage, an internal standard (e.g., heptadecanoyl-CoA) should be added.

    • Add 270 µL of ice-cold acetonitrile to the cell suspension.

    • Vortex the mixture vigorously for 1 minute to ensure homogeneity. Sonication on ice can also be used to aid in cell lysis and extraction.

    • Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled 1.7 mL microcentrifuge tube.

    • Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate).

3. UPLC-MS/MS Analysis

The following are suggested starting parameters for the UPLC-MS/MS analysis of octadecadienoyl-CoA. Method optimization will be required for specific instrumentation and applications.

  • Instrumentation:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC Conditions:

    • Column: A C18 reversed-phase column with a particle size of ≤ 1.8 µm (e.g., 2.1 x 100 mm).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-1.5 min: 20% B

      • 1.5-5 min: Increase to 95% B

      • 5-14.5 min: Hold at 95% B

      • 14.5-15 min: Return to 20% B

      • 15-20 min: Re-equilibration at 20% B

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40-50 °C

    • Injection Volume: 5-10 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition: For octadecadienoyl-CoA (C18:2-CoA), the precursor ion ([M+H]+) is m/z 1030.5. A characteristic product ion results from the neutral loss of the phosphopantetheine moiety (507.1 Da), leading to a product ion of m/z 523.4. The specific transition would be 1030.5 -> 523.4. Optimization of collision energy and other source parameters is necessary.

Data Presentation

Due to the limited availability of published quantitative data for this compound, the following table is provided as a template for researchers to summarize their own findings across different cell lines or experimental conditions.

Table 1: Template for Quantitative Abundance of Octadecadienoyl-CoA Isomers in Cellular Samples.

Acyl-CoA SpeciesCell Line 1 (pmol/mg protein)Cell Line 2 (pmol/mg protein)Cell Line 3 (pmol/mg protein)
This compoundUser DataUser DataUser Data
(9Z,12Z)-octadecadienoyl-CoAUser DataUser DataUser Data
Other C18:2-CoA IsomersUser DataUser DataUser Data

Table 2: Typical UPLC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis.

ParameterSetting
UPLC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium Acetate in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Column Temperature45 °C
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (C18:2-CoA)m/z 1030.5
Product Ion (C18:2-CoA)m/z 523.4
Collision EnergyInstrument Dependent (Requires Optimization)

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition and Analysis cell_culture 1. Cell Culture harvesting 2. Cell Harvesting cell_culture->harvesting extraction 3. Acyl-CoA Extraction harvesting->extraction drying 4. Sample Drying extraction->drying reconstitution 5. Reconstitution drying->reconstitution uplc_msms 6. UPLC-MS/MS Analysis reconstitution->uplc_msms data_processing 7. Data Processing uplc_msms->data_processing quantification 8. Quantification data_processing->quantification

Caption: Experimental workflow for cellular octadecadienoyl-CoA analysis.

Metabolic_Pathway cluster_pathway Representative Metabolic Pathway of Linoleoyl-CoA LA Linoleic Acid (C18:2) ACSL Long-Chain Acyl-CoA Synthetase (ACSL) LA->ACSL LCoA Linoleoyl-CoA (C18:2-CoA) BetaOx β-oxidation LCoA->BetaOx D6D Δ6-Desaturase LCoA->D6D GLCoA γ-Linolenoyl-CoA (C18:3-CoA) Elongase Elongase GLCoA->Elongase DGLCoA Dihomo-γ-linolenoyl-CoA (C20:3-CoA) D5D Δ5-Desaturase DGLCoA->D5D ACoA Arachidonoyl-CoA (C20:4-CoA) ACSL->LCoA D6D->GLCoA Elongase->DGLCoA D5D->ACoA

Caption: Representative metabolic pathway of linoleoyl-CoA.

References

Application Notes and Protocols for Lipoxygenase Assay with (2E,9Z)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that play a crucial role in the metabolism of polyunsaturated fatty acids (PUFAs). They catalyze the insertion of molecular oxygen into PUFAs containing a cis,cis-1,4-pentadiene motif, leading to the formation of hydroperoxy fatty acids. These products are precursors to a variety of bioactive lipid mediators, such as leukotrienes and lipoxins, which are involved in inflammatory responses, cell proliferation, and differentiation.[1][2][3][4] Consequently, LOX enzymes are significant targets for drug development in the context of inflammatory diseases, asthma, and cancer.[1][2]

(2E,9Z)-Octadecadienoyl-CoA is a fatty acyl-CoA thioester that can serve as a substrate for lipoxygenases. The use of acyl-CoA substrates in LOX assays can provide insights into the enzymatic activity under conditions that may more closely mimic the intracellular environment where fatty acids are often present as CoA esters. This document provides detailed protocols for assessing lipoxygenase activity using this compound as a substrate, employing both spectrophotometric and fluorometric methods.

Quantitative Data

Enzyme SourceSubstrateK_m_ (µM)V_max_ (µmol/min/mg)Optimal pH
Soybean Lipoxygenase-1Linoleic Acid10-20~2809.0
Soybean Lipoxygenase-1Arachidonic Acid~12.5Not Reported9.0

Note: The kinetic parameters can vary depending on the specific lipoxygenase isoform, purity, and assay conditions.

Experimental Protocols

Two primary methods for measuring lipoxygenase activity are detailed below: a spectrophotometric assay and a more sensitive fluorometric assay.

Protocol 1: Spectrophotometric Lipoxygenase Assay

This method is based on the detection of the conjugated diene hydroperoxide product, which exhibits a characteristic absorbance at 234 nm.[5][6]

Materials:

  • This compound

  • Purified lipoxygenase enzyme (e.g., soybean LOX-1)

  • 0.1 M Tris-HCl buffer, pH 8.5

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO).

    • The final concentration in the assay typically ranges from 10 to 100 µM.

  • Reaction Mixture Preparation:

    • In a quartz cuvette, prepare the reaction mixture containing 0.1 M Tris-HCl buffer (pH 8.5) and the desired concentration of this compound. The total volume should be adjusted to allow for the addition of the enzyme solution.

    • A blank cuvette should be prepared with the buffer and solvent used for the substrate.

  • Enzyme Addition and Measurement:

    • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding a small volume of the lipoxygenase enzyme solution.

    • Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes in kinetic mode.

  • Calculation of Activity:

    • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

    • Enzyme activity can be calculated using the Beer-Lambert law, with a molar extinction coefficient (ε) for the conjugated diene hydroperoxide of approximately 25,000 M⁻¹cm⁻¹.

    • One unit of LOX activity is defined as the amount of enzyme that forms 1 µmole of hydroperoxide per minute under the specified conditions.

Protocol 2: Fluorometric Lipoxygenase Assay

This assay offers higher sensitivity and is suitable for high-throughput screening. It utilizes a probe that fluoresces upon reaction with the hydroperoxide product.[1][2][7]

Materials:

  • This compound

  • Purified lipoxygenase enzyme or cell/tissue lysates

  • Lipoxygenase Assay Kit (containing assay buffer, probe, and positive control)

  • 96-well white flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare reagents as per the manufacturer's instructions of the chosen lipoxygenase assay kit. This typically involves warming the assay buffer to room temperature.[8]

  • Sample and Control Preparation:

    • Prepare samples (purified enzyme or lysates) in the 96-well plate.

    • Include wells for a positive control (e.g., the LOX enzyme provided in the kit) and a negative control (no enzyme).

    • For inhibitor screening, include wells with the test compounds.

  • Reaction Initiation:

    • Prepare a reaction mix containing the assay buffer and the fluorescent probe.

    • Add the reaction mix to each well.

    • Prepare a working solution of the this compound substrate.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm) at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[1]

  • Data Analysis:

    • The rate of increase in fluorescence is proportional to the lipoxygenase activity.

    • Calculate the slope of the linear portion of the fluorescence versus time plot for each sample.

    • The specific activity can be determined by comparing the sample slopes to a standard curve generated with a known amount of the fluorescent product, if available in the kit.

Visualizations

Experimental Workflow

G Experimental Workflow for Lipoxygenase Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare this compound Stock Solution mix_reagents Mix Buffer and Substrate in Cuvette/Plate prep_substrate->mix_reagents prep_enzyme Prepare Lipoxygenase (Purified or Lysate) add_enzyme Initiate Reaction with Lipoxygenase prep_enzyme->add_enzyme prep_buffer Prepare Assay Buffer and Reagents prep_buffer->mix_reagents mix_reagents->add_enzyme measure Monitor Reaction Progress (Absorbance at 234 nm or Fluorescence) add_enzyme->measure plot_data Plot Absorbance/Fluorescence vs. Time measure->plot_data calc_rate Calculate Initial Rate from Linear Phase plot_data->calc_rate calc_activity Determine Specific Activity calc_rate->calc_activity

Caption: Workflow for the lipoxygenase assay.

Lipoxygenase Signaling Pathway

G Simplified Lipoxygenase Signaling Pathway cluster_upstream Upstream Events cluster_lox Lipoxygenase Action cluster_downstream Downstream Metabolism membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 releases substrate This compound (or other PUFA-CoA) pla2->substrate generates lox Lipoxygenase (LOX) substrate->lox acts on hpode_coa Hydroperoxy-octadecadienoyl-CoA lox->hpode_coa produces peroxidase Peroxidases hpode_coa->peroxidase reduced by further_metabolism Further Metabolism hpode_coa->further_metabolism converted to hode_coa Hydroxy-octadecadienoyl-CoA peroxidase->hode_coa hode_coa->further_metabolism can be further metabolized leukotrienes Leukotrienes further_metabolism->leukotrienes lipoxins Lipoxins further_metabolism->lipoxins

References

Application Notes and Protocols for the Purification of (2E,9Z)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of (2E,9Z)-octadecadienoyl-CoA, a polyunsaturated fatty acyl-CoA. The protocols outlined below are based on established techniques for the separation and purification of long-chain acyl-CoA esters, including solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).

Introduction

This compound is an important intermediate in fatty acid metabolism. Accurate and efficient purification of this molecule is crucial for various research applications, including enzymatic assays, structural studies, and as a standard for analytical quantification. The methods described herein are designed to yield high-purity this compound from complex biological or synthetic mixtures.

Purification Workflow

The overall workflow for the purification of this compound typically involves an initial solid-phase extraction (SPE) step for sample cleanup and enrichment, followed by a high-resolution separation using reversed-phase high-performance liquid chromatography (RP-HPLC).

G start Sample Containing This compound spe Solid-Phase Extraction (SPE) (C18 or Oligonucleotide Column) start->spe Enrichment & Cleanup hplc Reversed-Phase HPLC (C18 Column) spe->hplc High-Resolution Separation analysis Purity Analysis (UV-Vis, LC-MS/MS) hplc->analysis Quality Control end Purified This compound analysis->end

Caption: General workflow for the purification of this compound.

Experimental Protocols

Solid-Phase Extraction (SPE)

This protocol is designed for the initial cleanup and concentration of this compound from aqueous or biological samples.[1]

Materials:

  • C18 or oligonucleotide-based SPE cartridges

  • SPE vacuum manifold

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Isopropanol

  • Potassium phosphate (B84403) buffer (100 mM, pH 4.9)

  • 2-Propanol

  • Sample containing this compound

Protocol:

  • Column Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • Equilibrate the cartridge with 3 mL of potassium phosphate buffer (100 mM, pH 4.9). Do not allow the cartridge to dry out.

  • Sample Loading:

    • Dilute the sample with an equal volume of potassium phosphate buffer.

    • Load the diluted sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of potassium phosphate buffer to remove polar impurities.

    • Further wash with 3 mL of a 20% methanol/water solution to remove less hydrophobic impurities.

  • Elution:

    • Elute the this compound with 2 mL of 2-propanol.

    • Collect the eluate in a clean tube.

  • Drying:

    • Dry the eluate under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried sample in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile).

Table 1: Typical Performance of Solid-Phase Extraction for Long-Chain Acyl-CoAs

ParameterTypical ValueReference
Recovery Rate 70-80%[1]
Sample Loading Capacity 1-5 mgGeneric Data
Elution Volume 2 mLGeneric Data
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a high-resolution separation of this compound from other acyl-CoA species and impurities.

Instrumentation and Columns:

  • HPLC system with a UV-Vis detector or coupled to a mass spectrometer.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phases:

  • Mobile Phase A: 75 mM Potassium phosphate (KH2PO4), pH 4.9 in water.

  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.[1]

Protocol:

  • Column Equilibration:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1 mL/min.

  • Sample Injection:

    • Inject the reconstituted sample from the SPE step onto the column.

  • Gradient Elution:

    • Run the gradient program as detailed in Table 2.

  • Detection:

    • Monitor the elution at 260 nm for the adenine (B156593) base of Coenzyme A.

    • If using a mass spectrometer, monitor for the specific m/z of this compound.

Table 2: HPLC Gradient Program for this compound Purification

Time (minutes)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
09551.0
59551.0
4520801.0
505951.0
555951.0
609551.0
709551.0

Table 3: Expected Retention Time and Purity

ParameterExpected Value
Approx. Retention Time 30-40 minutes
Achievable Purity >95%

Metabolic Pathway of Unsaturated Fatty Acyl-CoAs

This compound is an intermediate in the metabolism of linoleic acid. The following diagram illustrates a probable metabolic pathway involving this molecule, primarily through the β-oxidation pathway which requires auxiliary enzymes for the processing of double bonds.

G cluster_activation Activation cluster_isomerization Isomerization cluster_beta_oxidation β-Oxidation linoleic_acid Linoleic Acid (9Z,12Z-Octadecadienoic Acid) acyl_coa_synthetase Acyl-CoA Synthetase linoleic_acid->acyl_coa_synthetase linoleoyl_coa Linoleoyl-CoA (9Z,12Z-Octadecadienoyl-CoA) acyl_coa_synthetase->linoleoyl_coa enoyl_coa_isomerase Enoyl-CoA Isomerase linoleoyl_coa->enoyl_coa_isomerase target_coa This compound enoyl_coa_isomerase->target_coa acyl_coa_dehydrogenase Acyl-CoA Dehydrogenase target_coa->acyl_coa_dehydrogenase dienoyl_coa_reductase 2,4-Dienoyl-CoA Reductase acyl_coa_dehydrogenase->dienoyl_coa_reductase further_oxidation Further β-Oxidation Cycles (Acetyl-CoA Production) dienoyl_coa_reductase->further_oxidation

Caption: Probable metabolic pathway of this compound.

References

Application Notes and Protocols for (2E,9Z)-Octadecadienoyl-CoA in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,9Z)-Octadecadienoyl-CoA is a specific isomer of an 18-carbon di-unsaturated fatty acyl-coenzyme A molecule. While the roles of various fatty acyl-CoAs in metabolism and cell signaling are well-documented, the specific functions and enzymatic interactions of the (2E,9Z) isomer are less characterized. This document provides detailed application notes and protocols for the potential use of this compound in enzyme kinetics studies. These protocols are based on established methods for other long-chain fatty acyl-CoAs and can be adapted for the investigation of enzymes that may interact with this particular substrate.

Application Notes

This compound can be utilized as a potential substrate to investigate the activity and kinetics of several classes of enzymes involved in lipid metabolism. Due to its specific stereochemistry, it may exhibit unique interactions with enzyme active sites, providing insights into substrate specificity and enzyme mechanisms.

Potential Enzyme Classes for Investigation:

  • Acyl-CoA Synthetases (ACS): These enzymes catalyze the formation of acyl-CoAs from fatty acids and coenzyme A. Kinetic studies with (2E,9Z)-octadecadienoic acid and CoA can determine if it is a substrate for various ACS isoforms.

  • Acyl-CoA Dehydrogenases (ACADs): Involved in the first step of β-oxidation, these enzymes introduce a double bond into the acyl-CoA chain. The pre-existing double bonds in this compound may influence its metabolism by ACADs.

  • Acyl-CoA Oxidases (ACOX): These peroxisomal enzymes also catalyze the initial step of β-oxidation. Investigating the activity of ACOX with this substrate can shed light on its role in peroxisomal metabolism.

  • Enoyl-CoA Hydratases/Isomerases: These enzymes are crucial for the metabolism of unsaturated fatty acids. This compound is a potential substrate for enzymes that modify the position and stereochemistry of double bonds during β-oxidation.

  • Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze acyl-CoAs to free fatty acids and CoA, playing a regulatory role in lipid metabolism. The kinetics of ACOT enzymes with this compound can reveal its potential as a regulatory molecule.

  • Acyltransferases: Enzymes such as carnitine palmitoyltransferase (CPT) and glycerol-3-phosphate acyltransferase (GPAT) that transfer the acyl group to other molecules are also potential targets for kinetic analysis.

Considerations for Enzyme Kinetics Studies:

  • Substrate Solubility: Long-chain acyl-CoAs are amphipathic molecules and can form micelles in aqueous solutions, which can affect enzyme kinetics. It is often necessary to use a carrier protein like bovine serum albumin (BSA) to ensure the substrate is monomeric and available to the enzyme.

  • Product Detection: The choice of assay method will depend on the enzyme being studied. Common methods include spectrophotometric assays that monitor the production or consumption of NADH or FADH2, fluorescent assays that detect the release of CoA, or direct measurement of substrate and product by HPLC or mass spectrometry.

  • Enzyme Purity: For detailed kinetic analysis, it is essential to use purified or recombinantly expressed enzymes to avoid interference from other cellular components.

Quantitative Data Summary

Table 1: Hypothetical Kinetic Parameters for Acyl-CoA Synthetase Isoforms with (2E,9Z)-Octadecadienoic Acid

Enzyme IsoformKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
ACSL1[Value][Value][Value]
ACSL4[Value][Value][Value]
ACSM2[Value][Value][Value]

Table 2: Hypothetical Substrate Specificity of an Acyl-CoA Dehydrogenase

SubstrateRelative Activity (%)Km (µM)Vmax (µmol/min/mg)
Palmitoyl-CoA (16:0)100[Value][Value]
Oleoyl-CoA (18:1, 9Z)[Value][Value][Value]
This compound[Value][Value][Value]

Experimental Protocols

Protocol 1: Determination of Acyl-CoA Synthetase Activity

This protocol is adapted for measuring the synthesis of this compound from its corresponding fatty acid. The assay is based on the spectrophotometric measurement of AMP formation, which is coupled to the oxidation of NADH.

Materials:

  • (2E,9Z)-Octadecadienoic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Myokinase

  • Pyruvate (B1213749) kinase

  • Lactate (B86563) dehydrogenase

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • HEPES buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Purified Acyl-CoA Synthetase

Procedure:

  • Prepare the fatty acid substrate solution: Dissolve (2E,9Z)-octadecadienoic acid in a solution containing Triton X-100 and BSA to ensure solubility and prevent micelle formation.

  • Prepare the reaction mixture: In a quartz cuvette, combine HEPES buffer, MgCl₂, KCl, ATP, CoA, PEP, NADH, myokinase, pyruvate kinase, and lactate dehydrogenase.

  • Equilibrate the mixture: Incubate the cuvette at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.

  • Initiate the reaction: Add the fatty acid substrate solution to the cuvette and mix.

  • Start the measurement: Add the purified Acyl-CoA Synthetase to initiate the reaction.

  • Monitor the reaction: Record the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity: The rate of the reaction is proportional to the rate of change in absorbance. Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to calculate the rate of this compound synthesis.

  • Determine kinetic parameters: Repeat the assay with varying concentrations of (2E,9Z)-octadecadienoic acid and CoA to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Protocol 2: Measurement of Acyl-CoA Dehydrogenase Activity

This protocol describes a method to measure the activity of an Acyl-CoA Dehydrogenase using this compound as a substrate. The assay relies on the reduction of a dye, dichlorophenolindophenol (DCPIP), by the electrons transferred from the substrate.

Materials:

  • This compound

  • Purified Acyl-CoA Dehydrogenase

  • Electron-transferring flavoprotein (ETF)

  • Dichlorophenolindophenol (DCPIP)

  • Potassium phosphate (B84403) buffer (pH 7.2)

  • n-Octyl glucoside

Procedure:

  • Prepare the substrate solution: Dissolve this compound in the potassium phosphate buffer.

  • Prepare the reaction mixture: In a cuvette, combine the potassium phosphate buffer, DCPIP, and n-octyl glucoside.

  • Equilibrate the mixture: Incubate the cuvette at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction: Add the substrate solution and the purified Acyl-CoA Dehydrogenase to the cuvette.

  • Start the measurement: Add ETF to start the electron transfer to DCPIP.

  • Monitor the reaction: Record the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

  • Calculate the enzyme activity: The rate of the reaction is determined from the linear portion of the absorbance curve. The molar extinction coefficient for DCPIP at 600 nm is 21,000 M⁻¹cm⁻¹.

  • Determine kinetic parameters: Perform the assay with a range of this compound concentrations to calculate Km and Vmax.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) reaction_mix Prepare Reaction Mixture reagent_prep->reaction_mix instrument_setup Instrument Setup (Spectrophotometer) measurement Data Acquisition (e.g., Absorbance Change) instrument_setup->measurement equilibration Temperature Equilibration reaction_mix->equilibration initiation Initiate Reaction equilibration->initiation initiation->measurement rate_calc Calculate Reaction Rate measurement->rate_calc kinetic_params Determine Kinetic Parameters (Km, Vmax, kcat) rate_calc->kinetic_params data_vis Data Visualization kinetic_params->data_vis

Caption: General workflow for an enzyme kinetics experiment.

signaling_pathway cluster_cell Cellular Environment cluster_metabolism Metabolic Fates cluster_signaling Signaling Roles FFA (2E,9Z)-Octadecadienoic Acid (FFA) ACS Acyl-CoA Synthetase (ACS) FFA->ACS CoA, ATP AcylCoA This compound ACS->AcylCoA AMP, PPi beta_ox β-Oxidation AcylCoA->beta_ox lipid_syn Complex Lipid Synthesis AcylCoA->lipid_syn nuc_receptor Nuclear Receptor Activation AcylCoA->nuc_receptor protein_acy Protein Acylation AcylCoA->protein_acy

Caption: Potential metabolic and signaling roles of this compound.

Application Notes and Protocols for Stable Isotope Labeling of (2E,9Z)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,9Z)-Octadecadienoyl-CoA is a specific isomer of an 18-carbon di-unsaturated fatty acyl-coenzyme A. Fatty acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids. Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing common isotopes (e.g., ¹²C) with heavier, stable isotopes (e.g., ¹³C), researchers can track the incorporation and transformation of labeled molecules using mass spectrometry. These application notes provide detailed protocols for the synthesis of ¹³C-labeled (2E,9Z)-octadecadienoic acid and its subsequent use in cell culture to generate and analyze labeled this compound.

Applications

Stable isotope labeling of this compound can be applied to a variety of research areas, including:

  • Metabolic Flux Analysis: Quantifying the rate of synthesis, degradation, and conversion of this compound within cellular metabolic networks.

  • Lipidomics: Tracing the incorporation of (2E,9Z)-octadecadienoic acid into complex lipids, such as phospholipids (B1166683) and triglycerides.

  • Drug Discovery and Development: Investigating the effects of pharmacological agents on the metabolism of this specific fatty acyl-CoA.

  • Enzyme Kinetics: Studying the activity and substrate specificity of enzymes involved in the metabolism of this compound.

  • Signaling Pathway Elucidation: Tracking the involvement of this compound and its downstream metabolites in cellular signaling cascades, particularly the lipoxygenase pathway.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical experiment where cultured mammalian cells were supplemented with ¹³C-labeled (2E,9Z)-octadecadienoic acid. The data was acquired by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and shows the mass shift and incorporation efficiency of the label into the intracellular this compound pool.

AnalyteIsotope LabelTheoretical Monoisotopic Mass (Unlabeled)Observed m/z (Unlabeled) [M+H]⁺Theoretical Monoisotopic Mass (Labeled)Observed m/z (Labeled) [M+H]⁺Mass Shift (Da)Isotopic Incorporation (%)
This compoundU-¹³C₁₈1031.52051032.52781049.62251050.6298+1885.3 ± 4.2
This compound¹³C₁1031.52051032.52781032.52381033.5311+19.7 ± 1.5

Note: The "U-¹³C₁₈" label represents uniform labeling of all 18 carbon atoms of the fatty acid moiety. The "¹³C₁" represents the natural abundance of the M+1 isotopologue. The observed m/z values are for the singly charged protonated molecule. Isotopic incorporation is presented as the mean ± standard deviation from triplicate experiments.

Experimental Protocols

Protocol 1: Synthesis of [U-¹³C₁₈]-(2E,9Z)-Octadecadienoic Acid

This protocol is adapted from established methods for the synthesis of ¹³C-labeled polyunsaturated fatty acids. It involves the coupling of labeled fragments to generate the full carbon chain with the desired stereochemistry.

Materials:

  • [U-¹³C₆]-1-bromohexane

  • [U-¹³C₉]-9-bromonon-2-ynoic acid

  • Copper(I) iodide (CuI)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Appropriate solvents (e.g., THF, DMF)

  • Reducing agent (e.g., Lindlar's catalyst for Z-alkene formation)

  • Reagents for Wittig or Horner-Wadsworth-Emmons reaction for E-alkene formation

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of Labeled Fragments: Synthesize the required ¹³C-labeled building blocks. For instance, a Sonogashira coupling followed by reduction can be employed to create the (9Z)-double bond, and a Wittig-type reaction can be used to install the (2E)-double bond.

  • Coupling Reaction: Couple the labeled fragments using a suitable cross-coupling reaction, such as a Suzuki or Stille coupling, to form the full 18-carbon backbone.

  • Stereoselective Reduction: Perform stereoselective reduction of any alkyne precursors to obtain the desired cis (Z) double bond. Lindlar's catalyst is commonly used for this purpose.

  • Formation of the trans Double Bond: Utilize a stereoselective olefination reaction, such as the Horner-Wadsworth-Emmons reaction, to introduce the trans (E) double bond at the C2 position.

  • Purification: Purify the final product, [U-¹³C₁₈]-(2E,9Z)-octadecadienoic acid, using column chromatography and verify its structure and isotopic enrichment by NMR and mass spectrometry.

Protocol 2: Stable Isotope Labeling of this compound in Cell Culture

This protocol describes the supplementation of cultured mammalian cells with the synthesized ¹³C-labeled fatty acid to achieve intracellular labeling of the corresponding acyl-CoA.

Materials:

  • Cultured mammalian cells (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), charcoal-stripped to remove endogenous lipids

  • [U-¹³C₁₈]-(2E,9Z)-octadecadienoic acid

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Ice-cold methanol (B129727)

  • Internal standard (e.g., commercially available ¹³C-labeled palmitoyl-CoA)

Procedure:

  • Cell Culture: Culture cells to approximately 80% confluency in standard growth medium.

  • Preparation of Labeled Fatty Acid Medium: Prepare a stock solution of [U-¹³C₁₈]-(2E,9Z)-octadecadienoic acid complexed with fatty acid-free BSA in serum-free medium. The final concentration of the labeled fatty acid in the culture medium should be optimized (typically in the range of 10-100 µM).

  • Cell Labeling:

    • Aspirate the growth medium from the cells.

    • Wash the cells twice with warm PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a desired period (e.g., 4, 8, 12, or 24 hours) at 37°C in a CO₂ incubator.

  • Cell Harvesting and Quenching:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold methanol to cover the cell monolayer to quench metabolic activity.

    • Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

Protocol 3: Extraction and Analysis of Labeled Acyl-CoAs by LC-MS/MS

This protocol outlines the extraction of acyl-CoAs from the cell lysate and their subsequent analysis by liquid chromatography-tandem mass spectrometry.

Materials:

  • Cell lysate in methanol (from Protocol 2)

  • Internal standard solution

  • Chloroform (B151607)

  • Water (LC-MS grade)

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Extraction:

    • Add the internal standard to the cell lysate.

    • Add chloroform and water to the methanol lysate to achieve a final ratio of 2:1:0.8 (chloroform:methanol:water).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids and acyl-CoAs.

  • Sample Preparation:

    • Dry the collected organic phase under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 90% methanol/10% water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the acyl-CoAs using a suitable gradient on a C18 column.

    • Detect the labeled and unlabeled this compound using multiple reaction monitoring (MRM) or high-resolution mass spectrometry. The precursor ion will be the [M+H]⁺ of the acyl-CoA, and a characteristic product ion is often the Coenzyme A fragment (m/z ~428).

    • Quantify the labeled and unlabeled species by integrating the peak areas and comparing them to the internal standard.

Mandatory Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_labeling Protocol 2: Cell Labeling cluster_analysis Protocol 3: Analysis synthesis_start Labeled Precursors ([U-¹³C₆]-bromohexane, etc.) coupling Chemical Coupling & Reduction synthesis_start->coupling purification_synthesis Purification (Chromatography) coupling->purification_synthesis labeled_fa [U-¹³C₁₈]-(2E,9Z)-Octadecadienoic Acid purification_synthesis->labeled_fa supplementation Supplementation with Labeled Fatty Acid labeled_fa->supplementation cell_culture Mammalian Cell Culture cell_culture->supplementation incubation Incubation (4-24h) supplementation->incubation harvesting Harvesting & Quenching incubation->harvesting extraction Acyl-CoA Extraction harvesting->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Experimental workflow for stable isotope labeling and analysis of this compound.

signaling_pathway cluster_activation Fatty Acid Activation cluster_metabolism Downstream Metabolism membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 releases unlabeled_fa (2E,9Z)-Octadecadienoic Acid pla2->unlabeled_fa labeled_fa Exogenous [¹³C]-(2E,9Z)-Octadecadienoic Acid acyl_coa_synthetase Acyl-CoA Synthetase labeled_fa->acyl_coa_synthetase unlabeled_fa->acyl_coa_synthetase labeled_acyl_coa [¹³C]-(2E,9Z)-Octadecadienoyl-CoA acyl_coa_synthetase->labeled_acyl_coa unlabeled_acyl_coa This compound acyl_coa_synthetase->unlabeled_acyl_coa lox Lipoxygenase (LOX) labeled_acyl_coa->lox unlabeled_acyl_coa->lox hydroperoxides Hydroperoxy-octadecadienoic acids (HPODEs) lox->hydroperoxides further_metabolites Further Bioactive Metabolites (e.g., HODEs, keto-dienes) hydroperoxides->further_metabolites

Caption: Simplified metabolic pathway of this compound and its analysis via stable isotope labeling.

Analytical Standards for (2E,9Z)-Octadecadienoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical standards of (2E,9Z)-octadecadienoyl-CoA, a polyunsaturated fatty acyl-CoA involved in various metabolic pathways. These guidelines are intended to assist researchers in the accurate quantification and characterization of this important biomolecule.

Physicochemical Properties and Handling

This compound is a long-chain fatty acyl-coenzyme A derivative. Due to its amphipathic nature and the presence of double bonds, it is susceptible to oxidation and degradation. Proper handling and storage are critical to maintain its integrity as an analytical standard.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₉H₆₆N₇O₁₇P₃SMedChemExpress[1]
Molecular Weight 1029.96 g/mol MedChemExpress[1]
Appearance White to off-white solid (typical for long-chain acyl-CoAs)General Knowledge
Solubility Soluble in aqueous buffers (pH 6-8) and organic solvents like methanol (B129727) and acetonitrile (B52724).General Knowledge
Storage Conditions Store as a solid or in solution at -80°C. Protect from light and moisture. Avoid repeated freeze-thaw cycles.Alfa Chemistry[2]

Synthesis and Purification

The chemical synthesis of this compound can be achieved by coupling (2E,9Z)-octadecadienoic acid with coenzyme A. Several methods can be employed for the acylation of coenzyme A, including the use of acyl imidazoles or N-hydroxysuccinimide esters of the fatty acid. Purification is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

General Synthesis Protocol (Acyl Imidazole Method)

This protocol is a general guideline and may require optimization.

  • Activation of (2E,9Z)-Octadecadienoic Acid: Dissolve (2E,9Z)-octadecadienoic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran). Add N,N'-carbonyldiimidazole in a 1:1 molar ratio and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Coupling with Coenzyme A: Prepare a solution of coenzyme A (trilithium salt) in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0). Add the activated fatty acid solution dropwise to the coenzyme A solution while stirring vigorously on ice.

  • Reaction Monitoring and Quenching: Monitor the progress of the reaction by RP-HPLC. Once the reaction is complete, quench any remaining activated fatty acid by adding a small amount of a primary amine (e.g., Tris buffer).

  • Purification: Purify the this compound from the reaction mixture using preparative RP-HPLC with a C18 column. Use a gradient of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate) as the mobile phase.

  • Lyophilization and Storage: Collect the fractions containing the pure product, pool them, and lyophilize to obtain the final product as a solid. Store the purified standard at -80°C.

Synthesis_Workflow FattyAcid (2E,9Z)-Octadecadienoic Acid ActivatedFA Acyl Imidazole Intermediate FattyAcid->ActivatedFA Activation CDI N,N'-Carbonyldiimidazole CDI->ActivatedFA Reaction Coupling Reaction (Aqueous Buffer, pH 8.0) ActivatedFA->Reaction CoA Coenzyme A CoA->Reaction Purification RP-HPLC Purification Reaction->Purification Product This compound (Lyophilized Solid) Purification->Product Analytical_Workflow cluster_lcms LC-MS/MS System Sample Sample containing This compound Extraction Solid-Phase Extraction (C18 or Anion Exchange) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification UPLC UPLC Separation (C18 Column) MS Tandem Mass Spectrometry (ESI+, MRM Mode) UPLC->MS Fatty_Acid_Metabolism PUFA Polyunsaturated Fatty Acid AcylCoA_Synthase Acyl-CoA Synthetase PUFA->AcylCoA_Synthase PUFA_CoA Polyunsaturated Acyl-CoA AcylCoA_Synthase->PUFA_CoA Beta_Oxidation β-Oxidation PUFA_CoA->Beta_Oxidation Target_CoA This compound Beta_Oxidation->Target_CoA Further_Oxidation Further β-Oxidation Cycles Target_CoA->Further_Oxidation Acetyl_CoA Acetyl-CoA Further_Oxidation->Acetyl_CoA TCA_Cycle Citric Acid Cycle (TCA) Acetyl_CoA->TCA_Cycle Energy ATP Production TCA_Cycle->Energy

References

Troubleshooting & Optimization

Technical Support Center: Challenges in Separating (2E,9Z)-Octadecadienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation of (2E,9Z)-octadecadienoyl-CoA and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its other geometric and positional isomers?

A1: The primary challenges stem from the high structural similarity between the isomers. Key difficulties include:

  • Geometric Isomers (cis/trans): The (2E,9Z) configuration is just one of several possible geometric isomers (e.g., 2E,9E; 2Z,9Z; 2Z,9E). These isomers have very similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques.

  • Positional Isomers: The double bonds can be located at different positions along the 18-carbon acyl chain, creating numerous positional isomers (e.g., isomers of conjugated linoleic acid [CLA]) that often co-elute with the target analyte.[1][2]

  • Co-elution with Structurally Similar Lipids: Biological samples contain a complex mixture of lipids, and other fatty acyl-CoAs with similar chain lengths and degrees of unsaturation can interfere with the separation.

  • Thioester Bond Instability: The thioester linkage in acyl-CoAs is susceptible to hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH.[3] This degradation can lead to sample loss and inaccurate quantification.[4][5]

Q2: Which analytical techniques are most effective for separating octadecadienoyl-CoA isomers?

A2: A multi-pronged approach is often necessary for the successful separation of these challenging isomers. The most effective techniques include:

  • Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC): This is a powerful technique for separating unsaturated fatty acid isomers. The silver ions interact with the π-electrons of the double bonds, and this interaction is influenced by the geometry (cis/trans) and position of the double bonds, allowing for the separation of geometric and positional isomers.[1][2][6][7] Typically, trans,trans isomers elute before cis,trans and cis,cis isomers.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While acyl-CoAs themselves are not volatile enough for GC, they can be derivatized to fatty acid methyl esters (FAMEs) for analysis. Highly polar capillary columns are effective in separating FAME isomers.[8][9] However, derivatization can sometimes lead to isomerization, so careful method development is crucial.[8]

  • Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is a highly sensitive and selective method for the analysis of acyl-CoAs.[10][11][12] Reversed-phase chromatography with C18 columns is commonly used. The high resolution of UPLC can aid in separating closely eluting isomers, and tandem MS provides specificity for detection and quantification.

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase.[13] Isomers with different three-dimensional structures will have different collision cross-sections (CCS), allowing for their separation even if they have the same mass-to-charge ratio.[13][14][15] This is particularly useful for distinguishing between isomers that are difficult to separate by chromatography alone.

Q3: How can I improve the stability of my this compound samples during extraction and analysis?

A3: To minimize degradation of the thioester bond, the following precautions are recommended:

  • Rapid Sample Processing at Low Temperatures: Process samples quickly and on ice to reduce enzymatic and chemical degradation.[3]

  • Acidic Extraction Conditions: Use an acidic extraction buffer to inhibit phosphatase and thioesterase activity. A common method involves quenching the sample in an ice-cold solution of perchloric acid or sulfosalicylic acid.[3]

  • Storage Conditions: Store extracted acyl-CoAs as a dry pellet at -80°C for long-term stability.[3]

  • Reconstitution Buffer: For analysis, reconstitute the sample in a buffered solution at a neutral pH, such as 50 mM ammonium (B1175870) acetate, rather than unbuffered aqueous solutions.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound isomers.

Chromatographic Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor Resolution/Co-elution of Isomers Insufficient selectivity of the stationary phase.Ag+-HPLC: Ensure the silver ion column is properly loaded and has not deteriorated. Consider using multiple columns in series for enhanced resolution.[6] GC-MS (as FAMEs): Use a highly polar capillary column (e.g., cyano-column).[8] UPLC-MS/MS: Optimize the gradient elution profile. Experiment with different C18 columns from various manufacturers as they can have different selectivities.
Suboptimal mobile phase composition.Ag+-HPLC: Fine-tune the concentration of the organic modifier (e.g., acetonitrile (B52724) in hexane). Even small changes can significantly impact resolution.[2][6] UPLC-MS/MS: Adjust the mobile phase pH and consider the use of ion-pairing agents if necessary, although these can sometimes suppress MS signal.
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a competing acid (e.g., formic acid) to the mobile phase to mask active sites on the stationary phase.
Column overload.Reduce the injection volume or dilute the sample.
Column degradation.Flush the column with a strong solvent or replace it if performance does not improve.
Retention Time Drift Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure thorough mixing.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
System leaks.Check all fittings for leaks, especially between the injector, column, and detector.
Mass Spectrometry Issues
Problem Possible Cause(s) Troubleshooting Steps
Low Signal Intensity / Poor Ionization Suboptimal ion source settings.Optimize source parameters such as capillary voltage, gas flow rates, and temperature for acyl-CoA analysis.
Ion suppression from matrix components.Improve sample cleanup procedures (e.g., solid-phase extraction). Enhance chromatographic separation to resolve the analyte from interfering compounds.
Inconsistent Fragmentation Fluctuations in collision energy.Ensure the collision energy is optimized for this compound and remains stable throughout the analysis.
Presence of salt adducts (e.g., sodium, potassium).Use high-purity solvents and glassware to minimize salt contamination.

Experimental Protocols

Sample Preparation from Biological Tissues (Adapted from published methods)

This protocol provides a general guideline for the extraction of acyl-CoAs from tissue samples.

  • Homogenization: Weigh approximately 50 mg of frozen tissue powder and homogenize in 2 ml of ice-cold 100 mM KH2PO4 containing an appropriate internal standard (e.g., heptadecanoyl-CoA).[3]

  • Solvent Extraction: Add 2.0 ml of 2-propanol and re-homogenize. Add 0.25 ml of saturated (NH4)2SO4 and 4.0 ml of acetonitrile. Vortex the mixture for 5 minutes.[3]

  • Phase Separation: Centrifuge at 1,900 x g for 5 minutes. The upper phase contains the acyl-CoAs.[3]

  • Purification (Optional but Recommended): The extract can be further purified using solid-phase extraction (SPE) with a C18 or anion-exchange cartridge to remove interfering lipids and salts.[3]

  • Drying and Reconstitution: Dry the purified extract under a stream of nitrogen. Reconstitute the sample in an appropriate solvent for LC-MS analysis (e.g., 50 mM ammonium acetate).[3][16]

Ag+-HPLC Method for Separation of Conjugated Linoleic Acid (CLA) Methyl Esters (Proxy for Acyl Chain Isomers)
  • Columns: Two analytical Ag+-HPLC columns connected in series.[6]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile in hexane (B92381) (e.g., 99.9:0.1 v/v).[2] The exact ratio may need optimization.[6]

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 234 nm for conjugated dienes.

  • Elution Order: Generally, trans,trans isomers elute first, followed by cis,trans (or trans,cis), and then cis,cis isomers.[2]

Data Presentation

Table 1: Common MS/MS Fragmentation of Acyl-CoAs
Precursor IonCharacteristic Neutral LossCommon Fragment IonDescription
[M+H]+507 Da[M-507+H]+Corresponds to the neutral loss of the 3'-phospho-ADP moiety.[17]
[M+H]+m/z 428Results from cleavage between the 5' diphosphates.[17]

Note: Specific fragmentation patterns for the acyl chain can help in identifying the position of double bonds, but these are often low in abundance compared to the fragments from the CoA moiety.

Visualizations

Experimental Workflow for Acyl-CoA Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Tissue, Cells) extraction Extraction with Acidified Solvent & Internal Standard sample->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup derivatization Derivatization to FAMEs (for GC-MS) cleanup->derivatization analysis Instrumental Analysis cleanup->analysis UPLC-MS/MS or IMS-MS derivatization->analysis GC-MS data_processing Data Processing & Quantification analysis->data_processing

Caption: A generalized workflow for the extraction and analysis of acyl-CoA isomers from biological samples.

Logical Relationship of Separation Challenges

separation_challenges main_challenge Separation of this compound Isomers sub_challenge1 High Structural Similarity main_challenge->sub_challenge1 sub_challenge2 Sample Complexity main_challenge->sub_challenge2 sub_challenge3 Analyte Instability main_challenge->sub_challenge3 detail1a Geometric Isomers (cis/trans) sub_challenge1->detail1a detail1b Positional Isomers sub_challenge1->detail1b detail2a Co-eluting Lipids sub_challenge2->detail2a detail3a Thioester Hydrolysis sub_challenge3->detail3a

Caption: Interrelated challenges in the chromatographic separation of this compound isomers.

References

Technical Support Center: Stability of (2E,9Z)-Octadecadienoyl-CoA in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (2E,9Z)-octadecadienoyl-CoA in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two main degradation pathways for this compound in aqueous solutions are:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, which cleaves the molecule into coenzyme A (CoASH) and (2E,9Z)-octadecadienoic acid. This process is significantly accelerated at neutral to basic pH.[1]

  • Oxidation: The polyunsaturated fatty acyl chain, with its two double bonds, is prone to oxidation by atmospheric oxygen. This can lead to the formation of various oxidized byproducts, including hydroperoxides, hydroxides, and ketones, which can alter the biological activity of the molecule.[2][3]

Q2: What are the optimal storage conditions for this compound solutions?

A2: To ensure the long-term stability of this compound, it is crucial to store it under conditions that minimize both hydrolysis and oxidation. The following table summarizes the recommended storage conditions:

Storage FormatTemperatureDurationKey Considerations
Lyophilized Powder-20°C or -80°CUp to 1 yearThis is the most stable form for long-term storage.
Aqueous Stock Solution-80°CUp to 6 monthsPrepare in a slightly acidic buffer (pH 4.0-6.0) and store under an inert gas like nitrogen or argon.[1]
Aqueous Working Solution2-8°CUse within 24 hoursPrepare fresh daily and keep on ice during use.

Q3: How does pH affect the stability of this compound?

A3: The pH of the solution has a profound impact on the rate of thioester bond hydrolysis. Basic conditions (pH > 7) significantly accelerate hydrolysis, while acidic conditions (pH 4-6) enhance stability. For instance, increasing the pH from 7.4 to 8.0 can lead to a four-fold increase in the rate of ester hydrolysis.[4] Therefore, it is highly recommended to handle and store this compound in slightly acidic buffers.

Q4: What is the role of antioxidants in improving the stability of this compound?

A4: Antioxidants are essential for preventing the oxidation of the polyunsaturated fatty acyl chain of this compound.[2][3] Adding an antioxidant to your solutions can significantly prolong the integrity of the compound. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for this purpose.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Loss of biological activity in your assay.

  • Appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

  • A decrease in the peak area of the parent compound over a short period.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incorrect pH of the buffer Verify the pH of your buffer. Ensure it is in the recommended range of 4.0-6.0. Prepare fresh buffer if necessary.
Presence of dissolved oxygen Degas all aqueous buffers and solvents by sparging with an inert gas (nitrogen or argon) for at least 15 minutes before use.[1]
High storage or experimental temperature Store stock solutions at -80°C and keep working solutions on ice. Avoid prolonged exposure to room temperature.
Repeated freeze-thaw cycles Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles, which can introduce moisture and oxygen.
Contamination with esterases If using biological samples, ensure that appropriate protease and esterase inhibitors are included in your buffers.
Issue 2: Inconsistent Results in Experiments

Symptoms:

  • High variability between replicate experiments.

  • Poor reproducibility of results over time.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inconsistent preparation of working solutions Prepare fresh working solutions of this compound for each experiment from a frozen, single-use aliquot of the stock solution.
Degradation during the experiment Minimize the duration of experiments where the compound is in solution at room temperature. If possible, perform steps on ice.
Variability in the purity of the compound If synthesizing the compound in-house, ensure consistent purity between batches. If purchased, verify the certificate of analysis.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound
  • Materials:

    • Lyophilized this compound

    • 50 mM Potassium Phosphate (B84403) buffer, pH 5.0

    • Inert gas (Nitrogen or Argon)

    • Cryovials

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Degas the potassium phosphate buffer by sparging with nitrogen or argon for 15-20 minutes.

    • Reconstitute the lyophilized powder with the degassed buffer to the desired concentration. Gently vortex to dissolve.

    • Immediately dispense the stock solution into single-use aliquots in cryovials.

    • Flush the headspace of each vial with inert gas before sealing.

    • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability by LC-MS/MS
  • Instrumentation:

    • High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18.1-20 min: 5% B

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM).

    • Precursor Ion (m/z): [M+H]+ for this compound.

    • Product Ions (m/z): Monitor characteristic fragment ions of the CoA moiety and the fatty acyl chain.

  • Stability Study Procedure:

    • Prepare a solution of this compound in the buffer of interest (e.g., with and without antioxidant, at different pH values).

    • Incubate the solutions under the desired stress conditions (e.g., 4°C, 25°C, 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.

    • Immediately quench any further degradation by adding an equal volume of cold acetonitrile containing an internal standard.

    • Analyze the samples by LC-MS/MS.

    • Plot the peak area of this compound as a function of time to determine the degradation rate.

Visualizations

degradation_pathways Octadecadienoyl-CoA Octadecadienoyl-CoA Hydrolysis Hydrolysis Octadecadienoyl-CoA->Hydrolysis H2O, pH > 7 Oxidation Oxidation Octadecadienoyl-CoA->Oxidation O2 Octadecadienoic Acid Octadecadienoic Acid Hydrolysis->Octadecadienoic Acid Coenzyme A Coenzyme A Hydrolysis->Coenzyme A Oxidized Products Oxidized Products Oxidation->Oxidized Products

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Prepare Solution Prepare Solution Incubate (Stress Conditions) Incubate (Stress Conditions) Prepare Solution->Incubate (Stress Conditions) Aliquoting at Time Points Aliquoting at Time Points Incubate (Stress Conditions)->Aliquoting at Time Points Quench Degradation Quench Degradation Aliquoting at Time Points->Quench Degradation LC-MS/MS Analysis LC-MS/MS Analysis Quench Degradation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Determine Degradation Rate Determine Degradation Rate Data Processing->Determine Degradation Rate

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Fatty Acyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fatty acyl-CoA quantification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What makes the quantification of fatty acyl-CoAs so challenging?

A: The quantification of fatty acyl-CoAs is inherently difficult due to a combination of factors:

  • Chemical Instability: Fatty acyl-CoAs are unstable in aqueous solutions and susceptible to degradation, requiring rapid sample processing and specific storage conditions like snap freezing in liquid nitrogen or storage at -80°C for no more than a week.[1][2]

  • Low Abundance: These molecules are present at very low endogenous concentrations (nanomole amounts) in tissues, demanding highly sensitive analytical methods.[3][4]

  • Diverse Physicochemical Properties: The fatty acyl chain can vary significantly in length and saturation, resulting in a wide range of polarities. This diversity makes it difficult to develop a single method that can simultaneously and efficiently extract and analyze all species, from short-chain to very long-chain acyl-CoAs.[4][5][6]

  • Matrix Effects: Co-extraction of other cellular components can interfere with ionization in mass spectrometry, leading to ion suppression or enhancement and compromising quantification accuracy.[7]

  • Chromatographic Issues: The phosphate (B84403) group in the CoA moiety can cause poor peak shape, tailing, and signal deterioration during liquid chromatography (LC) analysis.[5][8]

Q2: My analyte signal is weak or non-existent. What are the most common causes during sample preparation?

A: A weak or absent signal often points to issues in the sample handling and extraction stages. Key areas to investigate include:

  • Sample Degradation: Fatty acyl-CoAs are unstable. Ensure tissue samples are flash-frozen immediately after collection and that all extraction steps are performed quickly on ice or at 4°C to minimize enzymatic and chemical degradation.[2][3]

  • Inefficient Extraction: The chosen extraction method may not be optimal for your specific acyl-CoA species of interest (e.g., short-chain vs. long-chain). Recovery can vary significantly based on the solvent system and procedure used.[7][9] For instance, simple solvent precipitation might have lower recovery for very long-chain species.[7]

  • Analyte Loss: The phosphate groups on acyl-CoAs can adhere to glass or metal surfaces. Using polypropylene (B1209903) tubes and pipette tips can help mitigate this loss.[8] Additionally, incomplete protein precipitation or inefficient phase separation can lead to the loss of your analyte.

  • Improper Storage: Samples should be processed the same day they are collected. If storage is necessary, snap-freezing in liquid nitrogen and storing at -80°C for up to one week is recommended.[2][10]

Q3: How do I choose between solvent precipitation and solid-phase extraction (SPE) for my samples?

A: The choice depends on your sample type, throughput needs, and the required purity of the extract.

  • Solvent Precipitation (e.g., with 80% Methanol):

    • Strengths: This method is simple, fast, and provides good recovery for a broad range of acyl-CoAs.[7] It is well-suited for high-throughput applications.

    • Limitations: It may result in a less clean extract, leading to significant matrix effects (ion suppression) in LC-MS/MS analysis. Recovery of very long-chain species can also be lower compared to other methods.[7]

  • Solid-Phase Extraction (SPE):

    • Strengths: SPE provides excellent sample cleanup by removing interfering substances, which significantly reduces matrix effects and can improve signal quality in LC-MS/MS.[7] It generally offers high recovery for a wide range of acyl-CoAs.

    • Limitations: This method is more time-consuming and labor-intensive than solvent precipitation, making it less ideal for very large sample sets.

Q4: What is the role of an internal standard and why is it critical?

A: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added to a sample in a known quantity before any processing steps. Its use is crucial for accurate quantification because it helps to correct for variability and analyte loss during the entire workflow, from extraction to analysis.[7] Stable isotope-labeled internal standards (e.g., ¹³C-labeled versions of the analyte) are highly recommended as they behave nearly identically to the endogenous compound during extraction, chromatography, and ionization, thus providing the most accurate correction.[4][7]

Q5: Is derivatization necessary for fatty acyl-CoA analysis? What are the potential pitfalls?

A: Derivatization is not always necessary for LC-MS/MS analysis but is often required for gas chromatography (GC) to make the analytes volatile.[11][12] For LC-MS, a derivatization strategy like phosphate methylation can be employed to improve chromatographic peak shape and prevent analyte loss on surfaces.[8]

Potential Pitfalls of Derivatization:

  • Incomplete Reactions: The derivatization reaction may not go to completion, leading to an underestimation of the analyte. It is important to optimize reaction time and temperature.[11]

  • Artifact Formation: The reagents used can sometimes create artifacts that interfere with the analysis. Always include a reagent blank to identify such issues.[11][13]

  • Reagent Quality: The presence of water or impurities in derivatization reagents can hinder the reaction and affect reproducibility. Use high-quality reagents and store them under appropriate conditions.[11]

Troubleshooting Guides

Guide 1: Low or No Analyte Signal

If you are experiencing low or no signal for your fatty acyl-CoA targets, follow this logical troubleshooting workflow.

G start Problem: Low/No Signal extraction 1. Check Sample Extraction start->extraction lcms 2. Evaluate LC-MS/MS System extraction->lcms extraction_q1 Was an appropriate internal standard used? extraction->extraction_q1 standard 3. Verify Standards lcms->standard lcms_q1 Is the column performing well? (Check pressure, peak shape) lcms->lcms_q1 standard_q1 Are standards properly stored and freshly prepared? standard->standard_q1 extraction_a1_no Action: Add stable isotope-labeled IS to correct for sample loss. Reference: [1, 4] extraction_q1->extraction_a1_no No extraction_q2 Were samples processed quickly and kept cold? extraction_q1->extraction_q2 Yes extraction_a2_no Action: Minimize thaw time. Perform all steps on ice to prevent degradation. Reference: [3] extraction_q2->extraction_a2_no No extraction_q3 Is the extraction method validated for your acyl-CoA chain lengths? extraction_q2->extraction_q3 Yes extraction_a3_no Action: Optimize extraction. Consider SPE for cleaner extracts and better recovery of diverse species. Reference: [1] extraction_q3->extraction_a3_no No lcms_a1_no Action: Wash column (e.g., with 0.1% phosphoric acid) or replace it. Reference: [5] lcms_q1->lcms_a1_no No lcms_q2 Are MS parameters optimized? (Ion source, collision energy) lcms_q1->lcms_q2 Yes lcms_a2_no Action: Infuse standards to tune and optimize MS settings for each acyl-CoA species. lcms_q2->lcms_a2_no No standard_a1_no Action: Prepare fresh calibration and IS solutions. Verify stock concentration and purity. standard_q1->standard_a1_no No

Caption: Troubleshooting workflow for low or no analyte signal.
Guide 2: Poor Peak Shape and High Variability

Poor chromatography and inconsistent results are common hurdles.

  • Problem: Peak Tailing or Broadening

    • Cause: Phosphorylated molecules like acyl-CoAs can interact with metal surfaces in the LC system or exhibit secondary interactions with the column stationary phase.[5]

    • Solution 1: Incorporate a column wash step with 0.1% phosphoric acid between injections to remove residual analytes and improve performance.[14]

    • Solution 2: Use a high-quality reversed-phase C18 column and optimize mobile phase additives (e.g., 10 mM ammonium (B1175870) acetate) to improve peak shape.[7]

    • Solution 3: Consider a derivatization strategy, such as phosphate methylation, to block the problematic phosphate group and improve chromatographic behavior.[8]

  • Problem: High Variability Between Replicates

    • Cause: Inconsistent sample preparation is the most likely culprit. This includes variations in extraction efficiency, pipetting errors, or partial degradation of the analyte in some samples.

    • Solution 1: Ensure the use of a reliable internal standard for every sample to normalize the data.[4]

    • Solution 2: Automate liquid handling steps if possible to minimize human error.

    • Solution 3: Re-evaluate the sample homogenization process. Ensure tissue is completely homogenized to achieve uniform extraction.

Quantitative Data Summary

The performance of different analytical methods for fatty acyl-CoA quantification varies. The following tables summarize key performance metrics reported in the literature.

Table 1: Comparison of Extraction Method Performance

Methodological ApproachKey StrengthsKey LimitationsTypical RecoveryReference
Solvent Precipitation Simple, fast, good for a broad range of acyl-CoAs.Potential for ion suppression from matrix components; may have lower recovery for very long-chain species.Not explicitly stated, but high MS intensities reported.[7]
Solid-Phase Extraction (SPE) Excellent sample clean-up, reduces matrix effects, high recovery for a wide range of acyl-CoAs.More time-consuming and labor-intensive than precipitation.60-140% depending on analyte and tissue.[7][15]
Phosphate Methylation + SPE Full chromatographic coverage (C2 to C25), excellent peak shape, resolves analyte loss issues.Requires an additional derivatization step in the workflow.90-111% for C2 to C20 species.[8][14]

Table 2: Reported LC-MS/MS Method Performance Metrics

ParameterReported ValueContextReference
Limit of Detection (LOD) 1-5 fmolUHPLC-ESI-MS/MS method for C2-C20 acyl-CoAs.[14]
Limit of Quantification (LOQ) 4.2 nM (VLCFAs) - 16.9 nM (SCFAs)Targeted method using phosphate methylation.[8]
Intra-run Precision (CV%) 1.2 - 4.4%Quantitative determination of five long-chain acyl-CoAs.[5]
Inter-run Precision (CV%) 2.6 - 12.2%Quantitative determination of five long-chain acyl-CoAs.[5]
Accuracy 94.8 - 110.8%Quantitative determination of five long-chain acyl-CoAs.[5]

Experimental Protocols

Protocol 1: Extraction by Solvent Precipitation

This rapid method is suitable for a broad range of acyl-CoAs from cultured cells or tissues.[7]

  • Homogenization: Homogenize the flash-frozen tissue or cell pellet in 1 mL of ice-cold 80% methanol (B129727).

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.[7]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new polypropylene tube.[7]

  • Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 10 mM ammonium acetate).[7]

Protocol 2: Extraction by Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, reducing matrix effects for LC-MS/MS analysis.[7]

  • Sample Homogenization: Homogenize the tissue or cell sample in an appropriate buffer (e.g., 100 mM KH₂PO₄).

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., anion-exchange) according to the manufacturer's instructions.

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[7]

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances (e.g., a high-aqueous buffer followed by a low percentage of organic solvent).[7]

  • Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of an organic solvent like methanol or acetonitrile.[7]

  • Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.[7]

Protocol 3: General LC-MS/MS Analysis Workflow

This is a general workflow for the analysis of fatty acyl-CoA extracts.[7]

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[7]

    • Mobile Phase A: Water with a volatile buffer (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[7]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[7]

    • Gradient: Apply a suitable gradient to separate the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Ionization: Use positive electrospray ionization (ESI) mode.

    • Acquisition Mode: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for targeted quantification. A neutral loss scan can also be used for profiling.[5][6]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. Biological Sample (Tissue / Cells) quench 2. Rapid Quenching (e.g., Liquid N2) sample->quench extract 3. Extraction (Precipitation or SPE) quench->extract cleanup 4. Cleanup & Concentration (Evaporation & Reconstitution) extract->cleanup lc 5. LC Separation (Reversed-Phase C18) cleanup->lc ms 6. MS/MS Detection (ESI+, MRM) lc->ms quant 7. Quantification (vs. Internal Standard) ms->quant report 8. Data Reporting quant->report

Caption: General experimental workflow for fatty acyl-CoA quantification.

G facoa Fatty Acyl-CoAs beta_ox β-Oxidation facoa->beta_ox lipid_syn Lipid Synthesis facoa->lipid_syn signaling Signaling & Regulation facoa->signaling fa Fatty Acids + CoA acs Acyl-CoA Synthetase (ACS) fa->acs acs->facoa Activation atp Energy (ATP) Production beta_ox->atp lipids Triglycerides, Phospholipids lipid_syn->lipids ppar PPAR Activation, Gene Expression signaling->ppar

Caption: Central role of Fatty Acyl-CoAs in cellular metabolism.

References

Technical Support Center: Lipoxygenase Assay Optimization for (2E,9Z)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lipoxygenase assays involving the substrate (2E,9Z)-octadecadienoyl-CoA.

Troubleshooting Guide

Users may encounter several issues during the setup and execution of a lipoxygenase assay with this compound. This guide provides a systematic approach to identifying and resolving common problems.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Enzyme Activity Inappropriate Lipoxygenase Isozyme: Different lipoxygenase (LOX) isozymes exhibit varying substrate specificities. Some may not efficiently utilize acyl-CoA substrates or may even be inhibited by them.[1]- Use a lipoxygenase isozyme known to have activity with acyl-CoA substrates, such as human 15-lipoxygenase-1 (h15-LOX-1), which has been shown to be active with linoleoyl-CoA. - If using a different isozyme, perform preliminary screens to confirm its activity with your substrate.
Substrate Inhibition: High concentrations of fatty acyl-CoAs can lead to substrate inhibition.- Determine the optimal substrate concentration by performing a substrate titration curve. Test a range of concentrations (e.g., 1-100 µM) to identify the concentration that yields the maximal reaction rate.
Substrate Aggregation: this compound, like other long-chain fatty acyl-CoAs, can form micelles at concentrations above its critical micelle concentration (CMC), which can affect its availability to the enzyme.- Keep the substrate concentration below its CMC. The CMC for similar acyl-CoAs can range from 7 to 250 µM depending on buffer conditions. - Consider the use of a low concentration of a non-ionic detergent (e.g., Triton X-100 at <0.01%) to prevent aggregation, but first, verify that the detergent does not inhibit the enzyme.
Incorrect Assay Buffer pH: Lipoxygenase activity is highly dependent on pH. The optimal pH can vary between different isozymes.- Optimize the pH of the reaction buffer. Start with a pH range of 6.0 to 9.0. Borate or phosphate (B84403) buffers are commonly used.
Enzyme Instability: The lipoxygenase enzyme may be inactive or have lost activity due to improper storage or handling.- Store the enzyme at the recommended temperature (typically -80°C) in appropriate aliquots to avoid repeated freeze-thaw cycles. - Keep the enzyme on ice at all times during experiment setup.
High Background Signal Substrate Auto-oxidation: Polyunsaturated fatty acids and their CoA esters can auto-oxidize, leading to an increase in absorbance at 234 nm independent of enzyme activity.- Prepare the substrate solution fresh for each experiment. - Store the substrate under an inert gas (e.g., argon or nitrogen) at -80°C. - Include a "no-enzyme" control to measure the rate of auto-oxidation and subtract it from the sample readings.
Turbidity of the Reaction Mixture: High concentrations of substrate or other components can cause turbidity, leading to light scattering and a high background absorbance.- Centrifuge or filter the buffer and substrate solutions before use. - Ensure the substrate is fully dissolved. A small amount of a co-solvent like ethanol (B145695) or DMSO may be used, but its final concentration in the assay should be low (<1%) and tested for enzyme inhibition.
Inconsistent or Irreproducible Results Variable Substrate Quality: The purity and integrity of this compound can affect the results.- Use a high-purity substrate from a reputable supplier. - Verify the concentration and purity of the substrate stock solution spectrophotometrically.
Pipetting Errors: Inaccurate pipetting, especially of viscous enzyme or substrate solutions, can lead to variability.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting variations between wells.
Temperature Fluctuations: Lipoxygenase activity is sensitive to temperature changes.- Ensure all reagents and the reaction plate are equilibrated to the desired assay temperature before starting the reaction. - Use a temperature-controlled plate reader or water bath.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the lipoxygenase assay for this compound?

A1: The assay measures the activity of lipoxygenase by monitoring the formation of the hydroperoxide product. Lipoxygenase catalyzes the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. This reaction converts the substrate into a conjugated diene hydroperoxide, which results in an increase in absorbance at 234 nm. The rate of increase in absorbance is directly proportional to the enzyme activity.

Q2: Which lipoxygenase isozyme should I use for this compound?

A2: Human 15-lipoxygenase-1 (h15-LOX-1) has been shown to efficiently metabolize linoleoyl-CoA, a structurally similar molecule.[1] Therefore, h15-LOX-1 is a good starting point. However, it is crucial to experimentally verify the activity of your chosen isozyme with this compound, as other isozymes might be inactive or even inhibited by acyl-CoA substrates.[1]

Q3: What are the key parameters to optimize for this assay?

A3: The most critical parameters to optimize are:

  • Enzyme Concentration: Should be in a range where the reaction rate is linear over time.

  • Substrate Concentration: A titration is necessary to determine the optimal concentration that gives the maximum velocity without causing substrate inhibition.

  • pH: The optimal pH can vary significantly between different lipoxygenase isozymes. A pH screen from 6.0 to 9.0 is recommended.

  • Temperature: Most assays are performed at room temperature (around 25°C) or 37°C. Consistency is key.

Q4: How do I prepare the this compound substrate solution?

A4: Due to the amphipathic nature of acyl-CoAs, proper solubilization is critical.

  • Prepare a concentrated stock solution in an appropriate solvent (e.g., ethanol or DMSO).

  • For the working solution, dilute the stock in the assay buffer.

  • Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid enzyme inhibition.

  • Prepare the substrate solution fresh for each experiment to minimize auto-oxidation.

Q5: Can other fatty acyl-CoAs interfere with the assay?

A5: Yes. Some fatty acyl-CoAs can act as inhibitors of lipoxygenases.[1] For example, palmitoyl-CoA, stearoyl-CoA, and oleoyl-CoA have been shown to inhibit platelet lipoxygenase activity. If your sample contains a mixture of acyl-CoAs, it is important to consider their potential inhibitory effects.

Experimental Protocols

General Spectrophotometric Lipoxygenase Assay Protocol (Adaptable for this compound)

This protocol is a starting point and should be optimized for your specific experimental conditions.

Materials:

  • Purified lipoxygenase enzyme (e.g., human 15-LOX-1)

  • This compound

  • Assay Buffer (e.g., 100 mM Borate buffer, pH 9.0 or 100 mM Phosphate buffer, pH 7.4)

  • UV-transparent 96-well plate or cuvettes

  • UV/Vis spectrophotometer capable of reading at 234 nm

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and equilibrate to the desired temperature.

    • Prepare a stock solution of this compound (e.g., 10 mM in ethanol). Store at -80°C under inert gas.

    • On the day of the experiment, prepare a working solution of the substrate by diluting the stock in the assay buffer to the desired concentration (e.g., for a final assay concentration of 10 µM).

    • Prepare a solution of the lipoxygenase enzyme in the assay buffer to the desired concentration. Keep on ice.

  • Assay Setup:

    • In a UV-transparent 96-well plate or cuvette, add the following:

      • Assay Buffer

      • Substrate solution (this compound)

    • Include appropriate controls:

      • No-Enzyme Control: Assay buffer + Substrate solution (to measure auto-oxidation).

      • No-Substrate Control: Assay buffer + Enzyme solution (to measure any background change in absorbance from the enzyme).

  • Enzyme Reaction and Measurement:

    • Equilibrate the plate/cuvette to the assay temperature (e.g., 25°C).

    • Initiate the reaction by adding the enzyme solution to the wells/cuvettes containing the substrate.

    • Immediately start monitoring the increase in absorbance at 234 nm over time (e.g., every 15 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.

    • Correct the rate for auto-oxidation by subtracting the rate of the no-enzyme control.

    • Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε (molar extinction coefficient) for the conjugated diene hydroperoxide product is approximately 25,000 M⁻¹cm⁻¹.

Quantitative Data Summary

Table 1: Kinetic Parameters of human 15-LOX-1 with Linoleoyl-CoA [1]

ParameterValue
kcat7.5 ± 0.4 s⁻¹
KM12 ± 0.8 µM
kcat/KM0.62 ± 0.1 µM⁻¹s⁻¹

Note: These parameters were determined for linoleoyl-CoA and serve as an estimate for this compound. Experimental determination is recommended.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) plate_setup Assay Plate Setup (Controls, Substrate) reagent_prep->plate_setup temp_equilibration Temperature Equilibration plate_setup->temp_equilibration reaction_initiation Initiate Reaction (Add Enzyme) temp_equilibration->reaction_initiation kinetic_measurement Kinetic Measurement (Absorbance at 234 nm) reaction_initiation->kinetic_measurement rate_calculation Calculate Initial Rate (V₀) kinetic_measurement->rate_calculation background_correction Background Correction rate_calculation->background_correction activity_determination Determine Enzyme Activity background_correction->activity_determination signaling_pathway substrate This compound enzyme Lipoxygenase (LOX) substrate->enzyme product Hydroperoxy-octadecadienoyl-CoA (HPODE-CoA) enzyme->product O₂ downstream Downstream Signaling Molecules (e.g., HODE-CoA, other lipid mediators) product->downstream Peroxidase/Reductase cellular_effects Cellular Effects (Inflammation, Gene Regulation, etc.) downstream->cellular_effects

References

Technical Support Center: Analysis of (2E,9Z)-octadecadienoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of (2E,9Z)-octadecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce background noise in their experiments, ensuring high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in the mass spec analysis of this compound?

A1: Background noise in the analysis of lipid molecules like this compound can originate from several sources. These include contaminants from solvents, reagents, sample preparation steps, and the LC-MS system itself. Common contaminants include polyethylene (B3416737) glycol (PEG), phthalates from plastics, and fatty acids.[1] Improperly prepared mobile phases can also contribute to high background noise.[2]

Q2: How can I differentiate the signal of my analyte, this compound, from background noise?

A2: this compound, like other long-chain fatty acyl-CoAs, exhibits a characteristic fragmentation pattern in tandem mass spectrometry (MS/MS). The two most common fragmentation patterns in positive electrospray ionization-MS/MS are a neutral loss of 507 Da (representing the 3'-phosphoadenosine 5'-diphosphate moiety) and a fragment ion at m/z 428 (representing the CoA moiety).[3][4][5] By using Multiple Reaction Monitoring (MRM) to specifically look for these transitions, you can selectively detect your analyte even in the presence of significant background noise.

Q3: What are the key considerations for sample preparation to minimize background noise?

A3: Proper sample preparation is critical for reducing background noise. This includes using high-purity solvents and reagents, and minimizing the use of plastics that can leach contaminants like phthalates.[1][2] For complex biological samples, a robust extraction technique such as liquid-liquid extraction or solid-phase extraction is essential to remove interfering matrix components.[6][7] It is also crucial to handle samples quickly and at low temperatures to prevent enzymatic or chemical degradation.[6]

Q4: Can the mobile phase composition affect the background noise levels?

A4: Absolutely. The mobile phase is a significant contributor to background noise.[8][9] Using high-purity, LC-MS grade solvents and additives is crucial.[10][11] Additives like formic acid or ammonium (B1175870) acetate (B1210297) should be used at the lowest effective concentration.[2][9] It is also important to freshly prepare mobile phases and filter them to prevent microbial growth and particulate contamination.[2]

Troubleshooting Guides

Guide 1: High Background Noise Across the Entire Spectrum

This guide addresses the issue of consistently high background noise throughout your LC-MS run.

Symptoms:

  • High baseline intensity in the total ion chromatogram (TIC).

  • Numerous non-specific peaks across the mass range.

  • Poor signal-to-noise ratio for your target analyte.[2]

Possible Causes and Solutions:

CauseTroubleshooting Steps
Contaminated Solvents or Additives 1. Verify Solvent Quality: Ensure all solvents (water, acetonitrile, methanol) are of LC-MS grade.[10] 2. Use Fresh Solvents: Prepare mobile phases fresh daily.[10] 3. Check Additives: Use high-purity additives (e.g., formic acid, ammonium acetate) and minimize their concentration.[2]
Contamination from LC System 1. System Flush: Flush the entire LC system, including the pump, degasser, and autosampler, with a strong solvent wash (e.g., isopropanol:water).[2] 2. Check for Leaks: Inspect all fittings and connections for potential leaks. 3. Clean the Ion Source: Contaminants can build up in the ESI source. Follow the manufacturer's protocol for cleaning the ion source components.[12]
Contaminated Sample Preparation 1. Blank Injection: Inject a blank sample (solvent only) to determine if the contamination is from the sample preparation process.[13] 2. Review Labware: Avoid plastic containers and use high-quality glass or polypropylene (B1209903) vials.[14] 3. Reagent Purity: Verify the purity of all reagents used during sample extraction and derivatization.
Guide 2: Intermittent or Specific Mass Contamination

This guide helps to identify and eliminate noise that appears as specific, recurring peaks in your mass spectra.

Symptoms:

  • Consistent appearance of the same non-analyte peaks in multiple runs.

  • These peaks may or may not interfere with the m/z of this compound.

Common Contaminant Ions and Their Sources:

m/z (Positive Ion Mode)Compound/Source
VariousPolyethylene glycol (PEG) - repeating units of 44 Da
149, 167, 279, 391Phthalates (plasticizers)
VariousSiloxanes (from silicone tubing, grease)
VariousFatty acids (from handling, detergents)

A more comprehensive list of common background ions can be found in various online databases and publications.[1][14][15]

Troubleshooting Steps:

  • Identify the Contaminant: Use the accurate mass of the contaminant peaks to tentatively identify them using a common contaminants database.

  • Trace the Source:

    • Plastics: If phthalates are suspected, replace plastic vials, caps, and solvent lines with alternatives.

    • Solvents: Run each solvent individually to identify the source of contamination.

    • Gas Supply: Check the purity of the nitrogen gas used for nebulization and desolvation.

    • System Cleaning: If the source is not immediately obvious, a thorough system cleaning may be necessary.[12]

Experimental Protocols

Protocol 1: Sample Extraction of Long-Chain Fatty Acyl-CoAs from Biological Samples

This protocol provides a general methodology for the extraction of this compound from cellular or tissue samples.

  • Homogenization: Homogenize the tissue or cell pellet in a cold solution of 2:1 (v/v) chloroform:methanol.[6]

  • Phase Separation: Add water to induce phase separation. The lipids, including long-chain fatty acyl-CoAs, will partition into the lower organic phase.[6]

  • Extraction: Collect the lower organic phase and repeat the extraction of the aqueous phase with chloroform.

  • Drying: Evaporate the pooled organic phases to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 90:10 (v/v) methanol:water with 0.1% formic acid.

Protocol 2: LC-MS/MS Method for this compound Analysis

This protocol outlines a starting point for developing an LC-MS/MS method for the targeted analysis of this compound.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[9]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.[9]

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a suitable time to achieve chromatographic separation.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-10 µL.

  • MS Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions:

    • Precursor Ion (Q1): The m/z of the protonated this compound.

    • Product Ion (Q3): Monitor for the neutral loss of 507 Da and the fragment at m/z 428.[3][4][5]

Recommended LC Gradient for Long-Chain Acyl-CoA Separation [16][17]

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.05545
10.0595
12.0595
12.18020
15.08020

Visualizations

TroubleshootingWorkflow cluster_symptom Symptom Identification cluster_investigation Initial Investigation cluster_source_determination Source Determination cluster_solutions Solutions HighNoise High Background Noise Detected BlankInjection Inject Blank Sample HighNoise->BlankInjection CheckSolvents Check Solvent Purity and Age HighNoise->CheckSolvents InspectSystem Inspect LC-MS System HighNoise->InspectSystem ContaminatedSamplePrep Contamination in Sample Prep? BlankInjection->ContaminatedSamplePrep ContaminatedSolvents Contamination in Solvents? CheckSolvents->ContaminatedSolvents SystemContamination System Contamination? InspectSystem->SystemContamination ContaminatedSamplePrep->ContaminatedSolvents No CleanLabware Use High-Purity Labware ContaminatedSamplePrep->CleanLabware Yes ContaminatedSolvents->SystemContamination No FreshSolvents Prepare Fresh, High-Purity Solvents ContaminatedSolvents->FreshSolvents Yes CleanSystem Perform System Flush and Cleaning SystemContamination->CleanSystem Yes Resolved Noise Reduced CleanLabware->Resolved FreshSolvents->Resolved CleanSystem->Resolved SignalPathway Analyte This compound (Precursor Ion in Q1) CollisionCell Collision Cell (Q2) (Fragmentation) Analyte->CollisionCell ProductIon1 Neutral Loss of 507 Da (Detected in Q3) CollisionCell->ProductIon1 ProductIon2 Fragment at m/z 428 (Detected in Q3) CollisionCell->ProductIon2 Signal Specific Signal ProductIon1->Signal ProductIon2->Signal

References

troubleshooting poor yield in (2E,9Z)-octadecadienoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2E,9Z)-octadecadienoyl-CoA.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my enzymatic synthesis of this compound consistently low?

Answer:

Low yields in enzymatic synthesis can stem from several factors related to the enzyme, substrates, and reaction conditions.

  • Enzyme Activity:

    • Suboptimal Enzyme Concentration: The amount of acyl-CoA synthetase may be insufficient to drive the reaction to completion. Consider increasing the enzyme concentration incrementally.

    • Enzyme Inactivation: Acyl-CoA synthetases can be sensitive to temperature, pH, and storage conditions. Ensure the enzyme has been stored correctly and that the reaction buffer is at the optimal pH for the specific enzyme used. Repeated freeze-thaw cycles should be avoided.

    • Cofactor Limitation: The synthesis is dependent on ATP and Mg²⁺. Ensure these are present in sufficient, non-limiting concentrations.

  • Substrate Quality and Concentration:

    • Purity of (2E,9Z)-octadecadienoic acid: Impurities in the fatty acid substrate can inhibit the enzyme. Verify the purity of your fatty acid stock.

    • Substrate Inhibition: High concentrations of the fatty acid or the acyl-CoA product can sometimes inhibit the enzyme. Consider a substrate titration experiment to determine the optimal concentration.[1]

    • CoA Integrity: Coenzyme A can degrade over time. Use fresh or properly stored CoA for the reaction.

  • Reaction Conditions:

    • Suboptimal Temperature and pH: Most acyl-CoA synthetases have optimal temperature and pH ranges. Verify these parameters for your specific enzyme and ensure your reaction conditions are aligned.

    • Reaction Time: The reaction may not be proceeding to completion. A time-course experiment can help determine the optimal reaction time.

Question: I am observing multiple products in my chemical synthesis reaction mixture. What are the likely side products and how can I minimize them?

Answer:

Chemical synthesis methods, such as the mixed anhydride (B1165640) or carbodiimide-based approaches, can lead to side products.

  • Common Side Reactions:

    • Symmetrical Anhydride Formation: In mixed anhydride synthesis, the acyl carbonate can react with another molecule of the fatty acid to form a symmetrical anhydride, which is less reactive towards CoA.

    • N-acylurea Formation: When using carbodiimides like DCC or EDC, the activated fatty acid can rearrange to a stable N-acylurea, which is unreactive.

    • Hydrolysis of Activated Intermediates: The activated fatty acid (e.g., mixed anhydride, O-acylisourea) is susceptible to hydrolysis, especially in the presence of water, which will revert it to the starting carboxylic acid.

  • Strategies for Minimizing Side Products:

    • Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction to prevent hydrolysis of activated intermediates. Use dry solvents and glassware.

    • Reaction Temperature: Perform the activation and coupling steps at low temperatures (e.g., 0°C to room temperature) to minimize side reactions.

    • Order of Reagent Addition: Add the coupling agent (e.g., ethyl chloroformate, DCC) to the fatty acid before adding Coenzyme A.

    • Purification: Utilize purification techniques like HPLC to separate the desired this compound from side products.[2][3]

Question: My purified this compound appears to be degrading upon storage. What are the best practices for storage?

Answer:

This compound, being a polyunsaturated fatty acyl-CoA, is susceptible to degradation.

  • Causes of Degradation:

    • Oxidation: The double bonds in the fatty acyl chain are prone to oxidation.

    • Hydrolysis: The thioester bond can be hydrolyzed, especially at non-neutral pH.

  • Recommended Storage Conditions:

    • Temperature: Store at -80°C for long-term stability. For short-term use, -20°C may be adequate.

    • pH: Store in a buffered solution at a slightly acidic to neutral pH (e.g., pH 5-7).

    • Inert Atmosphere: To prevent oxidation, store under an inert gas like argon or nitrogen.

    • Aliquotting: Aliquot the purified product into smaller volumes to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary approaches are enzymatic synthesis and chemical synthesis.

  • Enzymatic Synthesis: This method utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond between (2E,9Z)-octadecadienoic acid and Coenzyme A in the presence of ATP and Mg²⁺. This method is highly specific and avoids many of the side products associated with chemical synthesis.

  • Chemical Synthesis: Common chemical methods include the mixed anhydride method (using reagents like ethyl chloroformate) and the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid.[4]

Q2: How can I monitor the progress of my synthesis reaction?

A2: Reaction progress can be monitored by techniques that can separate and detect the reactants and products.

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of the fatty acid and the formation of the acyl-CoA.

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method that can separate and quantify the fatty acid, acyl-CoA, and any side products. Detection is typically done by UV absorbance at 260 nm, corresponding to the adenine (B156593) moiety of CoA.[2][3]

Q3: What is a suitable method for the purification of this compound?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for the purification of long-chain acyl-CoAs. A C18 column is typically used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent like acetonitrile (B52724) or methanol.[2][3] Solid-phase extraction (SPE) can also be used as a preliminary purification or desalting step.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques should be used for confirmation.

  • HPLC: Co-elution with a commercially available standard (if available) can provide initial confirmation. The peak purity can also be assessed.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the acyl chain and the presence of the CoA moiety, although this requires a larger amount of pure sample.

Data Presentation

Table 1: Comparison of Synthesis Methods for Acyl-CoAs

FeatureEnzymatic SynthesisChemical Synthesis (Mixed Anhydride)
Specificity HighModerate to High
Common Side Products MinimalSymmetrical anhydrides, unreacted starting materials
Reaction Conditions Aqueous buffer, physiological pH and temperatureAnhydrous organic solvents, low temperatures
Reagents Acyl-CoA Synthetase, ATP, Mg²⁺, CoAFatty acid, ethyl chloroformate, triethylamine (B128534), CoA
Typical Yields Variable (dependent on enzyme activity and conditions)60-80% (reported for similar acyl-CoAs)
Purification Often simpler due to fewer side productsRequires careful purification (e.g., HPLC)

Table 2: Typical HPLC Parameters for Acyl-CoA Analysis and Purification

ParameterSetting
Column C18 reversed-phase (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phase A 50 mM Ammonium Acetate in Water, pH 6.5
Mobile Phase B Acetonitrile
Gradient 20% to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 20 µL

Note: These are starting parameters and may require optimization for your specific application.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol provides a general method for the enzymatic synthesis of this compound using a commercially available long-chain acyl-CoA synthetase.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the following reaction mixture on ice:

      • 100 mM Tris-HCl, pH 7.5

      • 10 mM ATP

      • 10 mM MgCl₂

      • 2.5 mM Coenzyme A

      • 1 mM (2E,9Z)-octadecadienoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO)

      • 1-5 µg of long-chain acyl-CoA synthetase

    • Adjust the final volume to 100 µL with nuclease-free water.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching:

    • Stop the reaction by adding 10 µL of 10% acetic acid.

  • Analysis and Purification:

    • Analyze a small aliquot of the reaction mixture by RP-HPLC to determine the conversion efficiency.

    • Purify the remainder of the product using preparative or semi-preparative RP-HPLC.

Protocol 2: Chemical Synthesis of this compound via the Mixed Anhydride Method

This protocol describes a chemical synthesis approach. Caution: This procedure should be performed in a fume hood using appropriate personal protective equipment.

  • Activation of the Fatty Acid:

    • Dissolve 10 mg of (2E,9Z)-octadecadienoic acid in 1 mL of anhydrous tetrahydrofuran (B95107) (THF) in a dry glass vial under an argon atmosphere.

    • Add 1.2 equivalents of triethylamine and stir for 10 minutes at room temperature.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add 1.1 equivalents of ethyl chloroformate and stir the reaction at 0°C for 30 minutes.

  • Coupling with Coenzyme A:

    • In a separate vial, dissolve 1.5 equivalents of Coenzyme A (lithium salt) in 1 mL of a 1:1 mixture of THF and water.

    • Slowly add the Coenzyme A solution to the activated fatty acid mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Extract the aqueous phase with ethyl acetate to remove unreacted fatty acid.

    • Lyophilize the aqueous phase to obtain the crude product.

    • Purify the crude this compound by RP-HPLC.

Mandatory Visualization

Fatty_Acid_Activation_Pathway FattyAcid (2E,9Z)-Octadecadienoic Acid ACSL Acyl-CoA Synthetase FattyAcid->ACSL ATP ATP ATP->ACSL CoA Coenzyme A Acyl_AMP Acyl-AMP Intermediate CoA->Acyl_AMP ACSL->Acyl_AMP PPi PPi ACSL->PPi AMP AMP Acyl_AMP->AMP Acyl_CoA This compound Acyl_AMP->Acyl_CoA

Caption: Enzymatic activation of a fatty acid to its corresponding acyl-CoA.

Troubleshooting_Workflow start Poor Yield in Synthesis synthesis_type Enzymatic or Chemical? start->synthesis_type enzymatic Enzymatic Synthesis Issues synthesis_type->enzymatic Enzymatic chemical Chemical Synthesis Issues synthesis_type->chemical Chemical enzyme_activity Check Enzyme Activity (Concentration, Storage) enzymatic->enzyme_activity substrate_quality Verify Substrate Purity and Concentration enzymatic->substrate_quality reaction_conditions Optimize Reaction (Time, Temp, pH) enzymatic->reaction_conditions side_reactions Minimize Side Reactions (Anhydrous, Temp) chemical->side_reactions purification_issue Improve Purification (HPLC Optimization) chemical->purification_issue solution Yield Improved enzyme_activity->solution substrate_quality->solution reaction_conditions->solution side_reactions->solution purification_issue->solution

References

preventing degradation of (2E,9Z)-octadecadienoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of (2E,9Z)-octadecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound during extraction?

This compound, a conjugated diene, is inherently more stable than its non-conjugated counterparts due to the delocalization of electrons across the conjugated double bond system.[1][2][3][4][5] This increased stability can be advantageous during extraction. However, like all long-chain polyunsaturated acyl-CoAs, it remains susceptible to degradation through several mechanisms, including enzymatic activity, oxidation, and isomerization, particularly if samples are not handled properly.

Q2: What are the primary degradation pathways for this compound during extraction?

The primary threats to the integrity of this compound during extraction are:

  • Enzymatic Degradation: The most significant risk comes from endogenous cellular enzymes that are released upon cell lysis. Key enzymes include:

    • Acyl-CoA Hydrolases (Thioesterases): These enzymes cleave the thioester bond, releasing coenzyme A and the free fatty acid.

    • Acyl-CoA Dehydrogenases: These enzymes are involved in β-oxidation and can act on unsaturated acyl-CoAs.[6][7][8]

  • Oxidation: The polyunsaturated nature of the fatty acyl chain makes it susceptible to oxidation, especially if samples are exposed to air for extended periods or if there is contamination with pro-oxidants.

  • Isomerization: The cis double bond at the 9Z position can be susceptible to isomerization to the more stable trans configuration, which can be promoted by factors such as light and heat.

Q3: What immediate steps should I take after sample collection to minimize degradation?

To minimize degradation, it is crucial to immediately quench all enzymatic activity. The most effective method is to flash-freeze the tissue or cell sample in liquid nitrogen directly after collection. Samples should then be stored at -80°C until extraction. This rapid freezing halts enzymatic processes that can rapidly degrade acyl-CoAs.

Q4: Are there any specific chemical inhibitors I should use during extraction?

While not always necessary with a robust and rapid extraction protocol, the use of inhibitors can provide an extra layer of protection against enzymatic degradation. Some potential inhibitors for acyl-CoA hydrolases include diethyldicarbonate, CoA itself (as a competitive inhibitor), and diisopropylfluorophosphate.[9] However, the compatibility of these inhibitors with downstream analytical methods must be considered. Often, a well-designed extraction buffer with a low pH is sufficient to inactivate most degradative enzymes.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Recovery of this compound 1. Inefficient extraction from the tissue/cells.2. Degradation during the extraction process.3. Incomplete precipitation of proteins.4. Loss during solid-phase extraction (SPE).1. Ensure thorough homogenization of the tissue in the extraction buffer. Consider using a glass homogenizer for better disruption.[10]2. Work quickly and on ice at all times. Use pre-chilled solvents and tubes. Ensure the pH of the homogenization buffer is acidic (e.g., pH 4.9) to inhibit enzymatic activity.[10]3. Ensure the correct ratio of organic solvent to aqueous buffer is used to effectively precipitate proteins.4. If using SPE, ensure the column is appropriate for long-chain acyl-CoAs and that the elution solvent is effective. Consider testing the flow-through and wash fractions for your target analyte.
Presence of Unexpected Isomers or Degradation Products 1. Isomerization of the cis double bond.2. Oxidation of the fatty acyl chain.3. Enzymatic degradation has occurred.1. Protect samples from light and heat throughout the extraction and analysis process. Use amber vials where possible.2. Degas solvents and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents, if compatible with your analytical method.3. Review the sample quenching and extraction procedure to ensure it is performed rapidly and at low temperatures with an acidic buffer.
Poor Reproducibility Between Replicates 1. Inconsistent sample homogenization.2. Variable timing of the extraction steps.3. Inconsistent evaporation of the final extract.1. Standardize the homogenization procedure (e.g., time, speed, type of homogenizer).2. Perform all extractions in parallel and adhere to a strict timetable for each step.3. Use a gentle stream of nitrogen for evaporation and avoid overheating the sample. Ensure samples are brought to complete dryness before reconstitution.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissues

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is designed to minimize degradation.[10]

Materials:

  • Frozen tissue sample (flash-frozen in liquid nitrogen)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9

  • Isopropanol (B130326)

  • Acetonitrile (B52724) (ACN)

  • Solid-Phase Extraction (SPE) columns (e.g., C18)

  • Nitrogen gas evaporator

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer on ice, add the tissue to 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly until no visible tissue fragments remain.

    • Add 1 mL of isopropanol and homogenize again.[10]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile, vortex vigorously for 1 minute, and then centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the SPE column.

    • Wash the column to remove impurities (e.g., with a low percentage of organic solvent in an aqueous buffer).

    • Elute the acyl-CoAs with an appropriate solvent, such as isopropanol.[10]

  • Sample Concentration:

    • Dry the eluted sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a small, precise volume of a suitable solvent for your analytical method (e.g., a mixture of acetonitrile and water).

Quantitative Data Summary

The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates from a modified extraction methodology.

Tissue Type Reported Recovery Rate (%) Reference
Rat Heart70-80[10]
Rat Kidney70-80[10]
Rat Muscle70-80[10]

Visualizations

Logical Workflow for Extraction

ExtractionWorkflow Start Sample Collection (Flash-freeze in Liquid N₂) Homogenization Homogenization (Acidic Buffer + Isopropanol) Start->Homogenization On ice Extraction Solvent Extraction (Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Purification Solid-Phase Extraction (SPE) Centrifugation->Purification Collect Supernatant Evaporation Evaporation (Nitrogen Stream) Purification->Evaporation Elute Acyl-CoAs Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for the extraction of this compound.

Potential Degradation Pathways

DegradationPathways Analyte This compound (Target Analyte) Hydrolysis Hydrolysis Product (Free Fatty Acid + CoA) Analyte->Hydrolysis Oxidation Oxidized Products Analyte->Oxidation Isomerization Isomerized Product (e.g., all-trans) Analyte->Isomerization BetaOxidation β-Oxidation Intermediates Analyte->BetaOxidation Enzyme1 Acyl-CoA Hydrolases Enzyme1->Hydrolysis Enzyme2 Acyl-CoA Dehydrogenases Enzyme2->BetaOxidation Condition1 Oxygen, Light, Heat Condition1->Oxidation Condition1->Isomerization

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Method Optimization for Acyl-CoA Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acyl-CoA Analysis by LC-MS/MS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and accurate quantification of acyl-CoA species.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of acyl-CoAs by LC-MS/MS.

Question: Why am I observing low or no signal for my acyl-CoA analytes?

Answer:

Low or no signal for acyl-CoA analytes is a frequent issue that can arise from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended to identify and resolve the problem.

Initial Checks:

  • Instrument Performance: Confirm the LC-MS/MS system is functioning correctly by injecting a known, stable compound to verify sensitivity and response.

  • Standard and Mobile Phase Integrity: Prepare fresh standards and mobile phases to rule out degradation or contamination as the cause of signal loss. Acyl-CoAs are particularly unstable in aqueous solutions.[1]

  • System Connections: Ensure all tubing and connections are secure and free from leaks.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Sample Degradation Acyl-CoAs are susceptible to enzymatic degradation and hydrolysis. Process samples immediately after collection or flash-freeze in liquid nitrogen and store at -80°C.[2] Avoid repeated freeze-thaw cycles. Keep samples on ice or at 4°C during preparation.
Inefficient Extraction The extraction efficiency of acyl-CoAs can vary depending on their chain length and the chosen method. For a broad range of acyl-CoAs, a mixed organic-aqueous solvent system is often effective.[3][4] Solid-phase extraction (SPE) can be employed to enrich acyl-CoAs and remove interfering substances.
Poor Ionization The composition of the mobile phase significantly impacts ionization efficiency. For positive ion mode, mobile phases containing ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) can enhance the signal for many acyl-CoAs.[3][5] For negative ion mode, mobile phases with acetate may be beneficial.
Ion Suppression Co-eluting matrix components can compete with the analytes for ionization, leading to reduced signal intensity.[6] To mitigate this, improve sample cleanup (e.g., using SPE), optimize chromatographic separation to resolve analytes from interfering compounds, or dilute the sample.
Suboptimal MS/MS Parameters Incorrect precursor/product ion pairs (MRM transitions) or collision energies will result in poor sensitivity. Optimize these parameters by infusing individual acyl-CoA standards into the mass spectrometer.

Question: My chromatographic peaks for acyl-CoAs are showing significant tailing. What can I do to improve peak shape?

Answer:

Peak tailing is a common chromatographic issue in acyl-CoA analysis, which can compromise resolution and quantification. Several factors can contribute to this problem.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Secondary Interactions with Stationary Phase The phosphate (B84403) groups on the CoA moiety can interact with active sites on the silica-based stationary phase, leading to peak tailing. Using a column with a highly inert stationary phase or employing mobile phase additives like a small concentration of a weak acid (e.g., formic acid) can help to minimize these interactions.
Column Overload Injecting too much sample onto the column can lead to peak distortion. Try reducing the injection volume or diluting the sample.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of acyl-CoAs and their interaction with the stationary phase. For long-chain acyl-CoAs, an alkaline mobile phase (e.g., using ammonium hydroxide) can improve peak shape on reversed-phase columns.[7]
Column Contamination or Degradation Buildup of matrix components on the column can lead to poor peak shape. Implement a column wash step in your gradient or periodically flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Extra-Column Volume Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening and tailing. Use tubing with the smallest practical internal diameter and keep lengths to a minimum.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store tissue or cell samples for acyl-CoA analysis?

A1: Due to the instability of acyl-CoAs, immediate processing of fresh samples is ideal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic and chemical degradation. Avoid repeated freeze-thaw cycles.

Q2: Which type of internal standard should I use for accurate quantification of acyl-CoAs?

A2: The use of a suitable internal standard is crucial for accurate quantification to correct for variations in extraction efficiency and matrix effects. The ideal internal standards are stable isotope-labeled (e.g., ¹³C-labeled) versions of the analytes of interest.[2] If these are not available, an odd-chain acyl-CoA (e.g., C17:0-CoA) that is not naturally present in the sample can be a good alternative.[5]

Q3: What are the most common MS/MS transitions for acyl-CoAs?

A3: In positive ion mode, acyl-CoAs typically fragment with a characteristic neutral loss of the 3'-phospho-AMP moiety (507.0 Da).[7] Therefore, a common approach for targeted analysis is to use multiple reaction monitoring (MRM) with the precursor ion being the [M+H]⁺ of the specific acyl-CoA and the product ion corresponding to the fragment after the neutral loss. Another common fragment ion observed is at m/z 428.0, corresponding to the adenosine (B11128) 3',5'-diphosphate fragment.[8]

Q4: How can I minimize ion suppression in my acyl-CoA analysis?

A4: Ion suppression is a major challenge in LC-MS/MS analysis of complex biological samples. To minimize its impact, consider the following strategies:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) to remove phospholipids (B1166683) and other interfering matrix components.

  • Chromatographic Separation: Optimize your LC method to separate your analytes of interest from the regions where matrix components elute. A diversion valve can also be used to direct the flow to waste during the elution of highly interfering compounds.

  • Dilution: Diluting the sample can reduce the concentration of interfering species, thereby lessening their impact on the ionization of your analytes.

  • Use of an Appropriate Internal Standard: A co-eluting stable isotope-labeled internal standard will experience similar ion suppression as the analyte, allowing for accurate correction during quantification.

Q5: Should I use a C18 or a HILIC column for my acyl-CoA separation?

A5: The choice between a C18 (reversed-phase) and a HILIC column depends on the chain length of the acyl-CoAs you are targeting.

  • C18 columns are well-suited for the separation of medium to long-chain acyl-CoAs based on their hydrophobicity.[5]

  • HILIC columns are more effective for retaining and separating short-chain, more polar acyl-CoAs.[9] For a comprehensive analysis covering a wide range of acyl-CoA chain lengths, a method combining both RP and HILIC chromatography might be necessary, or a single HILIC method that can retain both short and long-chain species can be developed.[9][10]

Data Presentation

Table 1: Comparison of Extraction Solvent Efficiency for Short-Chain Acyl-CoAs and CoA Biosynthetic Precursors.

This table summarizes the percent recovery of various analytes using two different extraction methods: 10% Trichloroacetic Acid (TCA) followed by solid-phase extraction (SPE), and 2.5% Sulfosalicylic Acid (SSA) without SPE. The data is presented as percent recovery relative to the analyte in water.

Analyte% Recovery (TCA with SPE)% Recovery (2.5% SSA)
Pantothenate0%>100%
dephospho-CoA0%>99%
CoA1%74%
Malonyl-CoA26%74%
Acetyl-CoA36%59%
Propionyl-CoA62%80%
Isovaleryl-CoA58%59%

Data adapted from a study on the analysis of CoA biosynthetic intermediates and short-chain acyl-CoAs.[8][11]

Table 2: Recovery of Acyl-CoAs (C2 to C20) using a harmonized RP and HILIC UHPLC-ESI-MS/MS method.

The following table shows the recovery percentages for a range of acyl-CoAs using a systematically developed UHPLC-ESI-MS/MS method.

Acyl-CoARecovery (%)
Acetyl-CoA (C2:0)95 ± 5
Butyryl-CoA (C4:0)92 ± 6
Hexanoyl-CoA (C6:0)98 ± 4
Octanoyl-CoA (C8:0)102 ± 3
Decanoyl-CoA (C10:0)105 ± 4
Lauroyl-CoA (C12:0)108 ± 3
Myristoyl-CoA (C14:0)111 ± 2
Palmitoyl-CoA (C16:0)109 ± 3
Stearoyl-CoA (C18:0)107 ± 4
Oleoyl-CoA (C18:1)104 ± 5
Linoleoyl-CoA (C18:2)101 ± 6
Arachidonoyl-CoA (C20:4)90 ± 7

Data from a study on the comprehensive quantitative analysis of fatty-acyl-Coenzyme A species.[10]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples

This protocol describes a robust method for the extraction of long-chain acyl-CoAs from tissue samples, adapted from established procedures.[5]

Materials:

  • Frozen tissue sample (~40 mg)

  • Ice-cold 100 mM potassium phosphate buffer (KH₂PO₄), pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol

  • Methanol

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Homogenizer

  • Centrifuge

Procedure:

  • Place approximately 40 mg of frozen tissue in a pre-chilled homogenizer tube.

  • Add 0.5 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) and 0.5 mL of a solvent mixture of ACN:2-propanol:methanol (3:1:1) containing the internal standard.

  • Homogenize the tissue on ice.

  • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.

  • Collect the supernatant.

  • Re-extract the pellet with another 0.5 mL of the ACN:2-propanol:methanol (3:1:1) solvent mixture.

  • Vortex and centrifuge as in step 4.

  • Combine the supernatants and use for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general method for the separation and detection of a range of acyl-CoAs using UPLC-MS/MS.[5]

Liquid Chromatography (LC) Conditions:

  • Column: Reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 1.7 µm)

  • Mobile Phase A: 15 mM Ammonium Hydroxide in water

  • Mobile Phase B: 15 mM Ammonium Hydroxide in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-2.8 min: 20% to 45% B

    • 2.8-3.0 min: 45% to 25% B

    • 3.0-4.0 min: 25% to 65% B

    • 4.0-4.5 min: 65% to 20% B

    • 4.5-5.0 min: Hold at 20% B for re-equilibration

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor the transition from the [M+H]⁺ precursor ion to the product ion resulting from the neutral loss of 507.0 Da for each acyl-CoA of interest. Optimize collision energies for each transition by infusing individual standards.

Mandatory Visualization

Acyl_CoA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (Tissue/Cells) FlashFreeze Flash Freeze & Store at -80°C SampleCollection->FlashFreeze Homogenization Homogenization (in acidic buffer + IS) FlashFreeze->Homogenization Extraction Solvent Extraction (e.g., ACN/IPA/MeOH) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection SPE Solid-Phase Extraction (Optional Cleanup) SupernatantCollection->SPE Optional LC_Separation LC Separation (e.g., C18 or HILIC) SupernatantCollection->LC_Separation SPE->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification (using Internal Standard) PeakIntegration->Quantification DataReporting Data Reporting Quantification->DataReporting

Caption: Experimental workflow for acyl-CoA analysis by LC-MS/MS.

Ion_Suppression_Mechanism cluster_source ESI Source cluster_explanation Mechanism Droplet Charged Droplet (Analyte + Matrix) SolventEvaporation Solvent Evaporation Droplet->SolventEvaporation GasPhaseIons Gas Phase Ions SolventEvaporation->GasPhaseIons Ionization Competition Competition for charge between analyte and matrix components GasPhaseIons->Competition Co-eluting Matrix Analyte Analyte Ions Matrix Matrix Ions ReducedSignal Reduced Analyte Signal (Ion Suppression) Competition->ReducedSignal

Caption: Mechanism of ion suppression in electrospray ionization (ESI).

Acyl_CoA_Fragmentation cluster_fragments Characteristic Product Ions Precursor Acyl-CoA Precursor Ion [M+H]+ NeutralLoss [M+H - 507.0]+ (Loss of 3'-phospho-AMP) Precursor->NeutralLoss Collision-Induced Dissociation (CID) Fragment428 m/z 428.0 (Adenosine 3',5'-diphosphate) Precursor->Fragment428 CID

Caption: Common fragmentation pattern of acyl-CoAs in positive ion MS/MS.

References

overcoming matrix effects in biological samples for acyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acyl-CoA Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to overcoming matrix effects in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact acyl-CoA analysis?

A1: Matrix effects are a major challenge in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS)[1]. They are caused by co-eluting compounds from the biological sample matrix that can either suppress or enhance the ionization of the target acyl-CoA analytes in the mass spectrometer's ion source[1][2]. This interference can lead to poor analytical accuracy, reproducibility, and sensitivity, ultimately affecting the reliability of your quantitative results[1][3]. Biological matrices like blood, plasma, and tissue are incredibly complex, containing thousands of small molecules, proteins, phospholipids, and salts that can contribute to these effects[2].

Q2: What is the "gold standard" method for compensating for matrix effects?

A2: The use of stable isotope-labeled internal standards (SIL-IS) is widely regarded as the gold standard for correcting matrix effects in LC-MS analysis[4][5][6]. A SIL-IS is a form of the analyte where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N). Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement[6][7]. By adding a known amount of SIL-IS to the sample early in the workflow, any variability during sample preparation and analysis can be normalized, leading to more accurate quantification[4].

Q3: How can I obtain stable isotope-labeled acyl-CoAs for use as internal standards?

A3: While some stable isotope-labeled acyl-CoA derivatives are commercially available, a common and effective method is to biosynthetically generate them[5]. This can be achieved by culturing cells in a medium where a precursor, like pantothenate, is replaced with its stable isotope-labeled form (e.g., [¹³C₃¹⁵N₁]-pantothenate)[8][9]. This method, known as Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), allows for the efficient production of a wide range of labeled acyl-CoA species to be used as internal standards[5][8].

Q4: What are the best practices for storing biological samples to ensure acyl-CoA stability?

A4: Acyl-CoAs are susceptible to both enzymatic and chemical degradation[10]. To ensure their stability, it is crucial to handle and store samples properly. For tissue samples, immediate processing after collection is ideal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation[10]. It is also important to avoid repeated freeze-thaw cycles, as this can significantly impact the stability of these analytes[10].

Troubleshooting Guides

This section provides solutions to common problems encountered during acyl-CoA analysis.

Issue 1: Low Recovery of Acyl-CoAs

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis or Tissue Homogenization Ensure thorough homogenization. For tissues, a glass homogenizer is recommended for better disruption[10]. Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often suggested[10].
Degradation of Acyl-CoAs Work quickly and keep samples on ice at all times. Use fresh, high-purity solvents. Incorporate an internal standard early in the process to monitor recovery throughout the procedure[10].
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps to improve the purification of the acyl-CoA fraction[10].
Precipitation of Long-Chain Species Long-chain acyl-CoAs can be less soluble in aqueous solutions. Ensure the final extract is in a solvent that maintains their solubility, such as a methanol (B129727)/water mixture[10].
Issue 2: Significant Matrix Effects Observed (Ion Suppression or Enhancement)

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Co-elution of Matrix Components 1. Optimize Sample Preparation: Improve the cleanup step to remove interfering compounds. Consider different solid-phase extraction (SPE) columns or liquid-liquid extraction (LLE) conditions[6][11]. 2. Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or switch to a different column to better separate the analytes from matrix components[3]. 3. Sample Dilution: Diluting the sample can reduce the concentration of matrix components and thereby lessen the matrix effect[7][11]. In some cases, dilution can even improve the limit of detection (LOD) if the matrix effect is severe[11].
Inadequate Compensation for Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects as the SIL-IS will be affected in the same way as the analyte[6][7]. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples. This is not always ideal for diverse sample types as matrix effects can vary significantly[11].

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for various tissue types.

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9

  • Acetonitrile (B52724) (ACN)

  • Isopropanol (B130326)

  • Saturated Ammonium (B1175870) Sulfate ((NH₄)₂SO₄)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH₄OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard[10]. Homogenize thoroughly.

  • Solvent Extraction: Add organic solvents like acetonitrile and isopropanol to the homogenate to precipitate proteins and extract the acyl-CoAs[10].

  • Phase Separation: Centrifuge the sample to separate the liquid extract from the precipitated solids.

  • Solid-Phase Extraction (SPE):

    • Condition and equilibrate a weak anion exchange SPE column[10].

    • Load the supernatant onto the SPE column.

    • Wash the column to remove interfering compounds.

    • Elute the acyl-CoAs using an appropriate solvent.

  • Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature[10].

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as a methanol/water mixture[10].

Protocol 2: Extraction of Acyl-CoAs from Cultured Mammalian Cells

This protocol is a synthesis of established methods for high recovery and sample stability.

Materials:

  • Cultured mammalian cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold, containing an appropriate internal standard

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS[12].

    • Suspension cells: Pellet the cells by centrifugation, aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS[12].

  • Extraction:

    • Adherent cells: Add cold methanol with internal standard directly to the plate and scrape the cells. Transfer the lysate to a pre-chilled microcentrifuge tube[12].

    • Suspension cells: Resuspend the cell pellet in cold methanol containing the internal standard[12].

  • Precipitation and Supernatant Collection: Vortex the cell lysate and centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris. Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube[12].

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator or nitrogen evaporator. Reconstitute the dried extract in a small volume of a solvent suitable for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)[12].

Quantitative Data Summary

The recovery of acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates from different methodologies.

Methodology Tissue Type Acyl-CoA Chain Length Reported Recovery Rate Reference
Modified HPLC MethodRat Heart, Kidney, MuscleLong-chain70-80%[13]
LC-MS/MS with Organic Solvent ExtractionLiver, Brain, Muscle, AdiposeLong-chain60-140% (analyte and tissue dependent)[14]
UHPLC-ESI-MS/MSMouse Liver, HepG2 cells, LHCNM2 cellsC2 to C2090-111%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Tissue or Cells) homogenization Homogenization / Lysis (with Internal Standard) sample->homogenization 1 extraction Solvent Extraction homogenization->extraction 2 spe Solid-Phase Extraction (SPE) extraction->spe 3 concentration Drying & Reconstitution spe->concentration 4 lcms LC-MS/MS Analysis concentration->lcms 5 data_processing Data Processing & Quantification lcms->data_processing 6

Caption: General workflow for acyl-CoA analysis from biological samples.

troubleshooting_logic start Problem: Inaccurate Acyl-CoA Quantification check_recovery Check Analyte Recovery start->check_recovery check_matrix Assess Matrix Effects check_recovery->check_matrix Yes low_recovery Low Recovery check_recovery->low_recovery No matrix_effect Significant Matrix Effect check_matrix->matrix_effect Yes solution Accurate Quantification check_matrix->solution No optimize_extraction Optimize Extraction/SPE Protocol low_recovery->optimize_extraction check_stability Verify Analyte Stability low_recovery->check_stability optimize_extraction->solution check_stability->solution use_sil_is Implement Stable Isotope-Labeled Internal Standard matrix_effect->use_sil_is improve_cleanup Improve Sample Cleanup matrix_effect->improve_cleanup modify_lc Modify LC Method matrix_effect->modify_lc use_sil_is->solution improve_cleanup->solution modify_lc->solution

Caption: Troubleshooting logic for inaccurate acyl-CoA quantification.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Octadecadienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various isomers of octadecadienoyl-CoA, the activated forms of 18-carbon fatty acids with two double bonds. Understanding the distinct biological effects of these isomers is crucial for research in metabolic diseases, inflammation, and cancer, as well as for the development of targeted therapeutics. This document synthesizes available experimental data, details relevant methodologies, and visualizes key pathways to offer an objective comparison.

While direct comparative studies on octadecadienoyl-CoA isomers are limited, significant insights can be drawn from the well-documented differential activities of their corresponding free fatty acid precursors, particularly the isomers of linoleic acid and conjugated linoleic acid (CLA). The conversion of these fatty acids to their CoA esters by acyl-CoA synthetases is a critical step for their metabolic and signaling functions.

Data Presentation: Quantitative Comparison of Isomer Activity

The biological activity of octadecadienoyl isomers has been most extensively studied in the context of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are key regulators of lipid and glucose metabolism. The following table summarizes the quantitative data on the activation of PPARα by different octadecadienoic acid isomers.

IsomerCommon Name/AbbreviationAssay TypeCell LineQuantitative DataReference(s)
(Z,Z)-9,12-Octadecadienoic acidLinoleic Acid (LA)Luciferase Reporter AssayCV-1Moderate PPARα activator[1]
(Z,E)-9,11-Octadecadienoic acid(9Z,11E)-CLA / Rumenic AcidScintillation Proximity Assay-IC50: ~140 nM
(E,Z)-10,12-Octadecadienoic acid(10E,12Z)-CLAScintillation Proximity Assay-IC50: >140 nM, <400 nM
(E,E)-9,11-Octadecadienoic acid(9E,11E)-CLAScintillation Proximity Assay-IC50: <400 nM
13-oxo-9,11-Octadecadienoic acid13-oxo-ODALuciferase Reporter AssayCV-1Stronger activator than 9-oxo-ODA and CLA mixture
9-oxo-10,12-Octadecadienoic acid9-oxo-ODALuciferase Reporter AssayCV-1Weaker activator than 13-oxo-ODA

Note: The data above pertains to the free fatty acid forms. It is hypothesized that the corresponding CoA esters exhibit similar differential activities, as they are the biologically active molecules within the cell for many of these processes.

Signaling Pathways

Octadecadienoyl-CoA isomers are key metabolic intermediates and signaling molecules that influence several critical cellular pathways. Their effects are primarily mediated through the activation of nuclear receptors and the modulation of enzyme activities.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

The activation of PPARs, particularly PPARα, is a major mechanism by which fatty acids and their CoA esters regulate gene expression. Upon binding of an octadecadienoyl-CoA isomer, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription. These genes are typically involved in fatty acid uptake, β-oxidation, and lipid transport. The differential activation of PPARα by various octadecadienoyl-CoA isomers, as suggested by the data on their free fatty acid counterparts, leads to distinct downstream metabolic effects.

PPAR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Octadecadienoic Acid Isomer FA_in Octadecadienoic Acid Isomer FA->FA_in Transport ACSL Long-Chain Acyl-CoA Synthetase FA_in->ACSL CoA_ester Octadecadienoyl-CoA Isomer ACSL->CoA_ester + CoA-SH + ATP PPAR PPARα CoA_ester->PPAR Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex Complex_nuc PPARα-RXR Heterodimer Complex->Complex_nuc Translocation PPRE PPRE Complex_nuc->PPRE Binding Target_Genes Target Genes (e.g., CPT1, ACO) PPRE->Target_Genes Transcription Activation mRNA mRNA Target_Genes->mRNA Luciferase_Assay_Workflow start Start cell_culture Culture CV-1 cells start->cell_culture transfection Co-transfect with PPARα expression plasmid and PPRE-luciferase reporter cell_culture->transfection treatment Treat cells with Octadecadienoic Acid Isomers transfection->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse cells incubation->lysis measurement Measure luciferase activity lysis->measurement analysis Data analysis and comparison of activation measurement->analysis end End analysis->end

References

Validating (2E,9Z)-Octadecadienoyl-CoA as a Lipoxygenase Substrate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of lipoxygenases (LOXs) is critical for elucidating their role in inflammatory pathways and for the development of targeted therapeutics. While common polyunsaturated fatty acids like linoleic acid and arachidonic acid are well-established LOX substrates, the activity of their acyl-coenzyme A (acyl-CoA) counterparts is an emerging area of interest. This guide provides a comparative analysis of (2E,9Z)-octadecadienoyl-CoA as a potential lipoxygenase substrate, in the context of known substrates and inhibitors.

Currently, there is a lack of direct experimental evidence validating this compound as a substrate for lipoxygenase enzymes. However, compelling recent findings on the closely related molecule, linoleoyl-CoA, suggest that fatty acyl-CoAs can indeed be recognized and metabolized by certain lipoxygenase isoforms. A 2023 study demonstrated that linoleoyl-CoA (18:2) acts as a substrate for human 15-lipoxygenase-1 (h15-LOX-1), exhibiting kinetic parameters comparable to those of free linoleic acid[1][2]. This pivotal finding suggests that this compound, which shares the same molecular formula but differs in the position and stereochemistry of its double bonds, may also serve as a substrate, a hypothesis that warrants experimental verification.

In contrast, many other fatty acyl-CoA esters, including palmitoyl-, stearoyl-, and oleoyl-CoA, have been shown to be potent inhibitors of platelet lipoxygenase activity[3]. This highlights the nuanced and specific nature of the interaction between fatty acyl-CoAs and lipoxygenases.

Performance Comparison of Lipoxygenase Substrates

The following table summarizes the kinetic data for known lipoxygenase substrates, providing a baseline for the potential performance of this compound.

SubstrateLipoxygenase IsoformKM (µM)kcat (s-1)kcat/KM (µM-1s-1)Reference
Linoleoyl-CoAHuman 15-LOX-112 ± 0.87.5 ± 0.40.62 ± 0.1[1][2]
Linoleic AcidHuman 15-LOX-1Not explicitly stated in the provided text, but implied to be comparable to linoleoyl-CoA1.3-fold higher than linoleoyl-CoA7-fold higher than linoleoyl-CoA[1][2]
13-hydroperoxy-9,11-octadecadienoic acid (13-HPOD)Hydroperoxide Lyase (from Oscillatoria sp.)7.4Vmax = 35 nmol/min/mgNot provided[4]

Note: The kinetic parameters for linoleic acid with h15-LOX-1 were compared relative to linoleoyl-CoA in the source material[1][2].

Experimental Protocols

Validating this compound as a lipoxygenase substrate would involve a series of well-established enzymatic assays. Below are detailed methodologies for key experiments.

Lipoxygenase Activity Assay (Spectrophotometric Method)

This method is based on the detection of the formation of a conjugated diene system in the hydroperoxide product, which results in an increase in absorbance at 234 nm[5].

Materials:

  • Purified lipoxygenase enzyme (e.g., human recombinant 15-LOX-1)

  • This compound (or other test substrate)

  • Phosphate (B84403) buffer (50 mM, pH 6.0)[5]

  • UV/Vis Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a stock solution of the sodium salt of the fatty acyl-CoA in an appropriate buffer. For example, a 10 mM sodium linoleate (B1235992) stock solution can be prepared by dissolving it in distilled water with Tween 20 and clarifying with NaOH[5].

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the phosphate buffer and the substrate solution.

  • Enzyme Addition: Initiate the reaction by adding a small volume of the purified lipoxygenase enzyme to the reaction mixture.

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 234 nm over time (e.g., for 120 seconds)[5][6].

  • Calculation of Activity: The initial reaction velocity can be calculated from the linear portion of the absorbance curve using the Beer-Lambert law, with the molar extinction coefficient for the hydroperoxide product.

Lipoxygenase Activity Assay (Fluorometric Method)

This assay relies on the conversion of a substrate to an intermediate that reacts with a probe to generate a fluorescent product[7].

Materials:

  • Lipoxygenase Activity Assay Kit (commercially available kits provide the necessary reagents)[7][8]

  • Purified lipoxygenase enzyme or cell/tissue lysates

  • This compound (or other test substrate)

  • Microplate reader capable of fluorescence detection (Ex/Em = 500/536 nm)[7]

Procedure:

  • Reagent Preparation: Prepare working solutions of the assay buffer, substrate, and probe as per the kit's instructions[7].

  • Sample Preparation: If using cell or tissue samples, homogenize them in the provided lysis buffer and centrifuge to collect the supernatant[7].

  • Reaction Setup: In a 96-well plate, add the sample (or purified enzyme), followed by the reaction mix containing the substrate and probe. Include appropriate controls such as a background control, a positive control with a known LOX enzyme, and a sample with a LOX inhibitor[7].

  • Fluorescence Measurement: Incubate the plate and measure the fluorescence intensity at Ex/Em = 500/536 nm. The increase in fluorescence is proportional to the lipoxygenase activity[7].

Signaling Pathways and Experimental Workflows

The metabolism of fatty acids by lipoxygenases initiates critical signaling cascades involved in inflammation and other physiological processes.

Lipoxygenase_Signaling_Pathway cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Phospholipids->PLA2 PUFA Polyunsaturated Fatty Acid (e.g., Linoleic Acid) PLA2->PUFA Liberates Acyl_CoA_Synthetase Acyl-CoA Synthetase PUFA->Acyl_CoA_Synthetase Activation LOX Lipoxygenase (LOX) PUFA->LOX Substrate Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->Fatty_Acyl_CoA Fatty_Acyl_CoA->LOX Potential Substrate/ Inhibitor HPETE Hydroperoxy Fatty Acid (HPODE/HPETE) LOX->HPETE Oxygenation Leukotrienes Leukotrienes HPETE->Leukotrienes Lipoxins Lipoxins HPETE->Lipoxins Inflammation Inflammation & Physiological Responses Leukotrienes->Inflammation Lipoxins->Inflammation

Lipoxygenase signaling pathway.

The diagram above illustrates the canonical lipoxygenase pathway starting from the release of polyunsaturated fatty acids (PUFAs) from membrane phospholipids. It also depicts the potential entry point for fatty acyl-CoAs like this compound into this pathway, either as a direct substrate for LOX or as a modulator of its activity.

Experimental_Workflow Start Hypothesis: This compound is a LOX substrate Purification Purify Recombinant Lipoxygenase Isoform (e.g., h15-LOX-1) Start->Purification Assay Perform Lipoxygenase Activity Assay (Spectrophotometric or Fluorometric) Purification->Assay Data_Collection Collect Kinetic Data: - this compound - Linoleoyl-CoA (Positive Control) - Linoleic Acid (Reference) Assay->Data_Collection Analysis Determine Kinetic Parameters (KM, kcat, kcat/KM) Data_Collection->Analysis Comparison Compare with Known Substrates and Inhibitors Analysis->Comparison Conclusion Validate or Refute Hypothesis Comparison->Conclusion

Workflow for validating novel LOX substrates.

This workflow outlines the logical steps required to experimentally validate this compound as a lipoxygenase substrate. The process involves enzyme purification, conducting activity assays with the compound of interest and appropriate controls, and a thorough kinetic analysis to compare its efficacy against established substrates.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of (2E,9Z)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected mass spectrometry fragmentation pattern of (2E,9Z)-octadecadienoyl-CoA with other common long-chain fatty acyl-CoAs. The information presented herein is based on established fragmentation principles of similar molecules and is intended to support metabolomics and drug discovery research.

Introduction

This compound is an activated form of an 18-carbon di-unsaturated fatty acid, playing a role in various metabolic pathways. Its analysis by mass spectrometry is crucial for understanding its biological functions and for the development of related therapeutics. While specific experimental data for this exact isomer is not widely published, its fragmentation pattern can be reliably predicted based on the well-documented behavior of other long-chain unsaturated fatty acyl-CoAs. This guide outlines the expected fragmentation and compares it with saturated and other unsaturated acyl-CoA analogues.

Predicted Fragmentation Pattern of this compound

The fragmentation of acyl-CoA molecules in tandem mass spectrometry (MS/MS) is characterized by cleavages at the thioester bond, the pyrophosphate linkages, and within the pantetheine (B1680023) arm. For this compound, with a monoisotopic mass of 1031.525 Da for the [M+H]⁺ ion, the following key fragmentation patterns are anticipated.

A general representation of the fragmentation process for long-chain fatty acyl-CoAs is depicted below.

General Fragmentation Pathway of Long-Chain Acyl-CoA in Positive Ion MS/MS cluster_precursor Precursor Ion cluster_fragments Characteristic Fragments cluster_neutral_loss Neutral Loss Precursor [Acyl-CoA + H]+ Frag1 [M+H - 507.0 Da]+ (Loss of phospho-ADP) Precursor->Frag1 CID Frag2 Acylium Ion [R-C=O]+ Precursor->Frag2 CID Frag3 [Adenosine-3',5'-diphosphate + H]+ m/z 428.0 Precursor->Frag3 CID Loss1 507.0 Da (C10H14N5O13P3)

Caption: General fragmentation pathway of a long-chain acyl-CoA in positive ion mode tandem mass spectrometry.

Comparative Fragmentation Data

The following table summarizes the expected key fragment ions for this compound and compares them with other common C18 acyl-CoAs. The fragmentation of these molecules typically follows a predictable pattern, with the primary differences arising from the structure of the fatty acyl chain.

Acyl-CoA SpeciesPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ion [M+H - 507]⁺ (m/z)Acylium Ion (m/z)Common CoA Fragment (m/z)
This compound 1031.53524.53263.23428.04
Oleoyl-CoA (C18:1)1033.54526.54265.25428.04
Linoleoyl-CoA (C18:2)1031.53524.53263.23428.04
Stearoyl-CoA (C18:0)1035.55528.55267.27428.04

Note: The m/z values are theoretical and may vary slightly in experimental data.

Experimental Protocol for Acyl-CoA Analysis

A robust and sensitive method for the analysis of long-chain fatty acyl-CoAs involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Extraction of acyl-CoAs from biological matrices is typically performed using a cold solvent mixture, such as acetonitrile/methanol/water (2:2:1, v/v/v), to precipitate proteins and extract the metabolites.

  • The supernatant is then dried under vacuum and reconstituted in a suitable solvent for LC-MS analysis, often a mixture of water and acetonitrile.

2. Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over a period of 10-20 minutes to elute the long-chain acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for acyl-CoA analysis due to the high proton affinity of the adenine (B156593) moiety.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive method for quantification. The precursor ion (e.g., m/z 1031.5 for this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., the neutral loss of 507 Da or the m/z 428 fragment) is monitored in the third quadrupole.

  • Collision Energy: The collision energy should be optimized for each specific compound but typically ranges from 20 to 40 eV for fragmentation of the pyrophosphate bond.

Comparison with Alternatives

The fragmentation pattern of this compound is expected to be very similar to that of its isomer, linoleoyl-CoA ((9Z,12Z)-octadecadienoyl-CoA), as they share the same elemental composition. Distinguishing between these isomers using conventional collision-induced dissociation (CID) is challenging.[1] More advanced techniques, such as ozone-induced dissociation (OzID) or ultraviolet photodissociation (UVPD), may be required to elucidate the specific positions of the double bonds.

Compared to saturated and monounsaturated acyl-CoAs like stearoyl-CoA and oleoyl-CoA, the primary difference in the CID spectrum of this compound will be the mass of the precursor ion and the resulting acyl-containing fragment ions. The characteristic CoA-related fragments, such as the ion at m/z 428, will remain consistent across these different species.[2][3]

The neutral loss of 507 Da, corresponding to the loss of the 3'-phospho-ADP moiety, is a hallmark fragmentation pathway for all acyl-CoAs in positive ion mode and serves as a useful diagnostic tool for identifying this class of compounds in complex biological samples.[4][5][6]

In negative ion mode, the fragmentation of long-chain acyl-CoAs yields both ions that retain the acyl group and ions related to the CoA moiety.[2][7] This can provide complementary information for structural confirmation.

Conclusion

The mass spectrometric analysis of this compound is achievable using standard LC-MS/MS methodologies. While its fragmentation pattern is predicted to be very similar to other C18:2 acyl-CoA isomers, the characteristic neutral loss and CoA-specific fragment ions provide a reliable means of identification and quantification. For isomeric distinction, more specialized fragmentation techniques may be necessary. This guide provides a foundational understanding for researchers and scientists to develop and interpret mass spectrometry data for this and other related long-chain fatty acyl-CoAs.

References

A Comparative Analysis of (2E,9Z)-Octadecadienoyl-CoA and Other Polyunsaturated Fatty Acyl-CoAs in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical properties and potential physiological roles of (2E,9Z)-octadecadienoyl-CoA against other common polyunsaturated fatty acyl-coenzyme A (PUFA-CoA) thioesters, including linoleoyl-CoA, arachidonoyl-CoA, eicosapentaenoyl-CoA (EPA-CoA), and docosahexaenoyl-CoA (DHA-CoA). The information presented is supported by experimental data and is intended to assist researchers in understanding the nuanced differences between these critical metabolic intermediates.

Introduction to PUFA-CoAs

Polyunsaturated fatty acids (PUFAs), once activated to their coenzyme A (CoA) esters, are pivotal molecules in a myriad of cellular processes. They serve as substrates for the synthesis of complex lipids, such as phospholipids (B1166683) and triglycerides, and as precursors for a vast array of signaling molecules. Furthermore, PUFA-CoAs themselves can act as allosteric regulators of enzyme activity and gene expression, thereby influencing key metabolic pathways. The specific geometry and position of the double bonds within the acyl chain can significantly impact the biochemical behavior of these molecules.

This compound is a specific isomer of linoleoyl-CoA (which is typically the (9Z,12Z) isomer). The presence of a trans double bond at the 2,3-position suggests its potential involvement in pathways such as β-oxidation. Understanding its comparative performance against other well-characterized PUFA-CoAs is crucial for elucidating its specific biological functions.

Comparative Biochemical Data

While direct comparative kinetic data for this compound is limited in the currently available literature, we can infer its potential behavior based on studies of related C18:2-CoA isomers and the substrate specificities of relevant enzymes. The following tables summarize known quantitative data for common PUFA-CoAs.

Table 1: Substrate Specificity of Acyl-CoA Synthetases

Acyl-CoA synthetases (ACS) are responsible for the activation of fatty acids to their CoA esters. The substrate specificity of these enzymes can influence the intracellular pool of different PUFA-CoAs.

PUFA-CoAEnzyme SourceKm (µM)Vmax (nmol/min/mg)Reference
Linoleoyl-CoA Rat Liver Microsomes5.812.5Hypothetical Data
Arachidonoyl-CoA Human Platelets3.225.1Hypothetical Data
EPA-CoA Rat Brain Microsomes4.518.9Hypothetical Data
DHA-CoA Rat Brain Microsomes4.120.3Hypothetical Data
This compound Data Not AvailableData Not AvailableData Not Available

Note: The data in this table is illustrative and based on typical values found in the literature. Direct comparative studies under identical conditions are needed for precise comparison.

Table 2: Inhibition of HMG-CoA Reductase by PUFA-CoAs

HMG-CoA reductase is the rate-limiting enzyme in cholesterol biosynthesis. Certain PUFA-CoAs have been shown to act as inhibitors of this enzyme.

PUFA-CoA InhibitorEnzyme SourceKi (µM)Inhibition TypeReference
Linoleoyl-CoA Human HMG-CoA Reductase15.2CompetitiveHypothetical Data
Arachidonoyl-CoA Human HMG-CoA Reductase8.7CompetitiveHypothetical Data
EPA-CoA Human HMG-CoA Reductase10.5CompetitiveHypothetical Data
DHA-CoA Human HMG-CoA Reductase9.8CompetitiveHypothetical Data
This compound Data Not AvailableData Not AvailableData Not Available

Signaling Pathways and Metabolic Fates

The metabolic fate of a PUFA-CoA is determined by the enzymes that recognize it as a substrate. The structural differences between PUFA-CoAs, including the cis/trans configuration of their double bonds, can lead to preferential channeling into different metabolic pathways.

PUFA_CoA_Metabolism PUFA_CoA This compound Linoleoyl-CoA Arachidonoyl-CoA EPA-CoA, DHA-CoA Beta_Oxidation β-Oxidation PUFA_CoA->Beta_Oxidation Acyl-CoA Dehydrogenases (trans-2-enoyl-CoA intermediate) Lipid_Synthesis Complex Lipid Synthesis (Phospholipids, Triglycerides) PUFA_CoA->Lipid_Synthesis Acyltransferases Signaling_Molecule_Synthesis Eicosanoid Synthesis (Prostaglandins, Leukotrienes) PUFA_CoA->Signaling_Molecule_Synthesis Cyclooxygenases Lipoxygenases

Caption: Metabolic fates of PUFA-CoAs.

The (2E,9Z)-isomer of octadecadienoyl-CoA, possessing a trans-2-enoyl-CoA structure, is a direct intermediate in the β-oxidation pathway of fatty acids. This suggests that it may be more readily channeled into this catabolic pathway compared to its all-cis counterpart, linoleoyl-CoA, which requires isomerization to enter β-oxidation.

Experimental Protocols

To facilitate further research, we provide detailed methodologies for key experiments used to compare the biochemical properties of different PUFA-CoAs.

Experimental Protocol 1: Acyl-CoA Synthetase Activity Assay

This protocol describes a method to determine the kinetic parameters (Km and Vmax) of an acyl-CoA synthetase for different PUFA substrates.

Materials:

  • Purified or microsomal preparation of acyl-CoA synthetase

  • Coenzyme A (CoA)

  • ATP

  • Various polyunsaturated fatty acids (e.g., (2E,9Z)-octadeca-2,9-dienoic acid, linoleic acid, arachidonic acid)

  • Triton X-100

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) for colorimetric detection of free CoA

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, and varying concentrations of the fatty acid substrate.

  • Initiate the reaction by adding CoA and the enzyme preparation.

  • At specific time points, quench the reaction (e.g., with perchloric acid).

  • Neutralize the samples and add DTNB.

  • Measure the absorbance at 412 nm to quantify the amount of unreacted CoA.

  • Calculate the initial reaction velocity for each substrate concentration.

  • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

ACS_Assay_Workflow Start Prepare Reaction Mixture (Buffer, ATP, Fatty Acid) Add_Enzyme Initiate Reaction (Add CoA and Enzyme) Start->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Quench Quench Reaction Incubate->Quench Detect Add DTNB and Measure Absorbance at 412 nm Quench->Detect Analyze Calculate Velocity and Determine Kinetic Parameters Detect->Analyze

Caption: Workflow for Acyl-CoA Synthetase Activity Assay.

Experimental Protocol 2: Competitive Inhibition Assay of HMG-CoA Reductase

This protocol outlines a method to determine the inhibitory potential (Ki) of different PUFA-CoAs on HMG-CoA reductase.

Materials:

  • Purified HMG-CoA reductase

  • HMG-CoA (substrate)

  • NADPH

  • Various PUFA-CoAs (potential inhibitors)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM KCl, 1 mM EDTA, 2 mM DTT)

  • Spectrophotometer

Procedure:

  • Prepare reaction mixtures containing reaction buffer, NADPH, and varying concentrations of the substrate (HMG-CoA).

  • For each substrate concentration, prepare a set of reactions with different fixed concentrations of the PUFA-CoA inhibitor.

  • Initiate the reactions by adding HMG-CoA reductase.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocities.

  • Generate Lineweaver-Burk or Dixon plots to determine the type of inhibition and calculate the inhibition constant (Ki).

Experimental Protocol 3: LC-MS/MS Quantification of PUFA-CoAs

This protocol provides a method for the separation and quantification of different PUFA-CoA species from biological samples.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Internal standards (e.g., deuterated PUFA-CoAs)

  • Acetonitrile (B52724)

  • Formic acid

  • Ammonium acetate

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Extract the acyl-CoAs from the biological sample using an appropriate method (e.g., solid-phase extraction).

  • Spike the sample with internal standards.

  • Separate the PUFA-CoAs using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

  • Detect and quantify the different PUFA-CoA species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion transitions.

  • Construct a standard curve for each analyte to determine their absolute concentrations in the sample.

LCMS_Workflow Sample_Prep Sample Preparation (Extraction, Internal Standard Spiking) LC_Separation LC Separation (C18 Reverse Phase) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification using Standard Curve) MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of PUFA-CoAs.

Conclusion

The comparative analysis of this compound with other PUFA-CoAs highlights the importance of isomeric differences in determining the metabolic fate and signaling functions of these molecules. While there is a clear need for further research to generate direct comparative data for this compound, its structural features suggest a potential predisposition towards β-oxidation. The provided experimental protocols offer a framework for researchers to conduct these much-needed comparative studies. A deeper understanding of the unique biochemical properties of different PUFA-CoA isomers will be invaluable for the development of novel therapeutic strategies targeting lipid metabolism and related diseases.

A Comprehensive Guide to the Authentication of Synthetic (2E,9Z)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with lipid metabolism and signaling, the accurate identification and authentication of synthetic lipid standards is paramount. This guide provides a comparative analysis of methods to authenticate synthetic (2E,9Z)-octadecadienoyl-CoA, a key intermediate in fatty acid metabolism. We present experimental data and protocols for its characterization alongside alternative commercially available standards.

Overview of this compound and Analytical Challenges

This compound is an isomer of linoleoyl-CoA, an 18-carbon fatty acyl-CoA with two double bonds. The specific geometry and position of these double bonds ((2E,9Z) vs. the common (9Z,12Z) of linoleoyl-CoA) confer distinct biochemical properties and roles in cellular processes. The authentication of a synthetic standard is crucial to ensure the validity of experimental results. Key analytical challenges include the separation of geometric and positional isomers and the inherent instability of acyl-CoA molecules.

Commercially Available Standards for Comparison

Direct commercial sources for a certified this compound standard can be limited. MedChemExpress and BIOZOL are potential suppliers, though detailed certificates of analysis may need to be requested directly.[1] Therefore, a comparison with readily available and well-characterized alternative standards is essential for authentication.

Table 1: Comparison of this compound and Alternative Standards

FeatureSynthetic this compoundLinoleoyl-CoA ((9Z,12Z)-Octadecadienoyl-CoA)Palmitoyl-CoA (Hexadecanoyl-CoA)
Supplier Example MedChemExpress, BIOZOL[1]Avanti Polar Lipids, Larodan, MedChemExpress[2][3]Sigma-Aldrich, Avanti Polar Lipids[2]
Purity (Typical) >95% (Varies by synthesis)>98% (Typically high purity)[4]>98% (Certified Reference Material available)
Molecular Formula C₃₉H₆₆N₇O₁₇P₃SC₃₉H₆₆N₇O₁₇P₃SC₃₇H₆₆N₇O₁₇P₃S
Molecular Weight 1029.96 g/mol 1029.96 g/mol 1005.94 g/mol
Key Structural Difference Double bonds at C2 (trans) and C9 (cis)Double bonds at C9 (cis) and C12 (cis)Saturated C16 acyl chain
Expected HPLC Elution Earlier than Linoleoyl-CoA due to the trans double bondLater than (2E,9Z) isomerEarlier than C18 acyl-CoAs
Mass Spec Precursor Ion [M+H]⁺ m/z 1030.4m/z 1030.4m/z 1006.4

Analytical Methodologies for Authentication

A combination of chromatographic and mass spectrometric techniques is recommended for the unambiguous authentication of synthetic this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful tool for separating fatty acyl-CoA isomers. The retention time is influenced by the acyl chain length and the number and geometry of double bonds.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B (linear gradient)

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).

  • Expected Outcome: The (2E,9Z) isomer is expected to elute slightly earlier than the (9Z,12Z) isomer (linoleoyl-CoA) due to the trans configuration of the double bond at the C2 position, which results in a more linear and less hydrophobic conformation. Palmitoyl-CoA, having a shorter and saturated acyl chain, will have a significantly shorter retention time.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a higher degree of specificity and sensitivity for the identification and quantification of acyl-CoAs.

  • LC System: UPLC/UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A gradient similar to the HPLC method can be adapted, typically with a faster ramp-up for UPLC systems.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for targeted analysis.

Table 2: Predicted MRM Transitions for Analyte Authentication

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Description of Fragmentation
This compound 1030.4507.1Neutral loss of the acyl chain and pantetheine (B1680023) phosphate
1030.4809.3Loss of the phosphoadenosine moiety
1030.4265.2Acylium ion [C₁₈H₃₁O]⁺
Linoleoyl-CoA 1030.4507.1Neutral loss of the acyl chain and pantetheine phosphate
1030.4809.3Loss of the phosphoadenosine moiety
1030.4263.2Acylium ion [C₁₈H₃₁O]⁺ (different fragmentation pattern expected)
Palmitoyl-CoA 1006.4507.1Neutral loss of the acyl chain and pantetheine phosphate
1006.4785.3Loss of the phosphoadenosine moiety
1006.4239.2Acylium ion [C₁₆H₃₁O]⁺

Note: The fragmentation pattern of the acyl chain can provide information about the position of the double bonds, although this often requires specialized MS techniques like ozone-induced dissociation. A common fragmentation for all CoA species involves the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) group, resulting in a daughter ion of [M - 507 + H]⁺.[5]

Visualization of Analytical Workflows and Concepts

To further clarify the authentication process, the following diagrams illustrate the key workflows and relationships.

experimental_workflow cluster_synthesis Synthetic Product cluster_standards Reference Standards cluster_analysis Analytical Authentication cluster_data Data Comparison synth_product This compound (Synthetic) hplc HPLC Analysis synth_product->hplc lcmsms LC-MS/MS Analysis synth_product->lcmsms linoleoyl_coa Linoleoyl-CoA ((9Z,12Z)-isomer) linoleoyl_coa->hplc linoleoyl_coa->lcmsms palmitoyl_coa Palmitoyl-CoA (Saturated C16) palmitoyl_coa->hplc palmitoyl_coa->lcmsms retention_time Retention Time Comparison hplc->retention_time mass_spectra Mass Spectra & Fragmentation Comparison lcmsms->mass_spectra conclusion Authentication Confirmation retention_time->conclusion mass_spectra->conclusion signaling_pathway cluster_fatty_acid_metabolism Fatty Acid Metabolism Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA->Beta-Oxidation Membrane Synthesis Membrane Synthesis Fatty Acyl-CoA->Membrane Synthesis Signaling Molecules Signaling Molecules Fatty Acyl-CoA->Signaling Molecules Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA

References

Unraveling Cellular Lipidscapes: A Comparative Guide to Octadecadienoyl-CoA Isomer-Induced Lipidomic Perturbations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specific positioning of double bonds in fatty acyl chains can dramatically alter their metabolic fate and signaling functions. Octadecadienoyl-CoA, the activated form of linoleic acid, exists as various geometric and positional isomers, each with the potential to uniquely remodel the cellular lipidome. This guide provides a comparative overview of the lipidomic consequences of treating cells with distinct octadecadienoyl-CoA isomers, supported by established experimental methodologies and an exploration of the underlying metabolic pathways.

Quantitative Lipidomic Analysis: A Comparative Snapshot

While direct comparative lipidomics data on cells treated with a comprehensive panel of octadecadienoyl-CoA isomers is still an emerging field, we can synthesize a representative dataset based on the known metabolic tendencies of their corresponding free fatty acid isomers, particularly conjugated linoleic acid (CLA) isomers. The following tables illustrate the expected shifts in major lipid classes in a hypothetical cultured cell line (e.g., hepatocytes) following treatment with two prominent isomers: cis-9,cis-12-octadecadienoyl-CoA (the standard linoleoyl-CoA) and trans-10,cis-12-octadecadienoyl-CoA (a common CLA isomer).

Table 1: Hypothetical Changes in Phospholipid Composition Following Treatment with Octadecadienoyl-CoA Isomers

Phospholipid ClassPredominant Acyl Chain CompositionControl (Untreated) - Relative Abundance (%)cis-9,cis-12-Octadecadienoyl-CoA Treated - Relative Abundance (%)trans-10,cis-12-Octadecadienoyl-CoA Treated - Relative Abundance (%)
Phosphatidylcholine (PC) 16:0/18:2253528
18:0/18:2152017
18:1/18:2101512
Phosphatidylethanolamine (PE) 16:0/18:2202822
18:0/20:4181516
Phosphatidylinositol (PI) 18:0/20:4302528

Table 2: Hypothetical Alterations in Neutral Lipid Species Following Treatment with Octadecadienoyl-CoA Isomers

Neutral Lipid ClassPredominant Acyl Chain CompositionControl (Untreated) - Relative Abundance (%)cis-9,cis-12-Octadecadienoyl-CoA Treated - Relative Abundance (%)trans-10,cis-12-Octadecadienoyl-CoA Treated - Relative Abundance (%)
Triacylglycerols (TAG) 16:0/18:1/18:2304555
18:1/18:1/18:2202530
Cholesteryl Esters (CE) 18:2405045

These tables are illustrative and based on the general understanding that octadecadienoyl-CoA isomers are differentially incorporated into complex lipids.

Experimental Protocols: A Roadmap for Isomer-Specific Lipidomics

A robust experimental design is critical to delineate the nuanced lipidomic signatures imparted by different octadecadienoyl-CoA isomers.

1. Cell Culture and Isomer Treatment:

  • Cell Line: Select a cell line relevant to the research question (e.g., HepG2 for liver metabolism, 3T3-L1 for adipocyte biology).

  • Culture Conditions: Maintain cells in a standard growth medium (e.g., DMEM with 10% FBS).

  • Isomer Preparation: Synthesize or procure high-purity octadecadienoyl-CoA isomers. Prepare stock solutions in an appropriate solvent.

  • Treatment: On the day of the experiment, incubate sub-confluent cell monolayers with serum-free medium containing a standardized concentration (e.g., 50 µM) of each octadecadienoyl-CoA isomer for a defined period (e.g., 24 hours). Include a vehicle-treated control group.

2. Lipid Extraction:

  • After incubation, wash cells twice with cold phosphate-buffered saline (PBS).

  • Perform lipid extraction using a modified Bligh and Dyer method. Briefly, add a 2:1 (v/v) mixture of methanol:chloroform (B151607) to the cell pellet.

  • Vortex thoroughly and incubate on ice.

  • Add chloroform and water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

3. Isomer-Resolved Lipidomic Analysis by LC-MS/MS:

  • Chromatographic Separation: Reconstitute the lipid extract in an appropriate solvent and inject it into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer. Employ a reversed-phase column (e.g., C18) to separate lipid species.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative modes to detect a broad range of lipid classes.

    • Data Acquisition: Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect MS1 and MS2 spectra.

    • Isomer Differentiation: To distinguish between octadecadienoyl-CoA isomers within complex lipids, specialized fragmentation techniques are necessary. One such technique is ozone-induced dissociation (OzID), which cleaves at the carbon-carbon double bond, yielding diagnostic fragment ions that reveal the original position of the double bond in the acyl chain.[1] Alternatively, chemical derivatization methods like mCPBA epoxidation can be employed prior to MS analysis to stabilize the double bonds and produce isomer-specific fragments upon collision-induced dissociation (CID).[2]

4. Data Analysis:

  • Use specialized lipidomics software (e.g., LipidSearch, MS-DIAL) to identify and quantify lipid species based on their accurate mass, retention time, and fragmentation patterns.

  • Perform statistical analysis (e.g., t-tests, ANOVA) to identify significant differences in lipid abundance between the different treatment groups.

Visualizing the Pathways and Processes

To better understand the experimental approach and the potential metabolic fates of octadecadienoyl-CoA isomers, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Preparation & Treatment cluster_lipid_extraction Sample Processing cluster_analysis Lipidomic Analysis CellCulture Cell Culture (e.g., HepG2) IsomerTreatment Treatment with Octadecadienoyl-CoA Isomers CellCulture->IsomerTreatment LipidExtraction Lipid Extraction (Bligh & Dyer) IsomerTreatment->LipidExtraction LCMS LC-MS/MS Analysis (with OzID or Derivatization) LipidExtraction->LCMS DataAnalysis Data Processing & Statistical Analysis LCMS->DataAnalysis ComparativeResults ComparativeResults DataAnalysis->ComparativeResults

Experimental workflow for comparative lipidomics.

Signaling_Pathways cluster_isomers Octadecadienoyl-CoA Isomers cluster_metabolism Metabolic Fates cluster_signaling Signaling & Cellular Effects IsomerA cis-9,cis-12-Octadecadienoyl-CoA PL_synthesis Phospholipid Synthesis (Membrane Remodeling) IsomerA->PL_synthesis Desaturation_Elongation Desaturation & Elongation (PUFA Synthesis) IsomerA->Desaturation_Elongation IsomerB trans-10,cis-12-Octadecadienoyl-CoA TAG_synthesis Triacylglycerol Synthesis (Energy Storage) IsomerB->TAG_synthesis Beta_oxidation Beta-Oxidation (Energy Production) IsomerB->Beta_oxidation Gene_Expression Gene Expression (e.g., PPAR activation) IsomerB->Gene_Expression Membrane_Fluidity Membrane Fluidity PL_synthesis->Membrane_Fluidity TAG_synthesis->Gene_Expression Inflammation Inflammatory Signaling Desaturation_Elongation->Inflammation

Differential metabolic channeling of octadecadienoyl-CoA isomers.

References

Unraveling Enzyme Specificity for (2E,9Z)-Octadecadienoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme specificity is paramount for elucidating metabolic pathways and developing targeted therapeutics. This guide provides a comparative analysis of the enzymes involved in the metabolism of (2E,9Z)-octadecadienoyl-CoA, a conjugated linoleic acid (CLA) isomer, with a focus on supporting experimental data and detailed protocols.

The metabolism of polyunsaturated fatty acids, particularly those with unconventional double bond structures like this compound, necessitates the action of specific auxiliary enzymes in the β-oxidation pathway. The key enzymes responsible for handling the non-standard intermediates arising from this substrate are 2,4-dienoyl-CoA reductase and enoyl-CoA isomerase. Their coordinated action allows the complete oxidation of these fatty acids for energy production.

Comparative Analysis of Enzyme Performance

While specific kinetic data for the enzymatic processing of this compound is limited in publicly available literature, we can infer the substrate preferences and efficiencies of the key enzymes by examining their activity on structurally related molecules. The following tables summarize the available quantitative data for the primary enzymes involved in the metabolism of intermediates derived from this compound and its more common isomer, linoleoyl-CoA ((9Z,12Z)-octadecadienoyl-CoA).

Table 1: Substrate Specificity of 2,4-Dienoyl-CoA Reductase

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
trans-2,trans-4-Hexadienoyl-CoARat Liver Mitochondria101.5[1]
5-Phenyl-trans-2,trans-4-pentadienoyl-CoARat Liver Mitochondria50.8[1]
trans-2,cis-4-Decadienoyl-CoAEscherichia coli~15Not Reported[2]
trans-2,trans-4-Decadienoyl-CoAEscherichia coli~15Not Reported[2]

Table 2: Substrate Specificity of Enoyl-CoA Isomerase

SubstrateEnzyme SourceRelative Activity (%)Reference
cis-3-Enoyl-CoARat Liver Mitochondria100[3]
trans-3-Enoyl-CoARat Liver Mitochondria10[3]
Various Acyl Chain Lengths (C6-C16)Yeast PeroxisomesActive[4]

Note: Quantitative Km and Vmax values for different octadecadienoyl-CoA isomers are not well-documented. The data reflects the enzyme's preference for the cis isomer of the 3-enoyl-CoA intermediate.

Signaling Pathways and Experimental Workflows

To visualize the metabolic processing of this compound and the experimental procedures for validating enzyme specificity, the following diagrams are provided.

beta_oxidation_pathway cluster_beta_oxidation Mitochondrial β-Oxidation start This compound acox Acyl-CoA Oxidase (several cycles) start->acox intermediate1 Dienoyl-CoA Intermediate (e.g., 2,4,9-trienoyl-CoA) acox->intermediate1 dcr 2,4-Dienoyl-CoA Reductase intermediate1->dcr intermediate2 3-Enoyl-CoA Intermediate dcr->intermediate2 eci Enoyl-CoA Isomerase intermediate2->eci intermediate3 trans-2-Enoyl-CoA eci->intermediate3 further_oxidation Completion of β-Oxidation Cycles intermediate3->further_oxidation end_product Acetyl-CoA further_oxidation->end_product

Caption: β-oxidation pathway for this compound.

The diagram above illustrates the specialized steps required for the breakdown of this compound. After initial rounds of β-oxidation, a problematic dienoyl-CoA intermediate is formed, which is then sequentially acted upon by 2,4-dienoyl-CoA reductase and enoyl-CoA isomerase to produce a substrate suitable for the conventional β-oxidation enzymes.

experimental_workflow cluster_workflow Experimental Workflow for Enzyme Specificity Validation step1 Enzyme Purification or Cell Lysate Preparation step3 Enzyme Assay (Spectrophotometric or HPLC-based) step1->step3 step2 Substrate Synthesis (this compound & alternatives) step2->step3 step4 Kinetic Parameter Determination (Km, Vmax) step3->step4 step5 Comparative Data Analysis step4->step5

Caption: General workflow for validating enzyme specificity.

This workflow outlines the key stages in experimentally determining and comparing the specificity of an enzyme for various substrates.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assaying the key enzymes involved in this compound metabolism.

Protocol 1: Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity

This assay measures the decrease in absorbance as the dienoyl-CoA substrate is reduced by the enzyme in the presence of NADPH.

Materials:

  • Purified 2,4-dienoyl-CoA reductase or mitochondrial extract

  • This compound or other dienoyl-CoA substrates

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the enzyme preparation in a cuvette.

  • Initiate the reaction by adding the dienoyl-CoA substrate.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • The rate of the reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

  • To determine kinetic parameters, vary the concentration of the dienoyl-CoA substrate while keeping the enzyme and NADPH concentrations constant.

Protocol 2: HPLC-Based Assay for Enoyl-CoA Isomerase Activity

This method allows for the separation and quantification of the substrate and product of the isomerase reaction.

Materials:

  • Purified enoyl-CoA isomerase or cell lysate

  • cis-3-enoyl-CoA substrate (e.g., an intermediate derived from this compound)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Quenching solution (e.g., perchloric acid)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV detector

Procedure:

  • Set up the enzymatic reaction by combining the enzyme preparation and the cis-3-enoyl-CoA substrate in the reaction buffer.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Inject the supernatant into the HPLC system.

  • Separate the substrate (cis-3-enoyl-CoA) and the product (trans-2-enoyl-CoA) using an appropriate gradient of mobile phase (e.g., acetonitrile (B52724) and water with a modifying acid).

  • Quantify the peaks corresponding to the substrate and product by integrating their areas at a specific wavelength (e.g., 260 nm).

  • Calculate the enzyme activity based on the amount of product formed over time.

By employing these protocols and comparative analyses, researchers can gain valuable insights into the specificities of enzymes involved in the metabolism of this compound and other polyunsaturated fatty acids. This knowledge is fundamental for advancing our understanding of lipid metabolism and its role in health and disease.

References

Confirming the Structure of (2E,9Z)-Octadecadienoyl-CoA by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of lipid molecules such as (2E,9Z)-octadecadienoyl-CoA is critical for understanding their biological function and for the development of targeted therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure, including the stereochemistry of double bonds. This guide provides a comparative overview of NMR-based methods for confirming the structure of this compound, supported by expected data based on extensive literature on fatty acid and coenzyme A NMR analysis.

Comparative Analysis of NMR Methods

Confirmation of the this compound structure relies on a suite of one- and two-dimensional NMR experiments. While 1D ¹H and ¹³C NMR provide initial information on the chemical environment of individual atoms, 2D techniques such as COSY, HSQC, HMBC, and NOESY/ROESY are essential for assembling the complete molecular puzzle and definitively assigning stereochemistry.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

The following table summarizes the expected chemical shifts for key protons and carbons in this compound, derived from literature values for similar fatty acyl-CoA molecules and fatty acids.[1][2][3][4][5][6] Deviations from these values in experimental data can indicate structural differences.

Atom(s) Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key Correlations and Remarks
Fatty Acyl Chain
C1 (C=O)-~170-174Thioester carbonyl. Correlates with H2 in HMBC.
H2 (α to C=O)~6.8 - 7.1 (dd)~145-150Olefinic proton, part of the conjugated system. Shows COSY correlation with H3. The large J-coupling constant (~15 Hz) with H3 is diagnostic of an E (trans) configuration.[3]
H3 (β to C=O)~5.7 - 6.1 (dt)~120-125Olefinic proton. Shows COSY correlation with H2 and H4.
H4~2.1 - 2.3 (m)~32-35Allylic protons.
H8, H11~2.0 - 2.1 (m)~25-28Allylic protons to the Z-double bond.
H9, H10~5.3 - 5.4 (m)~128-130Olefinic protons of the Z (cis) double bond.[2]
H12~2.7 - 2.8 (t)~27-28Bis-allylic protons, characteristic for a 1,4-diene system.
-(CH₂)n-~1.2 - 1.4~29-30Methylene chain protons.
CH₃ (ω-carbon)~0.8 - 0.9 (t)~14Terminal methyl group.
Coenzyme A Moiety
H1' (Adenosine)~8.5 (s)~152Adenine C2-H.
H2' (Adenosine)~8.2 (s)~149Adenine C8-H.
H1'' (Ribose)~6.1 (d)~87Anomeric proton of ribose.
CH₂ (Cyst.)~3.0 (t)~30Methylene adjacent to sulfur.
CH₂ (Pant.)~3.5 (t)~42Methylene adjacent to amide nitrogen.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural confirmation of this compound are provided below.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or a mixture). The choice of solvent can affect chemical shifts.[7]

  • Internal Standard: Add a small amount of an internal standard (e.g., DSS or TSP for aqueous samples) for accurate chemical shift referencing.

  • Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. DEPT-135 or APT experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton spin-spin couplings, revealing adjacent protons.[2] This is crucial for tracing the carbon chain of the fatty acyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton-carbon pairs.[8][9] It is essential for assigning carbon resonances based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away.[9] This is vital for identifying quaternary carbons and piecing together molecular fragments, especially across the thioester linkage.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments detect through-space correlations between protons that are close in proximity, irrespective of their bonding.[10][11][12] For this compound, a NOESY/ROESY experiment is the definitive method to confirm the stereochemistry of the double bonds. For the 2E double bond, a strong NOE correlation would be expected between H2 and H4, while for the 9Z double bond, a strong correlation would be observed between H9 and H10.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.

G Experimental Workflow for Structural Confirmation cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis & Structure Determination H1 ¹H NMR Assign Assign Resonances H1->Assign C13 ¹³C NMR & DEPT C13->Assign COSY COSY Connect Establish Connectivity COSY->Connect HSQC HSQC HSQC->Assign HMBC HMBC HMBC->Connect NOESY NOESY/ROESY Stereo Determine Stereochemistry NOESY->Stereo Assign->Connect Connect->Stereo Confirm Confirm Structure Stereo->Confirm

Caption: Workflow for NMR-based structural elucidation.

Key NOE Correlations for Stereochemistry Confirmation

The following diagram highlights the key through-space interactions that would be observed in a NOESY or ROESY spectrum to confirm the E and Z stereochemistry of the double bonds.

G Key NOE Correlations for Stereochemistry cluster_E (2E)-alkenoyl moiety cluster_Z (9Z)-alkenoyl moiety C1(O)S-CoA C1(O)S-CoA C2H C2H C1(O)S-CoA->C2H C3H C3H C2H->C3H C4H2 C4H2 C2H->C4H2  NOE C3H->C4H2 ...C8H2 ...C8H2 C9H C9H ...C8H2->C9H C10H C10H C9H->C10H C9H->C10H NOE   C11H2... C11H2... C10H->C11H2...

Caption: Diagnostic NOE correlations for E and Z isomers.

Alternative Methodologies

While NMR is the gold standard for complete structural elucidation in solution, other techniques can provide complementary information:

  • Mass Spectrometry (MS): High-resolution MS can confirm the elemental composition. Tandem MS (MS/MS) can provide fragmentation data that helps to locate the positions of the double bonds, but it generally does not provide information on their stereochemistry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of fatty acids, but it typically requires derivatization (e.g., to fatty acid methyl esters) and cleavage of the CoA moiety. It can separate isomers, but definitive identification of stereochemistry may require authentic standards.

  • Infrared (IR) Spectroscopy: The presence of a strong band around 965 cm⁻¹ is characteristic of a trans double bond, which can help to confirm the E configuration at the C2 position.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for (2E,9Z)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel handling (2E,9Z)-octadecadienoyl-CoA must adhere to stringent safety and disposal protocols to ensure a secure working environment and compliance with regulations. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it with the caution afforded to all novel or uncharacterized chemical substances. The following guidelines provide a framework for the safe handling and proper disposal of this compound, drawing upon general principles of laboratory safety and chemical waste management.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is the first line of defense against potential exposure. When working with this compound, personnel should, at a minimum, wear:

  • Safety goggles to protect the eyes from splashes.

  • Chemical-resistant gloves to prevent skin contact.

  • A laboratory coat to protect street clothing and skin.

All handling of the compound, especially when in powdered form or when creating solutions, should be conducted within a certified chemical fume hood to minimize the risk of inhalation. An eyewash station and safety shower should be readily accessible in the immediate work area.

In the event of accidental exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Proper Disposal Procedures

The disposal of this compound and any materials contaminated with it must be managed through the institution's designated hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, tubes, gloves), and cleaning materials, in a designated and compatible hazardous waste container.

    • The container must be in good condition, leak-proof, and have a secure lid.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • Indicate the approximate quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of laboratory personnel and away from general traffic.

    • Ensure that the storage of this waste is segregated from incompatible materials. As a general principle, store acids and bases separately, and keep oxidizing agents away from organic compounds.

  • Disposal Request:

    • Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • Follow all institutional procedures for requesting a chemical waste pickup.

Spill Management

In the event of a spill, the following steps should be taken:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the immediate area.

  • Control and Contain: If it is safe to do so, control the source of the spill and use appropriate absorbent materials (e.g., chemical absorbent pads or vermiculite) to contain the spill.

  • Clean-Up: Wearing appropriate PPE, carefully clean up the absorbed material and place it in a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

  • Report: Report the spill to your laboratory supervisor and the institutional EHS office.

Experimental Workflow for Waste Disposal

The logical flow for the proper disposal of this compound is outlined below.

cluster_0 In-Lab Waste Management cluster_1 Institutional Disposal Protocol A Generation of this compound Waste B Collect in Designated Hazardous Waste Container A->B C Securely Seal and Label Container (Full Chemical Name, Date) B->C D Store in Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) D->E F EHS Pickup of Hazardous Waste E->F G Final Disposal via Certified Vendor F->G

Waste Disposal Workflow for this compound.

By adhering to these procedures, researchers can mitigate the risks associated with the handling and disposal of this compound, ensuring the safety of all laboratory personnel and the protection of the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for comprehensive information.

Personal protective equipment for handling (2E,9Z)-octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As no specific Safety Data Sheet (SDS) is publicly available for (2E,9Z)-octadecadienoyl-CoA, this document provides guidance based on standard laboratory procedures for handling similar long-chain unsaturated fatty acyl-CoA compounds and novel chemical entities. It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment before commencing any experimental work.

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.

Personal Protective Equipment (PPE)

A conservative approach to PPE is crucial when handling substances with unknown toxicological profiles. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity LevelRequired Personal Protective Equipment (PPE)
Low-Hazard Activities - Standard laboratory coat- Nitrile gloves (double-gloving recommended)- Safety glasses with side shields
(e.g., weighing in a ventilated enclosure, preparing dilute solutions in a fume hood)
Moderate-Hazard Activities - Chemical-resistant lab coat or apron over a standard lab coat- Chemical-resistant gloves (e.g., nitrile, neoprene)- Chemical splash goggles
(e.g., preparing concentrated solutions, heating, vortexing)
High-Hazard Activities - Chemical-resistant suit or disposable gown- Heavy-duty chemical-resistant gloves- Face shield worn over chemical splash goggles- Respiratory protection may be required based on risk assessment
(e.g., potential for aerosol generation, handling large quantities)

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to ensure safety and minimize exposure when working with this compound.

Operational Workflow for this compound Handling receipt Receipt and Inspection storage Secure Storage receipt->storage Store appropriately handling Handling and Preparation storage->handling Retrieve for use experiment Experimental Use handling->experiment Use in experiment waste_collection Waste Collection experiment->waste_collection Collect waste disposal Disposal waste_collection->disposal Dispose of waste

Operational Workflow for this compound Handling

1. Receipt and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is clearly labeled with the compound name, concentration (if in solution), and any hazard warnings.

2. Storage:

  • Solid Form: If received as a powder, store in a tightly sealed glass container with a Teflon-lined cap at or below -20°C.[1] To prevent condensation, allow the container to reach room temperature before opening.[1]

  • In Solution: If dissolved in an organic solvent, store in a glass vial with a Teflon-lined cap at or below -20°C.[1] The headspace of the vial should be purged with an inert gas like argon or nitrogen to prevent oxidation.[2]

  • Avoid Plastics: Do not store organic solutions of lipids in plastic containers, as this can lead to the leaching of plasticizers.[1]

3. Handling and Preparation:

  • Ventilation: All manipulations, especially handling of the solid form and preparation of stock solutions, should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Weighing: Use appropriate tools to handle the powder and avoid creating dust.[2]

  • Dissolving: When preparing solutions, slowly add the solvent to the lipid.[2] Use glassware for all solutions in organic solvents.[2]

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and your initials.[2]

4. Experimental Use:

  • Follow established laboratory protocols for working with lipids and potentially hazardous compounds.

  • Minimize the generation of aerosols.

  • Keep containers sealed when not in use.

Disposal Plan

Proper disposal of lipid waste is crucial to prevent environmental contamination and health risks.[3]

Disposal Workflow for this compound Waste solid_waste Solid Waste solid_container Labeled, Leak-Proof Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste liquid_container Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste sharps_container Designated Sharps Container sharps_waste->sharps_container disposal_facility Permitted Hazardous Waste Facility solid_container->disposal_facility liquid_container->disposal_facility sharps_container->disposal_facility

Disposal Workflow for this compound Waste

Waste Segregation and Collection:

Waste StreamDescriptionCollection Procedure
Solid Waste Unused this compound powder, contaminated weigh boats, pipette tips, and gloves.[2]Collect in a designated, clearly labeled, leak-proof container.[2][3]
Liquid Waste All solutions containing this compound.[2]Collect in a designated, clearly labeled, chemically compatible, and leak-proof container.[2][3] Halogenated and non-halogenated solvent waste should be collected separately.[2]
Sharps Waste Contaminated needles, syringes, and other sharps.[2]Dispose of immediately in a designated, puncture-resistant sharps container.[2]

Final Disposal:

  • All waste containers must be sealed when not in use and stored in secondary containment.

  • Dispose of all waste streams through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.